1,2-Dihydrotanshinone
Beschreibung
1,2-Dihydrotanshinquinone has been reported in Salvia miltiorrhiza, Salvia przewalskii, and Salvia yunnanensis with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSADAKNZWZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998959 | |
| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77769-21-2 | |
| Record name | 1,2-Dihydrotanshinquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077769212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Dihydrotanshinone: A Technical Guide to its Natural Source and Extraction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dihydrotanshinone, a lipophilic abietane (B96969) diterpenoid, is a key bioactive constituent isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant commonly known as Danshen or Red Sage.[1][2][3] This compound, along with other tanshinones, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects.[4] This technical guide provides an in-depth overview of the natural source of this compound and detailed methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.
Natural Source
The primary and well-established natural source of this compound is the root of Salvia miltiorrhiza Bunge.[1][2][3] This perennial plant is native to China and other Asian countries and has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[2][3] The lipophilic nature of this compound dictates the use of organic solvents or specialized techniques for its efficient extraction from the plant matrix.
Extraction Methodologies
Several methods have been developed for the extraction of this compound from Salvia miltiorrhiza. The choice of method depends on factors such as desired yield, purity, environmental impact, and scalability. This section details the most common and effective techniques, presenting quantitative data in a comparative table and followed by detailed experimental protocols.
Quantitative Data on Extraction Methods
| Extraction Method | Key Parameters | Yield of this compound | Reference |
| Conventional Solvent Extraction | Solvent: 95% Ethanol (B145695) | Not explicitly quantified for this compound alone, but used as the initial step for further purification. | [5][6][7] |
| Solvent: Methanol:Chloroform (7:3, v/v) | Reported as providing high yield for total tanshinones. | [8] | |
| Supercritical Fluid Extraction (SFE) | Fluid: CO2 with peanut oil modifier (52.21%)Pressure: 38.50 MPaFlow Rate: 3.23 L/min | 1.472 mg/g of raw material | [9] |
| Cloud Point Extraction (CPE) | Surfactant: 3% Lecithin (B1663433) (w/v)NaCl Concentration: 2% (w/v)pH: 6Temperature: 25 ± 2 °CSolid-to-Liquid Ratio: 1g to 20 mL | 4.55% increase in extraction efficiency compared to conventional water extraction. | [10][11] |
Detailed Experimental Protocols
This method is suitable for laboratory-scale isolation and purification of this compound.
Step 1: Initial Solvent Extraction
-
Grind the dried roots of Salvia miltiorrhiza into a coarse powder.
-
Macerate the powdered material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction for 24 hours at room temperature with continuous stirring.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
Step 2: Macroporous Adsorption Resin Chromatography
-
Swell and pack the resin into a glass column according to the manufacturer's instructions.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the pre-equilibrated column.
-
Begin the elution with a stepwise gradient of ethanol in water. A typical gradient could be:
-
Collect the fractions eluted with 90% ethanol, as this fraction will be enriched with total tanshinones.
Step 3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
-
Concentrate the 90% ethanol fraction to dryness.
-
Redissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the individual tanshinones using a semi-preparative HPLC system.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of acid like acetic acid). A representative gradient could be: 2–46% acetonitrile from 0 to 40 min, 46–66% from 40 to 60 min.[10]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min.
-
Detection: UV detector set at a wavelength where tanshinones show strong absorbance, such as 280 nm.[10]
-
-
Collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound.
SFE is a green technology that offers an alternative to conventional solvent extraction.
-
Mill the dried Salvia miltiorrhiza roots to a consistent particle size.
-
Pack the ground material into the extraction vessel of the SFE system.
-
Set the SFE parameters to the optimal conditions:
-
Initiate the extraction process and collect the extract.
-
The collected extract will be a mixture of peanut oil and the extracted compounds. Further purification steps, such as liquid-liquid extraction or chromatography, will be necessary to isolate this compound.
CPE is an environmentally friendly method that utilizes the phase-changing behavior of surfactants.
-
Prepare a suspension of powdered Salvia miltiorrhiza root in an aqueous solution.
-
Add the surfactant (3% lecithin w/v) and salt (2% NaCl w/v) to the suspension.[10][11]
-
Maintain the mixture at room temperature (25 ± 2 °C) and allow it to equilibrate.[10][11]
-
The surfactant will form micelles, entrapping the hydrophobic tanshinones.
-
Induce phase separation by adjusting the temperature (if necessary, though optimal conditions were at room temperature).
-
Separate the surfactant-rich phase, which now contains the concentrated this compound, from the aqueous phase.
-
Further processing of the surfactant-rich phase is required to isolate the pure compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: A simplified diagram of signaling pathways modulated by this compound.
References
- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorr… [ouci.dntb.gov.ua]
- 6. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 7. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
An In-depth Technical Guide to the Isolation and Purification of 1,2-Dihydrotanshinone from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for extracting, isolating, and purifying 1,2-dihydrotanshinone I, a bioactive diterpenoid compound, from the roots of Salvia miltiorrhiza (Danshen). The document details various extraction and purification strategies, presents comparative data in tabular format, and provides explicit experimental protocols and process visualizations.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen or red sage, is a perennial plant extensively used in traditional Chinese medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases.[1] The therapeutic effects of Danshen are attributed to two major classes of chemical constituents: water-soluble phenolic acids and lipophilic abietane (B96969) diterpenoids known as tanshinones.[2]
Among the more than 40 tanshinones identified, this compound I (DHTS) is a significant bioactive component.[3][4] DHTS has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects, making it a compound of high interest for drug discovery and development.[1][5] The efficient isolation and purification of high-purity DHTS are therefore critical for further pharmacological research and potential clinical applications. This guide outlines and compares the key techniques employed in this process.
Extraction Methodologies
The initial step in isolating this compound I involves extracting the lipophilic tanshinones from the dried roots of Salvia miltiorrhiza. A variety of methods, ranging from conventional solvent-based techniques to modern, eco-friendly approaches, have been developed.
Conventional Extraction Methods:
-
Solvent Reflux: This traditional method involves heating the plant material with an organic solvent. Ethyl acetate (B1210297) has been successfully used as the extractant under reflux conditions to obtain a crude extract rich in various tanshinones.[6]
-
Maceration and Soxhlet Extraction: Maceration with ethanol (B145695)/water mixtures followed by ultrasonication is a common approach.[7] Soxhlet extraction using methanol (B129727) has also been employed, though it can be time- and solvent-intensive.[7]
-
Alcohol Extraction: Extraction with 95% ethanol is frequently used as the first step for subsequent large-scale purification processes, such as those involving macroporous resins.[8][9]
Modern and Green Extraction Methods:
-
Cloud Point Extraction (CPE): This is an environmentally friendly technique that uses surfactants to extract hydrophobic compounds. For tanshinones, an optimized CPE method using the natural surfactant lecithin (B1663433) has been shown to improve extraction efficiency for dihydrotanshinone (B163075) I by 4.55% compared to conventional water extraction.[2][10][11] Key parameters include a solid-to-liquid ratio of 1g/20mL, 3% lecithin (w/v), and 2% NaCl (w/v) at room temperature.[2][10][11]
-
Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and sample cleanup into a single, efficient step. It involves blending the sample with a solid dispersant (e.g., acid alumina) and eluting the target compounds with a suitable solvent like acetonitrile.[7]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Optimal extraction of tanshinones has been achieved using 95% ethanol for as little as 2 minutes.[12]
-
Subcritical Water Extraction (SBWE): SBWE is a green extraction technique that uses water at elevated temperatures (100-374°C) and pressures to extract compounds. It has been successfully applied to extract various active ingredients, including tanshinones, from Salvia miltiorrhiza.[13][14]
Purification Strategies
Following initial extraction, the crude extract containing a mixture of tanshinones and other impurities undergoes several purification steps to isolate this compound I.
Step 1: Enrichment using Macroporous Adsorption Resins (MARs)
A highly effective and scalable method for enriching total tanshinones is chromatography using macroporous adsorption resins.[8][9]
-
Resin Selection: Non-polar resins like D101 and HPD100 have shown high adsorption and desorption capacities for the four major tanshinones, including DHTS.[4][8]
-
Elution Process: The crude extract (typically a 95% alcohol extract) is loaded onto a D101 column. A stepwise gradient elution is then performed. Impurities are first washed away with deionized water and a low-concentration ethanol solution (e.g., 45%). The fraction containing the enriched tanshinones is then desorbed using a high-concentration ethanol solution (e.g., 90%).[4][8] This 90% ethanol eluent can contain over 97% total tanshinones.[9]
Step 2: High-Resolution Chromatographic Separation
The enriched tanshinone fraction is further purified to isolate individual compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, making it ideal for preparative separation of natural products. A one-step HSCCC separation using a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) has been used to successfully isolate multiple tanshinones. From 400 mg of crude extract, 8.2 mg of dihydrotanshinone I was obtained with a purity of 97.6%.[6]
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for achieving high-purity separation of individual tanshinones from the enriched fraction obtained from MARs. For industrial-scale production, a dynamic axial compression (DAC) system can be integrated with the semi-preparative HPLC.[8][9] This combined approach has yielded dihydrotanshinone with a purity of 96.2%.[8]
Data Presentation
The following tables summarize quantitative data from the cited literature to allow for easy comparison of different methodologies.
Table 1: Comparison of Extraction Methods for Tanshinones
| Extraction Method | Solvent/System | Key Parameters | Outcome/Efficiency | Reference |
|---|---|---|---|---|
| Reflux Extraction | Ethyl Acetate | Reflux heating | Effective for preparing crude extract for HSCCC | [6] |
| Cloud Point Extraction | Lecithin, NaCl, Water | 1g/20mL, 3% Lecithin, 2% NaCl, 25°C | 4.55% increase in DHTS extraction vs. water | [2][10][11] |
| Matrix Solid-Phase | Acid Alumina, Acetonitrile | 0.27g dispersant/0.1g sample, 13mL elution | Simple, fast; recoveries of 83.81% to 93.74% | [7] |
| Microwave-Assisted | 95% Ethanol | 2 minutes, 10:1 liquid/solid ratio | Rapid and high extraction percentage | [12] |
| Alcohol Extraction | 95% Ethanol | Maceration/Percolation | Standard pre-purification for MARs |[8][9] |
Table 2: Purification Outcomes for this compound I
| Purification Strategy | Starting Material | Yield | Final Purity | Reference |
|---|---|---|---|---|
| HSCCC | 400 mg crude ethyl acetate extract | 8.2 mg | 97.6% (by HPLC) | [6] |
| MARs + Semi-Prep HPLC | 95% alcohol crude extract | Not specified | 96.2% (by HPLC) |[8] |
Experimental Protocols
Protocol 1: Cloud Point Extraction (CPE) [2][10]
-
Sample Preparation: Weigh 1 g of powdered Salvia miltiorrhiza root.
-
Extraction Medium: Prepare a 20 mL aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl. Adjust pH to 6.0.
-
Extraction: Add the powdered sample to the extraction medium. Perform the extraction for 40 minutes at room temperature (25 ± 2 °C), preferably with ultrasonic assistance.
-
Phase Separation: Centrifuge the mixture to separate the surfactant-rich phase (coacervate) containing the extracted tanshinones from the aqueous phase.
-
Recovery: Collect the coacervate phase and dissolve it in a minimal amount of an appropriate organic solvent (e.g., methanol) for subsequent analysis or purification.
Protocol 2: Macroporous Resin Chromatography followed by Semi-preparative HPLC [4][8]
-
Crude Extraction: Extract dried Salvia miltiorrhiza powder with 95% ethanol. Concentrate the resulting solution under reduced pressure to obtain the crude extract.
-
Column Preparation: Pack a chromatography column with D101 macroporous resin and equilibrate it with deionized water.
-
Loading: Dissolve the crude extract in a suitable solvent and load it onto the column at a controlled flow rate.
-
Stepwise Elution:
-
Wash the column with deionized water to remove water-soluble impurities.
-
Elute with 45% ethanol to remove moderately polar impurities.
-
Elute the target compounds with 90% ethanol. Collect this fraction.
-
-
Concentration: Concentrate the 90% ethanol fraction under vacuum to obtain the total tanshinones enriched extract (TTS).
-
Semi-preparative HPLC: Purify this compound I from the TTS fraction using a semi-preparative HPLC system. (Specific column, mobile phase, and gradient conditions must be optimized based on the equipment and desired purity).
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) [6]
-
Solvent System Preparation: Prepare the two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v). Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.
-
HSCCC System Preparation: Fill the entire multilayer coil column with the upper phase, which will serve as the stationary phase.
-
Separation: Pump the lower phase (mobile phase) into the column at a specific flow rate while rotating the apparatus at high speed (e.g., 800-900 rpm). Once hydrodynamic equilibrium is reached, inject the crude extract sample (dissolved in a mixture of the two phases).
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound I.
Protocol 4: Analytical HPLC for Quantification [10]
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 μm) or equivalent C18 column.
-
Mobile Phase: A gradient of A (0.8% v/v acetic acid in water) and B (0.8% v/v acetic acid in acetonitrile).
-
Gradient: A typical gradient might be: 0-40 min (2-46% B), 40-60 min (46-66% B), 60-70 min (66-48% B), 70-71 min (48-90% B), 71-80 min (90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Quantification: Calculate the concentration and purity based on a calibration curve generated from a certified this compound I standard.
Mandatory Visualizations
Caption: General workflow for isolating this compound I.
Caption: Workflow for enrichment using macroporous resin D101.
Conclusion
A systematic approach combining an efficient initial extraction with multi-step chromatographic purification is essential for obtaining high-purity this compound I from Salvia miltiorrhiza. Modern green extraction techniques like Cloud Point Extraction offer eco-friendly alternatives to traditional solvent-based methods. For purification, the combination of macroporous resin chromatography for enrichment, followed by semi-preparative HPLC, represents a robust and scalable strategy suitable for producing research-grade and potentially industrial-scale quantities of the target compound.[8][9] Alternatively, HSCCC provides an effective one-step method for achieving high purity on a preparative scale.[6] The selection of the optimal method will depend on the desired scale, purity requirements, and available resources.
References
- 1. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 4. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dihydrotanshinone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone, also known as Dihydrotanshinone (B163075) I, is a lipophilic abietane (B96969) diterpenoid quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen). This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activities, and relevant experimental protocols for this compound, serving as a valuable resource for researchers and drug development professionals.
Chemical Structure and Identification
This compound is characterized by a tetracyclic diterpenoid core structure. Its systematic IUPAC name is (1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione |
| Synonyms | Dihydrotanshinone I, 15,16-Dihydrotanshinone I, (-)-Dihydrotanshinone I |
| CAS Number | 87205-99-0 |
| Molecular Formula | C₁₈H₁₄O₃[2] |
| Molecular Weight | 278.30 g/mol [2] |
Physicochemical and Spectroscopic Properties
This compound typically presents as a red powder or needle-like crystals.[2] Its lipophilic nature dictates its solubility in organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Red powder/crystals[2] |
| Melting Point | 214-218 °C |
| Boiling Point | 479.2 °C (predicted)[3] |
| Solubility | Soluble in ethanol (B145695) (1 mg/mL), DMSO, acetone, ether, and benzene. Slightly soluble in water.[2] |
| logP (octanol-water) | 3.93 (estimated)[3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| UV-Vis (λmax) | 239 nm |
| ¹H NMR (CDCl₃, ppm) | Data not fully available in a tabulated format in the search results. |
| ¹³C NMR (CDCl₃, ppm) | Data not fully available in a tabulated format in the search results. A literature reference points to PHYTOCHEM.,30,2791(1991) for the data.[4] |
| Infrared (IR, cm⁻¹) | Specific peak list not available. The spectrum is available on SpectraBase.[5] |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: m/z 279. Fragmentation data is not detailed, but LC-MS/MS methods have been developed for its quantification in plasma.[6] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities by modulating various signaling pathways. Its potential as a therapeutic agent stems from its influence on key cellular processes such as apoptosis, inflammation, and cell cycle regulation.
Anticancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including hepatocellular carcinoma, prostate cancer, and gastric cancer.[1][7][8]
-
Induction of Apoptosis: It can induce apoptosis through the activation of caspases and by modulating the expression of Bcl-2 family proteins.[9]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G0/G1 or G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][8]
-
Modulation of Signaling Pathways:
-
AMPK/Akt/mTOR Pathway: It activates AMPK and downregulates the Akt/mTOR pathway, leading to inhibition of cell proliferation.[1]
-
MAPK Pathway: It can suppress the phosphorylation of ERK1/2 and p38 MAPK.[1]
-
EGFR Pathway: It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling in hepatocellular carcinoma cells.[10]
-
Keap1-Nrf2 Pathway: It can inhibit the growth of gallbladder cancer cells by regulating the Keap1-Nrf2 signaling pathway.[11]
-
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.
-
Inhibition of NF-κB: It suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation, by inhibiting the degradation of IκBα and the nuclear translocation of p65.[12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
-
TLR4 Dimerization: It has been shown to block the dimerization of Toll-like receptor 4 (TLR4), thereby inhibiting downstream inflammatory signaling cascades.[14]
Cardiovascular Protective Effects
This compound has shown promise in the context of cardiovascular diseases.
-
Atherosclerosis: In ApoE-deficient mice, it has been found to attenuate atherosclerotic plaque formation by inhibiting the expression of LOX-1 and NOX4, and suppressing NF-κB activation in the aorta.[15]
-
Myocardial Ischemia-Reperfusion Injury: It can improve cardiac function and reduce infarct size in animal models of myocardial ischemia-reperfusion.[15]
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., Huh-7, HepG2, or DU145) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, 10, 20 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[10]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a designated time (e.g., 48 hours).[10]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, Akt, mTOR, p-ERK, p-p38, NF-κB p65, Bcl-2, BAX, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural compound with a wide array of pharmacological activities, making it a subject of intense research for its therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and cardiovascular diseases underscores its significance in drug discovery and development. This technical guide provides a foundational understanding of its chemical and biological properties, along with standardized experimental protocols to facilitate further investigation into its mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate its detailed spectroscopic characteristics and to translate its preclinical efficacy into novel therapeutic strategies.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone I | CAS:87205-99-0 | Manufacturer ChemFaces [chemfaces.com]
- 13. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. medchemexpress.com [medchemexpress.com]
Lipophilic Abietane Diterpenoids from Danshen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lipophilic abietane (B96969) diterpenoids found in Danshen (Salvia miltiorrhiza), a prominent herb in traditional Chinese medicine. These compounds, particularly the tanshinones, are the focus of extensive research due to their wide range of pharmacological activities. This document summarizes key quantitative data, details common experimental protocols for their extraction and analysis, and visualizes the primary signaling pathways through which they exert their effects.
Introduction to Lipophilic Abietane Diterpenoids in Danshen
Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge, contains two major classes of bioactive constituents: water-soluble phenolic acids and lipophilic diterpenoids.[1] The latter group, which is rich in abietane-type diterpene quinones, is primarily responsible for the characteristic red color of the root and many of its therapeutic properties.[1] Over 40 lipophilic tanshinones and related compounds have been isolated from Danshen.[2] The most abundant and well-studied of these are tanshinone IIA, cryptotanshinone (B1669641), and tanshinone I.[1][3] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and cardiovascular protective effects.[4][5]
Quantitative Data
The concentration of lipophilic abietane diterpenoids in Danshen can vary significantly depending on the plant's origin and cultivation conditions. Furthermore, their biological potency, often expressed as the half-maximal inhibitory concentration (IC50), differs across various cell lines and experimental set-ups. The following tables summarize representative quantitative data for the major tanshinones.
Table 1: Content of Major Tanshinones in Salvia miltiorrhiza
| Compound | Content (mg/g of dried root) | Analytical Method | Reference |
| Cryptotanshinone | 0.15 | HPLC | [6] |
| Tanshinone I | 0.0091 | HPLC | [6] |
| Tanshinone IIA | 0.12 | HPLC | [6] |
| Dihydrotanshinone I | Not Quantified | HPLC | [7] |
| Cryptotanshinone | 0.203% (in S. przewalskii) | HPLC | [3] |
| Tanshinone IIA | 0.685% (in S. trijuga) | HPLC | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of Major Tanshinones in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Tanshinone I | HUVECs | ~2.5 | [8] |
| Tanshinone IIA | MCF-7 (Breast Cancer) | 0.25 mg/ml | [9] |
| Cryptotanshinone | HeLa (Cervical Cancer) | >25 | [2] |
| Cryptotanshinone | MCF-7 (Breast Cancer) | >25 | [2] |
| Hydroxycryptotanshinone | HeLa (Cervical Cancer) | 17.55 | [2] |
| Hydroxycryptotanshinone | MCF-7 (Breast Cancer) | 16.97 | [2] |
Experimental Protocols
The extraction, isolation, and quantification of lipophilic abietane diterpenoids from Danshen are critical steps in their study. A variety of methods have been developed, each with its own advantages and limitations.
Extraction Methods
Ultrasonic-assisted extraction is a widely used method due to its efficiency and reduced extraction time.
-
Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Solvent: A mixture of methanol (B129727) and chloroform (B151607) (7:3, v/v) is commonly used.[7]
-
Procedure:
Supercritical CO2 fluid extraction is an environmentally friendly method that avoids the use of organic solvents.
-
Optimal Conditions:
-
Procedure: The powdered Danshen root is placed in the extraction vessel. Supercritical CO2, modified with an entrainer, is passed through the vessel, selectively extracting the lipophilic compounds. The extract is then collected in a separation vessel by reducing the pressure and/or temperature.
This method is often used for the purification and enrichment of tanshinones from crude extracts.
-
Procedure:
-
An initial extraction is performed, typically with ethanol.
-
The crude extract is passed through a column packed with a non-ionic macroporous resin.
-
Impurities are washed away with a suitable solvent.
-
The adsorbed tanshinones are then eluted with a solvent of higher polarity, such as a higher concentration of ethanol.[11]
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the most common analytical technique for the separation and quantification of tanshinones.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax Extend C18, 5µm, 250×4.6mm).[7]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is common. An example gradient is as follows:
-
Flow Rate: 1.2 ml/min[7]
-
Detection Wavelength: 270 nm
-
Standard Preparation: Standard solutions of purified tanshinone I, tanshinone IIA, and cryptotanshinone are prepared in methanol at known concentrations to generate a calibration curve.[6]
Signaling Pathways and Mechanisms of Action
Lipophilic abietane diterpenoids from Danshen exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams illustrate the key interactions of these compounds with major pathways implicated in cancer and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several tanshinones, including cryptotanshinone and tanshinone IIA, have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[4][12]
Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation. Cryptotanshinone has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.[13]
Caption: Cryptotanshinone-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Tanshinones can modulate this pathway, often leading to apoptosis in cancer cells. For example, Tanshinone I has been shown to activate JNK and inhibit ERK signaling.[14]
References
- 1. inha.elsevierpure.com [inha.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 12. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dihydrotanshinone mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of 1,2-Dihydrotanshinone in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DHTS), a lipophilic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising natural product with significant anti-tumor activity across a spectrum of cancer types.[1][2] Extensive preclinical research has elucidated its multifaceted mechanism of action, which involves the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of critical oncogenic signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which DHTS exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved. DHTS has been shown to inhibit cancer cell proliferation and viability in numerous cancer cell lines, including those from hepatocellular carcinoma,[3][4] gastric cancer,[5][6] colon cancer,[7][8] breast cancer,[1][9] and ovarian cancer.[10] Its primary modes of action include the generation of reactive oxygen species (ROS), inhibition of the JAK2/STAT3 and PI3K/Akt pathways, and induction of cell cycle arrest, making it a molecule of high interest for further investigation in oncology drug development.
Core Mechanisms of Action
DHTS employs a multi-pronged approach to inhibit cancer cell growth and survival. The primary mechanisms include the induction of apoptosis, causing cell cycle arrest, and interfering with key signaling cascades that are often dysregulated in cancer.
Induction of Programmed Cell Death
A primary mechanism of DHTS is the induction of apoptosis, or programmed cell death, in cancer cells.[11][12] This is achieved through both intrinsic (mitochondrial) and extrinsic pathways, and is often mediated by the generation of reactive oxygen species (ROS).[7][9]
-
ROS Generation and Mitochondrial Dysfunction : DHTS treatment leads to an increase in intracellular ROS.[7][9] This oxidative stress provokes mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP).[7] The disruption of the MMP is a critical early event in the apoptotic cascade. The leakage of ROS from the mitochondria into the cytosol is a major factor leading to cell death.[7]
-
Activation of Caspases : The induction of apoptosis by DHTS is confirmed by the activation of key executioner proteins. DHTS treatment leads to the cleavage and activation of caspases, including caspase-3, caspase-7, and caspase-9.[3][6][12] Activated caspase-3 subsequently cleaves poly-ADP-ribose-polymerase (PARP), a hallmark of apoptosis.[6][7]
-
Modulation of Bcl-2 Family Proteins : DHTS alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been observed to increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][8][13]
-
Necroptosis : In some cancer types, such as gastric cancer, DHTS has been shown to induce necroptosis, a form of programmed necrosis. This is evidenced by increased levels of necroptosis-related proteins like RIPK1, RIPK3, and MLKL.[5]
Caption: DHTS induces apoptosis via ROS generation and modulation of intrinsic and extrinsic pathways.
Induction of Cell Cycle Arrest
DHTS effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[14][15]
-
G0/G1 Phase Arrest : In osteosarcoma and hepatocellular carcinoma cells, DHTS induces arrest in the G0/G1 phase.[15][16] This is accomplished by downregulating the expression of key G1-phase proteins, including Cyclin D1, Cyclin E, CDK2, and CDK4, and upregulating the expression of the CDK inhibitor p21.[15][16]
-
G2/M Phase Arrest : In hepatocellular and gastric cancer cells, DHTS has been observed to cause cell cycle arrest at the G2/M checkpoint.[5][14] This arrest is associated with the downregulation of CDC25C and CDK1.[5]
-
S Phase Arrest : In some contexts, such as oxaliplatin-resistant colorectal cancer cells and human leukemia cells, DHTS can block the cell cycle in the S and G2/M phases.[8][12]
Caption: DHTS causes cell cycle arrest by modulating key cyclin/CDK complexes and inhibitors.
Modulation of Oncogenic Signaling Pathways
DHTS exerts significant inhibitory effects on several pro-survival and proliferative signaling pathways that are constitutively active in many cancers.
The JAK2/STAT3 signaling pathway is a critical regulator of cancer cell proliferation, survival, and invasion. DHTS has been identified as a potent inhibitor of this pathway, particularly in hepatocellular carcinoma and esophageal squamous cell carcinoma.[3][4][17][18] DHTS suppresses the activation of JAK2 and subsequently reduces the phosphorylation of STAT3 (p-STAT3).[3][14] This inhibition prevents the nuclear translocation of p-STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2.[3][4]
The PI3K/Akt/mTOR pathway is a central node for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][19][20] DHTS has been shown to inhibit this pathway in ovarian, osteosarcoma, and hepatocellular carcinoma cells.[10][16][21] It acts by transcriptionally repressing the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[10] This leads to reduced phosphorylation and inactivation of Akt and its downstream effector, mTOR, ultimately inhibiting cell proliferation and migration.[10][16]
The MAPK pathways, including JNK and p38, are involved in cellular responses to stress and can mediate apoptosis. DHTS treatment activates the JNK and p38 MAPK pathways in gastric and colorectal cancer cells.[6][22] The phosphorylation of JNK and p38 contributes to the induction of apoptosis, suggesting that DHTS can convert stress signals into a death signal in cancer cells.[6]
Caption: DHTS targets multiple signaling pathways including JAK/STAT, PI3K/Akt, and MAPK.
Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)
DHTS has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis. In triple-negative breast cancer cells, DHTS modulates EMT by decreasing the expression of mesenchymal markers like Vimentin and N-cadherin, while increasing the epithelial marker E-cadherin.[1] It also reduces the expression of the stemness marker CD44.[1][15] This anti-migratory effect is also linked to the inhibition of the PI3K/Akt pathway.[10]
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of DHTS have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | SGC7901 | 9.14 | 24 | [6] |
| MGC803 | 5.39 | 24 | [6] | |
| Hepatocellular Carcinoma | HCCLM3, SMMC7721, Hep3B, HepG2 | Varies (Inhibition observed at 1-32 µM) | Not specified | [3] |
| Cervical Cancer | HeLa | 15.48 ± 0.98 | Not specified | [15] |
| Osteosarcoma | U-2 OS | Not specified (Effects at 2.5-7.5 µM) | 24 | [15] |
| Glioblastoma | SHG-44 | ~14 µg/L (~50 µM) | 24 | [12] |
| Breast Cancer (TNBC) | MDA-MB-468 | 2.0 | 24 | [1] |
| MDA-MB-231 | 1.8 | 72 | [1] | |
| Anaplastic Thyroid Cancer (PTX-Resistant) | SW1736-PTX, 8505C-PTX | ~2.5 (EC50) | 72 | [23] |
Key Experimental Methodologies
The characterization of DHTS's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay : To quantify the cytotoxic effects of DHTS, cancer cells are seeded in 96-well plates and treated with a range of DHTS concentrations for 24, 48, or 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well.[5][6] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader to determine the IC50 values.
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are treated with DHTS, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).[6][17][22]
-
Hoechst 33258/DAPI Staining : These fluorescent dyes bind to DNA and are used to visualize nuclear morphology.[3][17] Apoptotic cells are identified by condensed chromatin and fragmented nuclei, which are observed under a fluorescence microscope.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry : Cells are treated with DHTS, harvested, and fixed (e.g., with 70% ethanol). The fixed cells are then treated with RNase A and stained with PI, which stoichiometrically binds to DNA.[14] The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protocol : To determine the effect of DHTS on protein expression and signaling pathways, cells are lysed after treatment. Protein concentrations are determined (e.g., by BCA assay), and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane, which is then blocked and incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2, Akt, p-Akt). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4][17]
In Vivo Xenograft Models
-
Protocol : To assess the anti-tumor efficacy of DHTS in vivo, human cancer cells (e.g., SMMC7721 hepatocellular carcinoma cells) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[3][14] Once tumors reach a palpable size, mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of DHTS at various doses (e.g., 5, 10, 15 mg/kg).[14] Tumor volume and body weight are measured regularly. At the end of the experiment, tumors are excised, weighed, and processed for further analysis like immunohistochemistry (e.g., for p-STAT3) or TUNEL staining to detect apoptosis.[3][14]
Caption: A typical workflow to investigate the anticancer mechanism of DHTS in preclinical models.
Conclusion and Future Directions
This compound is a potent anti-cancer agent that functions through a variety of interconnected mechanisms. Its ability to induce apoptosis and cell cycle arrest while simultaneously inhibiting critical oncogenic signaling pathways like JAK2/STAT3 and PI3K/Akt highlights its potential as a multi-targeted therapeutic. The induction of ROS appears to be a central event that triggers several downstream anti-tumor effects.
For drug development professionals, DHTS represents an attractive lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing and delivery for clinical applications.
-
Combination Therapies : Investigating synergistic effects with existing chemotherapeutics or targeted agents, as suggested by studies with cisplatin (B142131) and oxaliplatin.[8][24]
-
Biomarker Identification : Identifying biomarkers that predict sensitivity to DHTS treatment to enable patient stratification in future clinical trials.
-
Target Deconvolution : Further elucidating the direct molecular targets of DHTS to better understand its polypharmacology.
References
- 1. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone-Induced NOX5 Activation Inhibits Breast Cancer Stem Cell through the ROS/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bjbms.org [bjbms.org]
- 13. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies [mdpi.com]
- 14. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 15,16-Dihydrotanshinone I-induced Apoptosis in Human Colorectal Cancer Cells: Involvement of ATF3 | Anticancer Research [ar.iiarjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. Dihydrotanshinone exerts antitumor effects and improves the effec...: Ingenta Connect [ingentaconnect.com]
The Multifaceted Biological Activities of 1,2-Dihydrotanshinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of DHTS, with a focus on its anticancer, anti-inflammatory, antibacterial, and cardiovascular-protective properties. We delve into the molecular mechanisms underlying these activities, presenting quantitative data in structured tables for comparative analysis, detailing key experimental protocols, and visualizing complex signaling pathways using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug discovery and development.
Anticancer Activities
DHTS has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.
Anti-proliferative and Pro-apoptotic Effects
DHTS inhibits the growth of various cancer cells by inducing cell cycle arrest and promoting apoptosis. Studies have shown its efficacy in hepatocellular carcinoma, osteosarcoma, colorectal cancer, breast cancer, glioma, and prostate cancer.[1][2][3][4][5][6][7]
Table 1: Anti-proliferative Activity of this compound (DHTS) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time (h) | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | SRB | Potent activity | - | [1] |
| HCCLM3 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |
| Hep3B | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | Concentration-dependent | 12, 24, 36 | [3] |
| Huh-7 | Hepatocellular Carcinoma | - | - | - | [8] |
| U-2 OS | Osteosarcoma | - | - | 24 | [2] |
| HCT116 | Colorectal Cancer | - | - | - | [4] |
| HCT116/OXA | Oxaliplatin-resistant Colorectal Cancer | - | - | - | [4] |
| MDA-MB-231 | Breast Cancer | - | Lower than DDP | - | [6] |
| MCF-7 | Breast Cancer | - | Lower than DDP | - | [6] |
| SKBR3 | Breast Cancer | - | Lower than DDP | - | [6] |
| 4T1 | Breast Cancer | - | 6.97 µM | - | [6] |
| SHG-44 | Glioma | MTT | 50.32 ± 2.49 µg/L | 24 | [5] |
| SHG-44 | Glioma | MTT | 42.35 ± 2.25 µg/L | 48 | [5] |
| SHG-44 | Glioma | MTT | 31.25 ± 2.82 µg/L | 72 | [5] |
| DU145 | Prostate Cancer | - | - | 24 | [7] |
| A2780 | Ovarian Cancer | - | - | - | [9] |
| OV2008 | Ovarian Cancer | - | - | - | [9] |
Table 2: Effect of this compound (DHTS) on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| SK-HEP-1 | Hepatocellular Carcinoma | Various | G0/G1 phase arrest | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 2 µM, 4 µM | G2/M phase arrest | [3] |
| U-2 OS | Osteosarcoma | 2.5, 5.0, 7.5 µM | G0/G1 phase arrest | [2] |
| HCT116 | Colorectal Cancer | 6 µM | S and G2/M phase arrest | [4] |
| HCT116/OXA | Oxaliplatin-resistant Colorectal Cancer | 8 µM | S and G2/M phase arrest | [4] |
Inhibition of Migration and Invasion
DHTS has been shown to inhibit the migratory and invasive capabilities of cancer cells, a crucial aspect of preventing metastasis.
Table 3: Inhibitory Effects of this compound (DHTS) on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration | Inhibition | Reference |
| U-2 OS | Osteosarcoma | Wound Scratch | 2.5 µM (24h) | 24.8 ± 9.9% relative mobility | [10] |
| U-2 OS | Osteosarcoma | Wound Scratch | 5.0 µM (24h) | 17.5 ± 6.6% relative mobility | [10] |
| 4T1 | Breast Cancer | Transwell | 2 µM | 72.7% (invasion) | [6] |
| 4T1 | Breast Cancer | Transwell | 4 µM | 99.1% (invasion) | [6] |
| A2780 | Ovarian Cancer | Transwell | 0.5-2 µM | 39%-68% (migration), 23%-81% (invasion) | [9] |
| OV2008 | Ovarian Cancer | Transwell | 0.5-2 µM | 25%-61% (migration), 41%-72% (invasion) | [9] |
Signaling Pathways in Anticancer Activity
DHTS exerts its anticancer effects by modulating a complex network of signaling pathways.
-
PI3K/Akt/mTOR Pathway: DHTS inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][9] This inhibition leads to decreased phosphorylation of Akt and mTOR.
-
MAPK Pathway: DHTS has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in cell proliferation and differentiation.[1][11]
-
NF-κB Pathway: DHTS can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[12]
-
JAK2/STAT3 Pathway: DHTS has been shown to suppress the activation of the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[3] DHTS treatment leads to a decrease in the phosphorylation of STAT3.[3]
-
Wnt/β-catenin Pathway: In oxaliplatin-resistant colorectal cancer cells, DHTS downregulates the Wnt/β-catenin signaling pathway.[4]
-
Keap1-Nrf2 Pathway: In gallbladder cancer, DHTS targets Nrf2 by promoting its degradation via Keap1 and inhibiting its phosphorylation, leading to reduced expression of its target genes.[13]
-
EGFR Pathway: DHTS has been shown to inhibit the phosphorylation of EGFR and its downstream signaling in hepatocellular carcinoma cells.[8]
Caption: Signaling pathways modulated by this compound in cancer cells.
Anti-inflammatory Activities
DHTS exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[14][15]
Inhibition of Pro-inflammatory Cytokines and Mediators
DHTS significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in various inflammatory models.[14][16] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]
Modulation of Inflammatory Signaling Pathways
-
TLR4/MyD88/NF-κB/MAPK Pathway: DHTS has been shown to block the dimerization of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream MyD88-dependent signaling cascade that leads to the activation of NF-κB and MAPK pathways.[14][15]
-
NLRP3 Inflammasome: DHTS specifically inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of active IL-1β.[17] It suppresses the assembly of the inflammasome by inhibiting ASC oligomerization.[17]
-
mTOR-TFEB-NF-κB Pathway: In doxorubicin-induced cardiotoxicity, DHTS exerts anti-inflammatory effects via the mTOR-TFEB-NF-κB signaling pathway.[18][19]
Caption: Anti-inflammatory signaling pathways of this compound.
Antibacterial and Antimicrobial Activities
DHTS has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and the pathogenic bacterium Helicobacter pylori.
Table 4: Antibacterial Activity of this compound (DHTS)
| Bacteria | Type | Activity | MIC50/90 (µg/mL) | Mechanism | Reference |
| Gram-positive bacteria | - | Broad-spectrum | - | Generation of superoxide (B77818) radicals | [20][21] |
| Helicobacter pylori | Gram-negative | Effective against drug-resistant strains | 0.25/0.5 | Time-dependent bactericidal activity, antibiofilm | [22][23][24] |
The antibacterial action of DHTS against Bacillus subtilis is attributed to the generation of superoxide radicals, which can cause cellular damage.[20][21] Against H. pylori, DHTS exhibits time-dependent bactericidal activity and is effective at eliminating biofilms.[22][23]
Cardiovascular Protective Effects
DHTS has shown promise in protecting the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion injury.[11][25][26][27]
-
Reduction of Myocardial Injury: DHTS can improve cardiac function, reduce infarct size, and ameliorate histopathological damage in animal models of myocardial ischemia-reperfusion.[27]
-
Antioxidant Effects: DHTS reduces oxidative stress in cardiomyocytes by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity.[11]
-
Regulation of Signaling Pathways: The cardioprotective effects of DHTS are associated with the regulation of the Akt and MAPK signaling pathways.[11] It has been shown to increase the phosphorylation of Akt and decrease the phosphorylation of p38 MAPK and ERK in response to injury.[11]
-
Promotion of Lymphangiogenesis: DHTS promotes lymphangiogenesis after myocardial ischemia-reperfusion injury, which can help reduce myocardial edema and inflammation.[25]
-
Ischemic Preconditioning: DHTS can precondition the myocardium against ischemic injury by inducing modest reactive oxygen species (ROS) generation, which in turn facilitates the nuclear translocation of PKM2 via glutathionylation.[28]
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of this compound.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHTS for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[3]
-
-
Sulforhodamine B (SRB) Assay:
-
After treatment with DHTS, fix the cells with trichloroacetic acid.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance to determine cell density.[1]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest cells after DHTS treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][29]
-
-
Hoechst 33258 Staining:
-
Culture cells on coverslips or in plates and treat with DHTS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33258 dye.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[3]
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest and fix the DHTS-treated cells in cold 70% ethanol (B145695) overnight.
-
Wash the cells and resuspend them in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Western Blot Analysis
-
Lyse DHTS-treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[1][3]
In Vivo Xenograft Tumor Model
-
Subcutaneously inject cancer cells (e.g., SMMC7721, HCT116/OXA) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into control and treatment groups.
-
Administer DHTS (e.g., via intraperitoneal injection) at specified doses and frequencies.
-
Measure tumor volume and body weight regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[3][4]
Caption: General experimental workflow for assessing anticancer activity.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, anti-inflammatory, antibacterial, and cardiovascular-protective effects are underpinned by its ability to modulate a multitude of cellular signaling pathways. The quantitative data and mechanistic insights summarized in this guide highlight the therapeutic potential of DHTS and provide a solid foundation for further research and development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more complex preclinical and clinical settings, to fully realize its potential as a novel therapeutic agent.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]
- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 4. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I reduces H9c2 cell damage by regulating AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of dihydrotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Dihydrotanshinone I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Antibacterial activities of cryptotanshinone and dihydrotanshinone I from a medicinal herb, Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Dihydrotanshinone I Is Effective against Drug-Resistant Helicobacter pylori In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Dihydrotanshinone I improves cardiac function by promoting lymphangiogenesis after myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Dihydrotanshinone I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
The Anticancer Potential of 1,2-Dihydrotanshinone: A Technical Guide to its Molecular Mechanisms and Therapeutic Targets
For Immediate Release
Shanghai, China – December 11, 2025 – 1,2-Dihydrotanshinone, a lipophilic compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of its anticancer effects and molecular targets, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by this promising natural product.
Antiproliferative Activity Across Diverse Cancer Types
This compound has demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[1] Its efficacy has been documented in hepatocellular carcinoma (HCC), gastric cancer, osteosarcoma, triple-negative breast cancer (TNBC), esophageal squamous cell carcinoma (ESCC), colorectal cancer, gallbladder cancer, leukemia, and thyroid cancer.[1][2][3][4][5][6][7][8][9]
Quantitative Analysis of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values of this compound highlight its potent cytotoxic effects. These values vary across different cancer cell lines and treatment durations, as detailed in the table below.
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Hepatocellular Carcinoma | SMMC7721, HCCLM3, Hep3B | 1 - 32 (Concentration Range) | 12, 24, 36 | [1] |
| HepG2 | 5 - 160 (Concentration Range) | 12, 24, 36 | [1] | |
| Huh-7, HepG2 | < 3.125 | Not Specified | [10] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 2 | 24 | [5] |
| MDA-MB-231 | 1.8 | 72 | [5] | |
| Osteosarcoma | U-2 OS | 3.83 ± 0.49 | 24 | [3] |
| U-2 OS | 1.99 ± 0.37 | 48 | [3] | |
| Gastric Cancer | AGS | 2.05 | 16 | [11] |
| Human Umbilical Vein Endothelial Cells | HUVEC | ~1.28 µg/ml | Not Specified | [12] |
| Papillary Thyroid Cancer | K1, BCPAP | ED50: 2.5 | 48 | [13] |
Molecular Mechanisms of Action
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which this compound eliminates cancer cells. In hepatocellular carcinoma cells, it induces apoptosis, as observed through Hoechst staining.[1] In esophageal squamous cell carcinoma, it triggers apoptosis via a STAT3-mediated activation of the mitochondrial pathway.[14][15] This involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins.[15] In colon cancer, the induced apoptosis is caspase-dependent and mediated by mitochondria.[16] Furthermore, in gallbladder cancer, this compound induces apoptosis by promoting oxidative stress and disrupting the mitochondrial membrane potential.[7] In anaplastic thyroid cancer, it also significantly increases apoptosis.[9]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. In hepatocellular carcinoma SMMC7721 cells, it induces G2/M phase arrest by downregulating the expression of Cyclin B1 and CDC2.[1] In gastric cancer cells, it also causes G2/M phase arrest through the PTPN11/p38 pathway, which involves the downregulation of CDC25C and CDK1.[2] In contrast, in osteosarcoma U-2 OS cells and esophageal squamous cell carcinoma, it induces G0/G1 phase arrest.[3][15] This G0/G1 arrest in osteosarcoma is associated with the downregulation of CDK4, CDK2, cyclin D1, and cyclin E1, and the upregulation of p21.[3] In oxaliplatin-resistant colorectal cancer cells, it blocks the cell cycle in the S and G2/M phases.[6]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties. It inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[12] In a chick embryo chorioallantoic membrane (CAM) assay, it demonstrated significant in vivo anti-angiogenic activity, with a 61.1% inhibitory rate of microvessel density at a dose of 0.2 µ g/egg .[12] In hemangiomas, it exhibits anti-angiogenic effects by reducing the expression of vascular endothelial cell growth factor receptor 2 (VEGFR2) and matrix metalloproteinase 9 (MMP9).[17]
Inhibition of Migration and Metastasis
This compound can suppress the migratory and invasive capabilities of cancer cells. In osteosarcoma cells, it inhibits cell migration through its effects on CD44 and chemokine signaling.[3] In triple-negative breast cancer cells, it impairs migration and clonogenicity by modulating the epithelial-mesenchymal transition (EMT).[5] It also inhibits the lung metastasis of breast cancer by suppressing the formation of neutrophil extracellular traps (NETs).[18]
Key Molecular Targets and Signaling Pathways
The anticancer activities of this compound are attributed to its interaction with several key molecular targets and its ability to modulate critical signaling pathways.
JAK2/STAT3 Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a crucial regulator of cell proliferation, survival, and differentiation. This compound has been shown to suppress the activation of the JAK2/STAT3 signaling pathway in hepatocellular carcinoma cells.[1][19] It decreases the nuclear translocation of STAT3 and reduces the protein expression of phosphorylated STAT3 (p-STAT3) in a concentration-dependent manner.[1][20] This inhibition of the JAK2/STAT3 pathway contributes to its antitumor effects both in vitro and in vivo.[20] In esophageal squamous cell carcinoma, it also inhibits the phosphorylation of STAT3.[21]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival. In human hepatocellular carcinoma cells, this compound has been shown to regulate the AMPK/Akt/mTOR pathway.[22] It also inhibits ovarian cancer cell proliferation and migration by transcriptionally repressing the PIK3CA gene, which encodes the catalytic subunit of PI3K.[3]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Other Molecular Targets
-
PTPN11/p38 Pathway: In gastric cancer, this compound targets PTPN11, leading to the activation of the p38/JNK pathway, which in turn induces necroptosis and cell cycle arrest.[2]
-
Topoisomerase I: It inhibits the catalytic activity of DNA topoisomerase I by forming a cleavable complex, similar to the action of camptothecin.[23][24]
-
EGFR Pathway: In hepatocellular carcinoma, the epidermal growth factor receptor (EGFR) has been identified as a potential therapeutic target. This compound is suggested to inhibit EGFR downstream signal transduction.[10]
-
Keap1-Nrf2 Pathway: In gallbladder cancer, it targets the Keap1-Nrf2 signaling pathway by promoting Keap1-mediated Nrf2 degradation and inhibiting Nrf2 phosphorylation, leading to increased oxidative stress and apoptosis.[7]
-
Wnt/β-catenin Pathway: In oxaliplatin-resistant colorectal cancer, it downregulates the expression of proteins in the Wnt/β-catenin pathway.[6]
In Vivo Antitumor Activity
The anticancer effects of this compound have been validated in preclinical animal models. In a xenograft model of hepatocellular carcinoma using SMMC7721 cells, treatment with this compound at doses of 5, 10, and 15 mg/kg significantly reduced tumor weight and size.[20] In an oxaliplatin-resistant colorectal cancer xenograft model, a 40 mg/kg dose markedly reduced tumor weight and volume.[6] Furthermore, in a leukemia xenograft model, a 25 mg/kg dose of this compound effectively attenuated tumor growth.[8] In a hemangioma xenograft model, a 10 mg/kg dose significantly inhibited tumor growth.[17]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of this compound.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods. CCK-8 solution is then added to each well, and after incubation, the absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated based on the absorbance values of treated versus control cells.[1]
-
MTT Assay: Similar to the CCK-8 assay, the MTT assay assesses cell metabolic activity as an indicator of cell viability. After treatment with this compound, MTT solution is added to the cells, leading to the formation of formazan (B1609692) crystals, which are then dissolved in a solvent. The absorbance is measured to determine cell viability.[13]
-
Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, a measure of clonogenic survival. Cells are seeded at a low density and treated with this compound. After a period of incubation, the colonies are fixed, stained, and counted.[7]
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: This is a widely used method to detect and quantify apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, and propidium (B1200493) iodide (PI), which enters late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Hoechst Staining: Hoechst dyes are fluorescent stains that bind to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized under a fluorescence microscope after staining with Hoechst 33258.[1]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method is used to identify apoptotic cells in tissue sections from in vivo studies.[20]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: To analyze the cell cycle distribution, cells are fixed and stained with PI, a fluorescent dye that intercalates into the DNA. The DNA content of the cells is then measured by flow cytometry. The relative proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.[1]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, Cyclin B1, Bcl-2, BAX). Following incubation with a secondary antibody, the protein bands are visualized and quantified.[1][20]
Caption: A simplified workflow of the Western Blotting experimental protocol.
Conclusion and Future Directions
This compound has emerged as a compelling natural compound with significant anticancer potential. Its ability to induce apoptosis and cell cycle arrest, inhibit angiogenesis and metastasis, and modulate key signaling pathways such as JAK2/STAT3 and PI3K/Akt/mTOR underscores its promise as a therapeutic agent. The quantitative data from numerous in vitro and in vivo studies provide a strong foundation for its further development.
Future research should focus on elucidating the complete spectrum of its molecular targets, understanding potential mechanisms of resistance, and conducting comprehensive preclinical toxicology and pharmacokinetic studies. The synergistic effects of this compound with existing chemotherapeutic agents, as demonstrated with cisplatin (B142131) in anaplastic thyroid cancer, also warrant further investigation.[9] With continued research, this compound could potentially be developed into a novel and effective treatment for a variety of human cancers.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies | MDPI [mdpi.com]
- 9. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dihydrotanshinone I inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT3-mediated activation of mitochondrial pathway contributes to antitumor effect of dihydrotanshinone I in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer [agris.fao.org]
- 17. 15, 16-Dihydrotanshinone I Inhibits Hemangiomas through Inducing Pro-apoptotic and Anti-angiogenic Mechanisms in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Inhibition of DNA Topoisomerase I by Dihydrotanshinone I, Components of a Medicinal Herb Salvia miltiorrhiza Bunge. | CiNii Research [cir.nii.ac.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-inflammatory Properties of 1,2-Dihydrotanshinone
**Abstract
This compound (DHT), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, cardiovascular protective, and neuroprotective effects.[1] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways. We present a synthesis of current in vitro and in vivo data, detailed experimental protocols from seminal studies, and quantitative data to support its therapeutic potential.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades, reducing the production of inflammatory mediators, and modulating immune cell responses. Key mechanisms include the inhibition of the TLR4/MyD88 pathway, suppression of NF-κB and MAPK activation, specific blockade of the NLRP3 inflammasome, and modulation of the JAK/STAT pathway.
Modulation of the TLR4-MyD88-NF-κB/MAPK Signaling Axis
A primary mechanism of action for DHT is its ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS).
Molecular docking simulations and co-immunoprecipitation experiments have shown that DHT binds to active sites on TLR4, which blocks its dimerization upon LPS stimulation.[2][3] This initial blockade prevents the recruitment of the downstream adaptor protein, Myeloid differentiation primary response gene 88 (MyD88), and subsequent activation of TGF-β-activated kinase 1 (p-TAK1).[2][3] The inhibition of this upstream cascade leads to the dual suppression of two major downstream inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][4]
Direct Inhibition of NF-κB Activation
Beyond TLR4, DHT directly inhibits TNF-α-induced NF-κB activation. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes.[4][5] In doxorubicin-induced cardiotoxicity models, DHT was also found to inhibit the NF-κB pathway via the mTOR-TFEB-IKK signaling axis.[6][7]
Attenuation of MAPK Signaling
DHT significantly impairs the activation of key members of the MAPK family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun NH2-terminal kinase (JNK).[5] This suppression contributes to the reduced activation of the transcription factor Activator Protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of pro-inflammatory genes.[4]
Quantitative Data: In Vitro Effects on Inflammatory Mediators
| Cell Line | Stimulant | DHT Concentration | Effect | Reference |
| RAW264.7, THP-1, BMDMs | LPS | Not specified | Significantly decreased TNF-α, IL-6, and IL-1β release. | [2][4] |
| RAW264.7 | LPS | Not specified | Altered expression of COX-2 and iNOS. | [4] |
| RAW264.7 | LPS | Not specified | Reduced calcium influx, ROS, and NO generation. | [4] |
| HeLa | TNF-α | Dose-dependent | Inhibited expression of NF-κB reporter gene. | [5] |
| HeLa | TNF-α | Not specified | Prevented expression of COX-2, MMP-9, VEGF, TNF-α, IL-6. | [5] |
Experimental Protocols
Protocol: Inhibition of NF-κB Nuclear Translocation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded onto coverslips in 6-well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of DHT for 1-2 hours.
-
Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Incubation with a primary antibody against the NF-κB p65 subunit is performed overnight at 4°C.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Images are captured using a confocal microscope. The nuclear translocation of p65 is quantified by observing the co-localization of the p65 signal (green) with the nuclear signal (blue).[2]
Specific Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. DHT has been identified as a specific inhibitor of NLRP3 inflammasome activation.[8]
Studies show that DHT blocks both the canonical (e.g., induced by nigericin (B1684572), ATP) and non-canonical activation of the NLRP3 inflammasome.[8] Importantly, it does not affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity. The mechanism involves the suppression of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the assembly of the functional inflammasome complex.[8] This inhibition occurs without affecting upstream events like potassium efflux, calcium flux, or the generation of mitochondrial ROS.[8]
Quantitative Data: Inhibition of NLRP3 Inflammasome Activation
| Cell Line | Treatment | DHT Concentration | Effect | Reference |
| BMDMs | LPS + Nigericin/ATP | 2.5, 5, or 10 µM | Dose-dependent inhibition of Caspase-1 activity and IL-1β secretion. | [8] |
| BMDMs | LPS priming | High dose | Downregulated the production of pro-IL-1β and NLRP3. | [8] |
Experimental Protocol
Protocol: Western Blot for Caspase-1 Cleavage in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Isolation and Culture: Bone marrow is flushed from the femurs and tibias of mice. Cells are cultured for 7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and M-CSF to differentiate them into macrophages.
-
Priming and Treatment: BMDMs are primed with LPS (e.g., 500 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β. Subsequently, cells are treated with DHT (e.g., 2.5, 5, 10 µM) for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
Protein Extraction: The cell culture supernatants are collected and concentrated. The cells are lysed to obtain the cellular protein fraction.
-
Western Blotting:
-
Proteins from supernatants and cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Caspase-1 (to detect the cleaved p20 subunit in the supernatant) and IL-1β (to detect the cleaved p17 subunit in the supernatant). Antibodies against NLRP3 and pro-IL-1β are used for the cell lysates. An antibody for a housekeeping gene (e.g., GAPDH) is used as a loading control for lysates.
-
-
Analysis: The presence and intensity of the cleaved caspase-1 (p20) band in the supernatant is analyzed to determine the extent of inflammasome activation and its inhibition by DHT.[8]
Regulation of the JAK/STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[9][10] DHT has been shown to modulate this pathway, contributing to its anti-inflammatory and immunomodulatory effects.
In a model of crystalline silica-induced pulmonary inflammation, DHT treatment reduced the phosphorylation of both STAT1 and STAT3 in a dose-dependent manner.[11] This inhibition correlated with an attenuation of T helper (Th)1 and Th17 responses, which are critically involved in the pathogenesis of the disease.[11] Furthermore, in hepatocellular carcinoma models, DHT was found to suppress the activation of the JAK2/STAT3 signaling pathway, leading to decreased STAT3 nuclear translocation.[12]
In Vivo Efficacy
The anti-inflammatory potential of this compound observed in in vitro models has been successfully translated into various animal models of inflammatory disease.
Quantitative Data: In Vivo Effects
| Animal Model | DHT Dosage | Effect | Reference |
| LPS-induced septic shock in mice | 40 mg/kg (i.p.) | Significantly increased survival rate. | [8] |
| LPS-induced septic shock in mice | 40 mg/kg (i.p.) | Inhibited production of IL-1β and TNF-α in serum and peritoneal lavage fluid. | [8] |
| LPS-challenged acute kidney injury in mice | Not specified | Significantly ameliorated kidney injury. | [2][4] |
| Dimethylbenzene-induced mouse ear oedema | Not specified | Significantly inhibited ear oedema. | [2][4] |
| Crystalline silica-exposed mice | Dose-dependent | Reduced expression of IL-1β, IL-6, and TNF-α in lungs. | [11] |
| Crystalline silica-exposed mice | Dose-dependent | Reduced infiltration of macrophages and lymphocytes in lungs. | [11] |
Conclusion and Future Directions
This compound is a potent anti-inflammatory agent that acts on multiple, critical signaling pathways. Its ability to inhibit TLR4 dimerization, suppress NF-κB and MAPK activation, specifically block the NLRP3 inflammasome, and modulate JAK/STAT signaling provides a strong mechanistic basis for its therapeutic potential. The efficacy demonstrated in diverse in vivo models of inflammation, including sepsis and acute kidney injury, further underscores its promise.
For drug development professionals, DHT represents a valuable lead compound. Future research should focus on pharmacokinetic and pharmacodynamic studies, safety profiling, and the development of optimized formulations to enhance bioavailability. Furthermore, clinical trials are warranted to investigate the efficacy of this compound in human inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.
References
- 1. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of TNF-α-induced NF-κB signaling pathway and anti-cancer therapeutic response of dihydrotanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
cardiovascular protective effects of 1,2-Dihydrotanshinone
An In-Depth Technical Guide on the Cardiovascular Protective Effects of 1,2-Dihydrotanshinone I
Abstract
This compound I (DHTS), a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with significant therapeutic potential for cardiovascular diseases (CVDs).[1][2][3] Extensive research has demonstrated its multifaceted pharmacological activities, including potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][4] This technical guide provides a comprehensive overview of the cardiovascular protective effects of DHTS, focusing on its underlying molecular mechanisms, key signaling pathways, and experimental evidence from both in vitro and in vivo models. It aims to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiovascular medicine.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, historically used to treat a variety of ailments, particularly those related to cardiovascular health like angina pectoris and myocardial infarction.[5][6][7] The therapeutic efficacy of Danshen is attributed to its bioactive constituents, which are broadly classified into water-soluble phenolic acids and lipid-soluble tanshinones.[6][8] Among the tanshinones, this compound I (DHTS) has garnered substantial attention for its robust cardioprotective effects.[3] This document synthesizes the current scientific understanding of DHTS, detailing its mechanisms of action against various cardiovascular pathologies such as myocardial ischemia-reperfusion injury (MIRI) and atherosclerosis.[9][10]
Core Mechanisms of Cardiovascular Protection
The cardioprotective effects of DHTS are not mediated by a single target but rather through the modulation of a network of interconnected cellular processes. The primary mechanisms include anti-inflammation, mitigation of oxidative stress, inhibition of apoptosis, and protection of endothelial function.
Anti-Inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of CVDs, including atherosclerosis.[11] DHTS exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating critical inflammatory signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines and Mediators: DHTS has been shown to significantly decrease the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in various cellular models, including lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[12]
-
Modulation of NF-κB Signaling: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation.[8] DHTS inhibits the activation and nuclear translocation of NF-κB.[10][11][13] This is achieved, in part, by blocking the dimerization of Toll-like receptor 4 (TLR4), which prevents the recruitment of the adaptor protein MyD88 and subsequent activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[13][14]
-
NLRP3 Inflammasome Inhibition: DHTS has been identified as a specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the maturation and release of IL-1β. DHTS blocks both canonical and non-canonical activation of the NLRP3 inflammasome by suppressing the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly.[15]
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Oxidative Stress and Endothelial Dysfunction Using Tanshinone IIA for the Treatment of Tissue Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cardioprotection of dihydrotanshinone I against myocardial ischemia-reperfusion injury via inhibition of arachidonic acid ω-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Engineered endothelial cells targeting and dihydrotanshinone I loaded bacterial extracellular vesicles for atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antiviral Activity of 1,2-Dihydrotanshinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antiviral research concerning 1,2-dihydrotanshinone (DHT), a lipophilic diterpenoid compound extracted from the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] DHT has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] This guide focuses specifically on its demonstrated antiviral properties, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved biological pathways.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of this compound has been quantified against several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The primary metrics used to evaluate antiviral efficacy are the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
| Virus | Strain(s) | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| SARS-CoV-2 | Variants of Concern (VOCs) | Not Specified | Pseudovirus Entry / Viral Replicon | 0.3 - 4.0 | Not Specified | Not Specified | [3][4] |
| MERS-CoV | Not Specified | Not Specified | Viral Entry Assay | Entry-blocking effect noted | Not Specified | Not Specified | [5] |
| Newcastle Disease Virus (NDV) | Not Specified | Baby Hamster Kidney (BHK) | Syncytium Formation Assay | Inhibition observed | Not Specified | Not Specified | [6][7] |
| Vesicular Stomatitis Virus (VSV) | Not Specified | Not Specified | Glycoprotein (B1211001) Trafficking Assay | Inhibition of G-protein transport | Not Specified | Not Specified | [6] |
Mechanisms of Antiviral Action
Research indicates that this compound employs a multi-pronged approach to inhibit viral infection, targeting both viral components and host cellular pathways.
Inhibition of Viral Entry and Function
Against SARS-CoV-2, DHT has been shown to directly interfere with the initial stages of infection.[3] Studies reveal that it binds to two conserved sites on the N-terminal domain (NTD) of the viral spike protein.[3][4] This binding action effectively inhibits the virus's ability to enter host cells. This mechanism is significant as it is effective against both the original SARS-CoV-2 strain and its variants.[3]
Disruption of Viral Glycoprotein Trafficking
For other enveloped viruses like Newcastle disease virus (NDV) and Vesicular stomatitis virus (VSV), DHT acts as a potent inhibitor of glycoprotein trafficking.[6][7] Viral glycoproteins are essential for assembling new virus particles and for mediating entry into host cells. DHT disrupts the transport of these proteins, specifically the G-protein, to the cell surface, causing them to accumulate intracellularly.[6][7] This action is believed to occur at the Golgi apparatus and involves the suppression of intracellular glycosylation, a critical step in the maturation of these proteins.[6][7]
Modulation of Host Inflammatory and Immune Responses
A key aspect of DHT's antiviral activity is its ability to modulate the host's immune response, mitigating the hyper-inflammation often associated with severe viral illnesses.
-
Spike-Induced Inflammation: DHT modulates the interaction between the SARS-CoV-2 spike protein and Toll-like receptor 4 (TLR4).[3][4] This modulation stimulates the nuclear factor-erythroid 2-related factor 2 (NRF2)-dependent immune response, which helps to attenuate the production of inflammatory cytokines.[3][4]
-
Interferon Regulation: DHT has been found to directly target and inhibit Interferon Regulatory Factor 3 (IRF3).[8] This action suppresses the excessive production of type I interferons and other pro-inflammatory cytokines, which can contribute to tissue damage in severe viral infections.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and a generalized experimental workflow for assessing the antiviral properties of this compound.
Caption: Generalized workflow for antiviral drug screening and mechanism of action studies.
Caption: DHT mechanism against SARS-CoV-2: Inhibition of entry and inflammation.
Caption: DHT inhibits viral glycoprotein trafficking at the Golgi apparatus.
Detailed Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in the research of this compound's antiviral activity.
Cell Lines and Virus Propagation
-
Cell Lines: Baby Hamster Kidney (BHK) cells, Vero E6 cells (for SARS-CoV-2), and various human cell lines like Huh-7 and HepG2 are commonly used.[6][9] Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Virus Strains: SARS-CoV-2 and its variants, NDV, and VSV are propagated in susceptible cell lines. Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay
The cytotoxicity of DHT on host cells is determined to establish a therapeutic window.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of DHT to the wells and incubate for a period that matches the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using methods like the MTT assay or the Neutral Red Uptake assay.[10] In the Neutral Red assay, viable cells take up the dye. After incubation, cells are washed, the dye is extracted with a lysis solution, and the absorbance is read on a spectrophotometer.
-
CC50 Calculation: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that causes a 50% reduction in viability.[11]
Antiviral Activity Assays
-
Pseudovirus Entry Assay (for SARS-CoV-2):
-
System: Use a non-replicating viral core (e.g., from HIV-1 or VSV) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene like luciferase or GFP.
-
Procedure: Incubate host cells (expressing ACE2 receptor) with DHT for a short period. Then, add the pseudovirus.
-
Measurement: After 48-72 hours, measure reporter gene expression (e.g., luminescence for luciferase). A reduction in signal indicates inhibition of viral entry.
-
EC50 Calculation: The EC50 is calculated as the concentration of DHT that reduces reporter expression by 50%.[3]
-
-
Syncytium Formation Inhibition Assay (for NDV):
-
Treatment: Treat the infected cells with various concentrations of DHT.
-
Observation: After incubation, observe the cells under a microscope for the formation of syncytia (large, multinucleated cells caused by viral fusion proteins).
-
Quantification: Quantify the inhibition of syncytium formation relative to an untreated virus control.[6][7]
Western Blot Analysis
This technique is used to measure the levels of specific proteins in signaling pathways.
-
Cell Lysis: Treat cells with DHT and/or viral infection, then lyse the cells to extract total protein.
-
Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to target proteins (e.g., phosphorylated STAT3, EGFR, or viral G-protein).[9][12]
-
Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal on an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify viral RNA or the expression of host genes (e.g., cytokines).
-
RNA Extraction: Extract total RNA from cells treated with DHT and/or infected with a virus.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform PCR using specific primers for the target gene (e.g., viral N gene, IFN-β). A fluorescent dye (like SYBR Green) or a probe is used to measure the amount of amplified DNA in real-time.
-
Analysis: The level of gene expression is determined by comparing the cycle threshold (Ct) values of treated samples to control samples.
References
- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 2. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I targets the spike N-terminal domain to inhibit SARS-CoV-2 entry and spike-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I targets the spike N-terminal domain to inhibit SARS-CoV-2 entry and spike-induced inflammation. – Ingentium Magazine [magazine.ingentium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory Effects of Cryptotanshinone and Dihydrotanshinone I on Intracellular Trafficking of Viral Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Cryptotanshinone and Dihydrotanshinone I on Intracellular Trafficking of Viral Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I, a main compound of Salvia miltiorrhiza, alleviates autoimmune and inflammatory diseases by directly targeting IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
A Technical Guide to the Solubility and Stability of 1,2-Dihydrotanshinone for Experimental Applications
This guide provides an in-depth overview of the solubility and stability characteristics of 1,2-Dihydrotanshinone, a bioactive diterpenoid isolated from Salvia miltiorrhiza. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and validity of experimental results. This document outlines quantitative solubility data, key stability concerns, and detailed protocols for laboratory assessment.
Solubility Profile of this compound
This compound is a lipophilic compound, exhibiting poor solubility in aqueous solutions but better solubility in organic solvents.[1] The choice of solvent is a critical first step in experimental design, directly impacting compound concentration, bioavailability, and potential for precipitation in assays.
Data Presentation: Quantitative Solubility Data
The known solubility limits for this compound in common laboratory solvents are summarized below. Researchers should note that sonication may be required to achieve these concentrations, particularly in DMSO.[2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 3.85 mg/mL | 13.82 mM | Sonication is recommended to facilitate dissolution.[2] |
| Ethanol (B145695) | 1.0 mg/mL | 3.59 mM | Forms a clear orange to red solution.[1][3] |
| Water | ~0.0129 mg/mL (Est.) | ~0.046 mM (Est.) | Estimated value; considered poorly soluble in aqueous media.[1] |
Note: The molar mass of this compound is 278.3 g/mol .[3]
Stability Profile and Storage Recommendations
The chemical stability of this compound is a significant concern, particularly in solution. Studies have revealed that the compound can degrade or convert to other forms, which can confound experimental outcomes.
Key Stability Issues:
-
Instability in DMSO: Research indicates that the concentration of this compound (DT) decreases rapidly in dimethylsulfoxide at room temperature. It undergoes conversion to Tanshinone I.[4][5] This highlights the critical need for freshly prepared DMSO stock solutions or appropriate storage of pre-made stocks.
-
Instability in Aqueous Solutions: In aqueous media, the concentration of this compound has been observed to decrease significantly after 24 hours.[4][5] For cell-based assays or other experiments requiring aqueous buffers, working solutions should be prepared immediately before use.
Data Presentation: Storage Recommendations
To mitigate degradation, the following storage conditions are recommended based on vendor datasheets and stability findings.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2][6] |
Experimental Protocols
To ensure reliable and reproducible data, standardized protocols for assessing solubility and stability are essential.
3.1 Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., PBS, cell culture medium, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[7] Allow the mixture to equilibrate for a period of 24 to 48 hours.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to sediment.
-
Sample Collection: Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC.
Mandatory Visualization: Workflow for Solubility Determination
3.2 Protocol for Stability Assessment in Solution
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time, monitoring for degradation.
Objective: To quantify the degradation of this compound and identify major degradation products under specific storage conditions.
Materials:
-
This compound stock solution of known concentration
-
Solvent of interest (e.g., DMSO, aqueous buffer)
-
Vials suitable for storage at desired temperatures
-
Incubators or water baths set to specified temperatures (e.g., 4°C, 25°C, 37°C)
-
Validated stability-indicating HPLC method
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a stability-indicating HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Aliquot the remaining solution into multiple vials and store them under the desired conditions (e.g., protected from light at 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from storage.
-
Quantification: Analyze the sample by HPLC. Record the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The degradation can be modeled using first-order kinetics to determine the half-life (t₁/₂) of the compound under those conditions.[8][9]
Mandatory Visualization: Workflow for Stability Testing
3.3 Analytical Methodology: Stability-Indicating HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for both solubility and stability studies.[10] For stability assessment, the method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.
Typical HPLC Parameters for Tanshinone Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[11][12]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV-Vis detector set to a wavelength where tanshinones have strong absorbance, often around 270-285 nm.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[11]
Degradation Pathway
The primary degradation pathway observed for this compound in solution, particularly in DMSO, is its oxidation to Tanshinone I.[4][5] This involves the aromatization of the dihydrofuran ring. Researchers should be aware of this conversion, as Tanshinone I has its own distinct biological activity profile which could interfere with experimental interpretation.
Mandatory Visualization: Known Degradation Pathway
Conclusion and Key Recommendations
-
Solubility: this compound is poorly soluble in water and requires organic solvents like DMSO or ethanol for dissolution. For cell-based assays, the final concentration of the organic solvent must be carefully controlled to avoid vehicle-induced toxicity.
-
Stability: The compound is unstable in both DMSO and aqueous solutions at room temperature. Stock solutions in DMSO should be prepared fresh or stored at -80°C and used promptly. Working solutions in aqueous media should be made immediately before application to minimize degradation.
-
Methodology: The use of validated analytical methods, such as stability-indicating HPLC, is imperative to accurately quantify concentrations and monitor for degradation. Researchers should confirm the solubility and stability of this compound under their specific experimental conditions.
References
- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 2. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 3. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
An In-depth Technical Guide to 1,2-Dihydrotanshinone: Discovery, History, and Core Scientific Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dihydrotanshinone, also known as dihydrotanshinone (B163075) I (DHTS), is a significant lipophilic abietane (B96969) diterpenoid quinone derived from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1][2][3] This plant has a long history in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[4] First isolated in the 1930s by Nakao and colleagues, the broader class of tanshinones has since become a subject of intense scientific scrutiny.[1] this compound, in particular, has garnered attention for its extensive pharmacological effects, including potent anti-cancer, anti-inflammatory, neuroprotective, and antibacterial properties.[5] This document provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its mechanisms of action, experimental protocols, and quantitative data.
Discovery and History
The journey of tanshinones began in the 1930s with their initial isolation from Danshen.[1] Since this pioneering work, over 40 distinct lipophilic tanshinone compounds have been identified from this single herbal source.[1][2] this compound is one of the primary and most extensively studied of these compounds, alongside tanshinone I, tanshinone IIA, and cryptotanshinone.[4][6] Its chemical structure is (1R)-1,6-Dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄O₃ | [2] |
| Molar Mass | 278.307 g·mol⁻¹ | [2] |
| Appearance | Red powder | [2] |
| Boiling Point | 479.2 °C | [2] |
| Density | 1.32 g/cm³ | [2] |
| Solubility in water | 12.9 mg/L (estimated) | [2] |
| Solubility in ethanol (B145695) | 1 mg/mL | [2] |
| log P | 3.93 (estimated) | [2] |
| CAS Number | 87205-99-0 | [2] |
Experimental Protocols
The isolation and study of this compound involve a range of sophisticated experimental techniques.
Isolation and Purification
A common method for the simultaneous purification of several tanshinones, including this compound, involves a multi-step process.[7][8]
-
Extraction: The dried roots of Salvia miltiorrhiza are extracted with 95% ethanol.[7]
-
Macroporous Adsorption Resin Chromatography: The crude extract is passed through a D101 macroporous adsorption resin column. Elution is performed with varying concentrations of ethanol (e.g., 0%, 45%, and 90%). The fraction eluted with 90% alcohol is enriched with total tanshinones.[7][8]
-
Semi-preparative HPLC: The enriched tanshinone fraction is then subjected to semi-preparative high-performance liquid chromatography (HPLC) with a dynamic axial compression (DAC) system for the separation and purification of individual tanshinones.[7][8]
An alternative reported method involves silica (B1680970) gel column chromatography using a dichloromethane-methanol mixture, followed by re-chromatography with a benzene-methanol gradient, and final purification by recrystallization and preparative thin-layer chromatography.[1]
Cell Viability and Proliferation Assays
The anti-proliferative effects of this compound are commonly assessed using the following methods:
-
MTT Assay: Human osteosarcoma U-2 OS cells, for example, are treated with varying concentrations of this compound for 24 and 48 hours to determine its effect on cell proliferation.[9]
-
Sulforhodamine B (SRB) Assay: This assay is used to evaluate the anti-proliferative activity against a panel of human cancer cell lines, such as SK-HEP-1 hepatocellular carcinoma cells.[10]
-
Colony Formation Assay: Hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2) are treated with different concentrations of this compound (e.g., 0, 2.5, and 5.0 µM) for 7 days to assess the long-term impact on cell proliferation.[11]
Apoptosis Assays
The induction of apoptosis is a key mechanism of this compound's anti-cancer activity and is typically investigated as follows:
-
Flow Cytometry: HCC cells (Huh-7 and HepG2) are treated with this compound (e.g., 0, 2.5, and 5.0 µM) for 48 hours. Cells are then stained with an Annexin V-FITC Apoptosis Detection Kit and analyzed by flow cytometry to quantify apoptotic cells.[11]
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as cleaved caspases (caspase-3, -7, -9) and PARP, are measured in treated cells (e.g., human glioma SHG-44 cells) to confirm the activation of apoptotic pathways.[12][13]
Cell Cycle Analysis
Flow cytometry is the standard method to determine the effect of this compound on the cell cycle. For instance, osteosarcoma U-2 OS cells are treated with 0, 2.5, 5.0, and 7.5 µM of the compound for 24 hours, stained with propidium (B1200493) iodide, and analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]
In Vivo Efficacy Studies
-
Mouse Model of Helicobacter pylori Infection: To assess the in vivo efficacy against drug-resistant H. pylori, a mouse model is used. Following infection, mice are treated with a dual therapy of this compound and omeprazole. The bacterial load in the stomach is then quantified and compared to standard triple-therapy approaches.[6]
-
Xenograft Mouse Models for Cancer: Human colorectal cancer cells (HCT116/OXA) are subcutaneously injected into nude mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time to evaluate its anti-tumor efficacy in vivo.[14]
Pharmacological Activities and Quantitative Data
This compound exhibits a wide spectrum of biological activities, which are summarized below with relevant quantitative data.
Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.
Table 4.1.1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (h) | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [9] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [9] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | Not Specified | [11] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | Not Specified | [11] |
| SHG-44 | Glioma | 50.32 ± 2.49 µg/L | 24 | [12] |
| SHG-44 | Glioma | 42.35 ± 2.25 µg/L | 48 | [12] |
| SHG-44 | Glioma | 31.25 ± 2.82 µg/L | 72 | [12] |
| 4T1 | Breast Cancer | 6.97 | Not Specified | [15] |
Table 4.1.2: Effect of this compound on Cell Cycle Distribution in U-2 OS Osteosarcoma Cells [9]
| Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) |
| 0 | 54.70 ± 2.21 |
| 2.5 | 61.07 ± 2.04 |
| 5.0 | 65.20 ± 4.35 |
| 7.5 | 65.65 ± 1.83 |
Antibacterial Activity
This compound has shown significant antibacterial activity, particularly against Helicobacter pylori.
Table 4.2.1: In Vitro Activity of this compound Against H. pylori [6]
| Parameter | Value (µg/mL) |
| MIC₅₀ | 0.25 |
| MIC₉₀ | 0.5 |
| Range | 0.125 - 0.5 |
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory effects both in vitro and in vivo. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[16] In animal models, it ameliorates LPS-challenged acute kidney injury and dimethylbenzene-induced mouse ear edema.[16]
Pharmacokinetics
Tanshinones, in general, have poor oral bioavailability.[1] However, recent pharmacokinetic studies indicate that this compound has favorable properties, including efficient tissue distribution and high metabolic stability.[17] Metabolite identification studies have shown that tanshinone I is a major metabolite of this compound.[18]
Mechanism of Action and Signaling Pathways
The diverse pharmacological effects of this compound are attributed to its interaction with multiple cellular signaling pathways.
Anti-Inflammatory Signaling
This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It is suggested to bind to TLR4, blocking its dimerization. This, in turn, inhibits the recruitment of the adaptor protein MyD88 and subsequent activation of downstream NF-κB and MAPK signaling cascades, leading to reduced production of inflammatory cytokines.[16]
Caption: Anti-inflammatory mechanism of this compound via TLR4 inhibition.
Anti-Cancer Signaling Pathways
This compound influences several signaling pathways crucial for cancer cell proliferation, survival, and migration.
-
EGFR Pathway in HCC: In hepatocellular carcinoma, this compound is proposed to be a novel therapeutic agent by targeting the epidermal growth factor receptor (EGFR). It has been shown to suppress EGFR expression and may target its allosteric binding pockets.[11]
-
JAK2/STAT3 Pathway in HCC: The compound inhibits hepatocellular carcinoma by suppressing the JAK2/STAT3 signaling pathway.[13] It has also been reported to inhibit breast cancer stem cells through the STAT3 pathway.[13]
-
AMPK/Akt/mTOR and MAPK Pathways in HCC: In SK-HEP-1 cells, this compound's anti-proliferative activity is associated with the activation of AMPK signaling and the downregulation of the Akt/mTOR and MAPK signaling pathways.[10]
Caption: Regulation of AMPK, Akt/mTOR, and MAPK pathways by this compound.
-
CD44-Mediated Signaling in Osteosarcoma: In U-2 OS cells, this compound inhibits cell migration by modulating hyaluronan-CD44-mediated signaling, which involves the CXCL8–PI3K/AKT–FOXO1 and IL6–STAT3–P53 pathways.[9]
Caption: this compound's effect on osteosarcoma cell adhesion and migration.
Experimental Workflow Visualization
The general workflow for investigating the anti-cancer properties of this compound can be visualized as follows:
Caption: General experimental workflow for anti-cancer evaluation.
Conclusion and Future Directions
This compound, a key bioactive compound from Salvia miltiorrhiza, has demonstrated a remarkable range of pharmacological activities. Its potent anti-cancer, anti-inflammatory, and antibacterial properties, supported by a growing body of evidence on its molecular mechanisms, position it as a promising lead compound for drug discovery.[5] Future research should focus on improving its bioavailability, conducting more extensive preclinical and clinical trials to validate its therapeutic efficacy and safety, and further elucidating its complex interactions with various signaling pathways to identify new therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 3. Dihydrotanshinone I - Wikiwand [wikiwand.com]
- 4. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 5. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 14. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Pharmacological Profile of 1,2-Dihydrotanshinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydrotanshinone I (DHTS), a lipophilic abietane (B96969) diterpene extracted from the traditional Chinese medicine Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the pharmacological profile of DHTS, detailing its mechanisms of action, therapeutic effects, and relevant quantitative data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. The guide summarizes key findings on its anti-cancer, anti-inflammatory, cardiovascular protective, and neuroprotective properties, supported by experimental data and methodological insights.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly cardiovascular diseases.[1][2] Modern pharmacological research has identified tanshinones as the major lipophilic bioactive constituents responsible for many of its therapeutic effects.[1][3] Among the various tanshinones, this compound I (DHTS) has emerged as a particularly promising compound due to its broad spectrum of biological activities.[1] This document aims to consolidate the current knowledge on the pharmacological profile of DHTS, presenting it in a structured and accessible format for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the quantitative data regarding the efficacy, potency, and cytotoxicity of this compound I across various studies.
Table 1: In Vitro Cytotoxicity of this compound I
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| SHG-44 | Human Glioma | 50.32 ± 2.49 µg/L | 24 hours | [4] |
| SHG-44 | Human Glioma | 42.35 ± 2.25 µg/L | 48 hours | [4] |
| SHG-44 | Human Glioma | 31.25 ± 2.82 µg/L | 72 hours | [4] |
| U-2 OS | Human Osteosarcoma | 3.83 ± 0.49 µM | 24 hours | [5] |
| U-2 OS | Human Osteosarcoma | 1.99 ± 0.37 µM | 48 hours | [5] |
| HeLa | Human Cervical Cancer | 15.48 ± 0.98 µM | Not Specified | [5] |
| NRK-49F | Normal Rat Kidney | 25.00 ± 1.98 µM | Not Specified | [5] |
| Huh-7 | Human Hepatocellular Carcinoma | < 3.125 µM | 48 hours | [6] |
| HepG2 | Human Hepatocellular Carcinoma | < 3.125 µM | 48 hours | [6] |
| MIHA | Normal Human Liver | > 3.125 µM (less toxic than to HCC cells) | 48 hours | [6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~1.28 µg/mL | Not Specified | [7] |
Table 2: Antibacterial Activity of this compound I
| Organism | Strain Type | MIC50 | MIC90 | Reference |
| Helicobacter pylori | Standard and Clinical Strains | 0.25 µg/ml | 0.5 µg/ml | [8] |
Table 3: In Vivo Efficacy of this compound I
| Animal Model | Condition | Dosage | Outcome | Reference |
| Nude Mice | HL-60 Leukemia Xenograft | 25 mg/kg | Attenuated tumor growth | [9] |
| ApoE-/- Mice | Atherosclerosis | 10 and 25 mg/kg | Attenuated atherosclerotic plaque formation | [10] |
| Rats | Myocardial Ischemia-Reperfusion | 1, 2, 4 mg/kg | Improved cardiac function, reduced infarct size | [10][11] |
| Mice | H. pylori Infection (multidrug-resistant) | Not Specified | Superior in vivo killing efficacy compared to standard triple therapy (in combination with omeprazole) | [8] |
| Mice | Breast Cancer Lung Metastasis (4T1) | 20 mg/kg | Blocked metastasis progression by 74.9% | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological profile of this compound I.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells (e.g., SHG-44, Huh-7, HepG2, MIHA) in 96-well plates at a specified density (e.g., 8 x 10³ cells/well) and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of DHTS or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[4][6]
-
Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[6]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of DHTS that inhibits 50% of cell growth, is determined from the dose-response curve.[4]
-
-
-
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Protocol:
-
Seed SK-HEP-1 cells in 96-well plates and treat with DHTS.
-
After the treatment period, fix the cells with trichloroacetic acid.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance to determine the anti-proliferative effects.[13]
-
-
Apoptosis Assays
-
Hoechst 33258 Nuclear Staining: This method is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Annexin V/Propidium Iodide (PI) Double Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[4]
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells (e.g., U-2 OS, SK-HEP-1) with various concentrations of DHTS for a set duration (e.g., 24 hours).[5][13]
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5][13]
-
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Protocol:
-
Treat cells with DHTS and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, p-AMPK, p-Akt, p-mTOR, p-ERK, p-p38, EGFR, p-STAT3).[4][5][13][14][15]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Inject cancer cells (e.g., HL-60) subcutaneously into immunodeficient mice (e.g., nude mice).[9]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer DHTS (e.g., 25 mg/kg) or vehicle to the respective groups.[9]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Signaling Pathways and Mechanisms of Action
This compound I exerts its pharmacological effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.
Induction of Apoptosis in Cancer Cells
DHTS induces apoptosis in various cancer cells through both intrinsic and extrinsic pathways. In glioma cells, it promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[4] In leukemia cells, DHTS activates the JNK signaling pathway, leading to increased expression of Fas Ligand (FasL), which triggers the extrinsic apoptotic pathway via caspase-8 activation.[9]
Caption: Apoptosis signaling pathways induced by this compound I.
Inhibition of Cancer Cell Proliferation and Migration
DHTS inhibits the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[5][13] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4, while upregulating the CDK inhibitor p21.[5][13] Furthermore, DHTS modulates several signaling pathways involved in cell growth and survival, including the AMPK/Akt/mTOR and MAPK pathways in hepatocellular carcinoma cells, and the JAK2/STAT3 pathway in various cancers.[13][14] In osteosarcoma cells, it inhibits migration by modulating the CD44-mediated CXCL8–PI3K/AKT–FOXO1 and IL6–STAT3–P53 signaling pathways.[5]
Caption: Signaling pathways inhibited by this compound I, leading to reduced cell proliferation and migration.
Anti-inflammatory Mechanism
DHTS exhibits anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways. It has been shown to inhibit the activation of NF-κB and AP-1 in vitro.[16] Additionally, it specifically inhibits the NLRP3 inflammasome activation, a key component of the innate immune response, by blocking ASC oligomerization.[17] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[17]
Caption: Anti-inflammatory mechanisms of this compound I.
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of tanshinones, including DHTS, have indicated that they generally exhibit poor oral bioavailability.[3] After oral administration in rats, DHTS, along with other tanshinones, can be widely distributed in various tissues, including the lung, heart, liver, kidney, and brain.[18] The plasma concentration and area under the curve (AUC) of these compounds were found to be significantly higher when administered as a liposoluble extract of Salvia miltiorrhiza compared to the pure compounds, suggesting potential synergistic effects or improved absorption in the presence of other components of the extract.[18] Formulations such as granular powder have been shown to have greater bioavailability compared to traditional decoctions.[19] Further research is needed to fully elucidate the metabolic pathways and improve the pharmacokinetic profile of DHTS for clinical applications.
Therapeutic Potential and Future Directions
The extensive pharmacological activities of this compound I highlight its potential as a lead compound for the development of new therapeutics for a range of diseases.
-
Oncology: Its potent cytotoxic, pro-apoptotic, and anti-proliferative effects against a variety of cancer cell lines, coupled with its ability to inhibit metastasis, make it a strong candidate for further investigation as an anti-cancer agent.[1] Its efficacy in oxaliplatin-resistant colorectal cancer cells suggests a potential role in overcoming drug resistance.[20]
-
Cardiovascular Diseases: The vasorelaxant, anti-atherosclerotic, and cardioprotective effects of DHTS provide a scientific basis for the traditional use of Danshen in treating cardiovascular ailments.[1][10][16]
-
Inflammatory Diseases: By targeting key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, DHTS shows promise for the treatment of various inflammatory conditions.[1][16][17]
-
Neurodegenerative Diseases: Its ability to inhibit acetylcholinesterase suggests a potential therapeutic role in conditions like Alzheimer's disease.[1][16]
Future research should focus on optimizing the pharmacokinetic properties of DHTS through medicinal chemistry and novel drug delivery systems. Further in-depth in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety in humans.
Conclusion
This compound I is a multifaceted natural product with a rich pharmacological profile. Its diverse mechanisms of action, targeting multiple key signaling pathways, underpin its potential therapeutic applications in oncology, cardiovascular disease, inflammation, and neurodegeneration. This technical guide provides a consolidated resource of the current scientific knowledge on DHTS, intended to facilitate further research and development of this promising compound.
References
- 1. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 4. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 12. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dihydrotanshinone: A Comprehensive Technical Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone, a lipophilic abietane (B96969) diterpene extracted from the renowned traditional Chinese medicine Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound, also known as Dihydrotanshinone I (DHT or DHTS), is a red powder with the chemical formula C18H14O3 and a molecular weight of 278.31 g/mol .[1] It is soluble in organic solvents such as ethanol (B145695) and DMSO.[2]
| Property | Value | Reference |
| CAS Number | 77769-21-2 | [3] |
| Molecular Formula | C18H14O3 | [4] |
| Molecular Weight | 278.31 g/mol | [1] |
| Appearance | Red powder | [4] |
| Solubility | Soluble in DMSO and ethanol | [2] |
Biological Activities and Therapeutic Potential
This compound exhibits a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics for various diseases. Its key pharmacological effects include anti-cancer, anti-inflammatory, cardiovascular protective, and anti-bacterial activities.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified | |
| SHG-44 | Glioma | 50.32 ± 2.49 (µg/L) | 24 | |
| SHG-44 | Glioma | 42.35 ± 2.25 (µg/L) | 48 | |
| SHG-44 | Glioma | 31.25 ± 2.82 (µg/L) | 72 | |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | 48 | |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | 48 | |
| 4T1 | Breast Cancer | 6.97 | Not Specified | |
| HCT116 | Colorectal Cancer | Not specified (induces apoptosis) | 48 |
Mechanisms of Anti-Cancer Action:
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It triggers apoptosis in cancer cells by activating caspase cascades.[5]
-
Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT, EGFR, and JAK2/STAT3 pathways.[6]
-
Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.
-
Suppression of Metastasis: It has been found to inhibit the migration and invasion of cancer cells.
Signaling Pathway: EGFR Inhibition in Hepatocellular Carcinoma
References
- 1. Natural Product Description|this compound I [sinophytochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 1,2-Dihydrotanshinquinone | C18H14O3 | CID 105119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of 1,2-Dihydrotanshinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydrotanshinone (DHTS), a lipophilic abietane (B96969) diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), is a bioactive compound with demonstrated therapeutic potential in various disease models, including cancer and infectious diseases.[1][2] As interest in DHTS as a potential therapeutic agent grows, a thorough understanding of its safety and toxicity profile is paramount for guiding further research and development. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of this compound, drawing from in vitro and in vivo studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure. DHTS has also been evaluated against a normal cell line, providing an initial indication of its selectivity.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
| U-2 OS | Human Osteosarcoma | 24 h | 3.83 ± 0.49 | [3] |
| U-2 OS | Human Osteosarcoma | 48 h | 1.99 ± 0.37 | [3] |
| HeLa | Human Cervical Cancer | Not Specified | 15.48 ± 0.98 | [3] |
| NRK-49F | Normal Rat Kidney Fibroblasts | Not Specified | 25.00 ± 1.98 | [3] |
| Huh-7 | Human Hepatocellular Carcinoma | Not Specified | < 3.125 | [4] |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | < 3.125 | [4] |
| MIHA | Normal Human Liver Cells | Not Specified | Toxic at 1.5625 | [4] |
| HCT116 | Human Colorectal Carcinoma | Not Specified | Not Specified | [2] |
| HCT116/OXA | Oxaliplatin-Resistant Human Colorectal Carcinoma | Not Specified | Not Specified | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not Specified | 117.71 | [3] |
| 4T1 | Murine Breast Cancer | Not Specified | 6.97 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | 34.11 | [3] |
| SKBR-3 | Human Breast Adenocarcinoma | Not Specified | 17.87 | [3] |
| MCF-10a | Non-tumorigenic Human Breast Epithelial | Not Specified | Higher than cancer cell lines | [3] |
In Vivo Safety and Toxicity
In vivo studies provide crucial information about the systemic effects of a compound. While comprehensive, standardized toxicological studies on this compound are limited in the public domain, some preclinical studies aimed at evaluating its efficacy have reported on its safety.
Acute Toxicity
A Safety Data Sheet (SDS) for 15,16-Dihydrotanshinone I indicates a Lowest Published Toxic Dose (TDLO) in mice.
Table 2: Acute Toxicity of this compound
| Species | Route | Dose | Observation | Reference |
| Mouse | Oral | 10 mg/kg | Toxic Dose Low (TDLO) | [5] |
In Vivo Safety Evaluation in Mice
A study investigating the efficacy of DHTS against Helicobacter pylori in mice included a safety evaluation.
Table 3: In Vivo Safety Evaluation of this compound in C57BL/6 Mice
| Dose | Duration | Observations | Histopathological Findings | Reference |
| 285 mg/kg (10-fold effective dosage) | Daily gavage for 5 consecutive days | No notable changes in animal body weight. | No signs of general or organ toxicity in the stomach, liver, spleen, and kidney. | [6] |
Pharmacokinetics
The pharmacokinetic profile of a compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its efficacy and toxicity.
A study in rats compared the pharmacokinetics of four tanshinones, including dihydrotanshinone (B163075) I, after oral administration of the pure compounds versus a liposoluble extract of Salvia miltiorrhiza. The results indicated that the co-existing constituents in the extract significantly increased the AUC (Area Under the Curve) and Cmax (Maximum Concentration) of the tanshinones, suggesting enhanced bioavailability when administered as part of the extract.[7]
Genotoxicity, Reproductive, and Chronic Toxicity
Currently, there is a lack of publicly available data from formal studies on the genotoxicity, reproductive and developmental toxicity, and chronic toxicity of this compound. A study by Roth et al. (2023) found no cytotoxic or genotoxic effects for Tanshinone I and Tanshinone IIA, but this study did not specifically report on this compound in this context.[8] The absence of such data represents a significant gap in the comprehensive safety assessment of this compound and highlights an area for future research.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on cultured cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.
In Vivo Safety Evaluation in Mice
This protocol outlines a general procedure for an in vivo safety assessment based on the available literature.
-
Animal Model: Female C57BL/6 mice, 6 to 8 weeks of age, are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: this compound is administered daily by oral gavage for a specified duration (e.g., 5 consecutive days) at a predetermined dose. A control group receives the vehicle (e.g., PBS).
-
Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Necropsy and Histopathology: At the end of the study period (e.g., day 7), the mice are euthanized. Major organs such as the stomach, liver, spleen, and kidney are harvested, fixed in buffered paraffin (B1166041), embedded in paraffin wax, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Pathological Examination: The stained tissue sections are examined microscopically by a pathologist to identify any signs of tissue inflammation, cellular damage, or other abnormalities.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Toxicity Assessment
Caption: General workflow for in vitro and in vivo toxicity assessment.
Dihydrotanshinone I-Induced Apoptosis and DNA Damage Signaling in Hepatocellular Carcinoma Cells
Caption: Signaling pathway of DHTS in hepatocellular carcinoma cells.
Conclusion
The available data suggests that this compound exhibits a promising safety profile in the context of the preclinical studies conducted so far. It demonstrates selective cytotoxicity towards cancer cells over normal cells in some in vitro models, and in vivo studies at therapeutic doses have not revealed significant organ toxicity. However, it is crucial to acknowledge the limitations of the current body of evidence. The absence of comprehensive, standardized toxicological assessments, including long-term toxicity, genotoxicity, and reproductive toxicity studies, represents a critical knowledge gap. Future research should prioritize these areas to establish a more complete and robust safety profile for this compound, which is essential for its potential translation into clinical applications. This guide serves as a summary of the current understanding and a call for further, more detailed toxicological investigation.
References
- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 1,2-Dihydrotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and chemosensitizing agent.[3][4][5] These application notes provide a comprehensive guide to the in vitro experimental design for investigating the multifaceted effects of this compound. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a foundational resource for researchers.
Key In Vitro Effects and Mechanisms of Action
This compound has been shown to exert its biological effects through various mechanisms, including:
-
Anti-cancer Activity: DHTS inhibits the proliferation of a wide range of cancer cells, including those of colorectal, hepatocellular, glioma, anaplastic thyroid, and non-small-cell lung cancers.[3][6][7][8][9] This is often achieved by inducing apoptosis (programmed cell death), causing cell cycle arrest, and increasing the production of reactive oxygen species (ROS).[3][6][7][9][10][11]
-
Anti-inflammatory Effects: DHTS can significantly reduce the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][12] This is mediated, in part, by blocking the TLR4 dimerization and subsequently inhibiting the TLR4-MyD88-NF-κB/MAPK signaling cascades.[1][4][12]
-
Signaling Pathway Modulation: Key signaling pathways modulated by DHTS include the JAK2/STAT3 pathway, where it can suppress the phosphorylation of STAT3, and the Wnt/β-catenin pathway.[13] It has also been shown to downregulate the expression of proteins associated with drug resistance, such as MRP1 and P-gp.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy across different cell lines and conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 | 2.06 ± 0.24 | [3] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | 48 | Not explicitly stated, but effective at 2, 4, and 8 µM | [3] |
| HCCLM3 | Hepatocellular Carcinoma | 24 | > 4 | [6] |
| SMMC7721 | Hepatocellular Carcinoma | 24 | ~2 | [6] |
| Hep3B | Hepatocellular Carcinoma | 24 | > 4 | [6] |
| HepG2 | Hepatocellular Carcinoma | 24 | > 10 | [6] |
| SHG-44 | Human Glioma | 24 | 50.32 ± 2.49 µg/L | [7] |
| SHG-44 | Human Glioma | 48 | 42.35 ± 2.25 µg/L | [7] |
| SHG-44 | Human Glioma | 72 | 31.25 ± 2.82 µg/L | [7] |
| U-2 OS | Osteosarcoma | 24 | 3.83 ± 0.49 | [14] |
| U-2 OS | Osteosarcoma | 48 | 1.99 ± 0.37 | [14] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HCT116/OXA | Control | 53.33 ± 5.25 | 16.4 ± 3.44 | 26.2 ± 6.44 | [3] |
| HCT116/OXA | 8 µM DHTS | 36.43 ± 6.16 | 22.67 ± 11.72 | 34.83 ± 4.34 | [3] |
| SMMC7721 | Control | Not specified | Not specified | Not specified | [6] |
| SMMC7721 | 4 µM DHTS | Not specified | Not specified | Significant accumulation | [6] |
| U-2 OS | Control | 54.70 ± 2.21 | Not specified | Not specified | [14] |
| U-2 OS | 7.5 µM DS-1 | 65.65 ± 1.83 | Not specified | Not specified | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell line of interest (e.g., HCT116, HepG2, SHG-44)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (DHTS) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Prepare serial dilutions of DHTS in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DHTS dilutions (e.g., 0, 10, 20, 40, 50, 60, 80, 100 µg/L or 1, 2, 4, 8, 16, 32 µM).[6][7] Include a vehicle control (medium with the same concentration of DMSO as the highest DHTS concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[7]
-
After incubation, add 20-30 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Mean OD of treated group / Mean OD of control group) x 100%[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Human cancer cell line of interest
-
6-well plates
-
This compound (DHTS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of DHTS (e.g., 0, 10, 50, 100 µg/L) for 24 hours.[7]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line of interest
-
6-well plates
-
This compound (DHTS)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of DHTS (e.g., 0, 1, 2, 4 µM) for 24 hours.[6]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Human cancer cell line of interest
-
This compound (DHTS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with DHTS as required for the experiment.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro investigation.
Caption: A general workflow for the in vitro investigation of this compound.
Caption: Key anti-cancer signaling pathways modulated by this compound.
References
- 1. Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 7. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dihydrotanshinone Triggers Porimin-Dependent Oncosis by ROS-Mediated Mitochondrial Dysfunction in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer [agris.fao.org]
- 11. Dihydrotanshinone I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 1,2-Dihydrotanshinone Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dihydrotanshinone (DHTS), a lipophilic compound isolated from the root of Salvia miltiorrhiza, has demonstrated significant anti-proliferative and apoptotic effects across a variety of cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cancer cells. It also includes a summary of reported IC50 values and an overview of the signaling pathways implicated in its mechanism of action.
Introduction
The MTT assay is a reliable and straightforward method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability.[2][3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells. This application note details the materials and step-by-step procedure for assessing the cytotoxic potential of this compound.
Experimental Protocols
This section outlines the detailed methodology for performing an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound (DHTS)
-
Selected cancer cell line(s) (e.g., MDA-MB-468, U-2 OS, SHG-44, HepG2)[1][4][5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)[8]
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 490-570 nm[8]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the DHTS stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of DHTS to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHTS concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4][5]
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][8]
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[8]
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of DHTS that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus DHTS concentration.
-
Data Presentation
The cytotoxic activity of this compound is typically quantified by its IC50 value, which can vary depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for DHTS in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U-2 OS | Osteosarcoma | 24 | 3.83 ± 0.49 | [4] |
| U-2 OS | Osteosarcoma | 48 | 1.99 ± 0.37 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 2 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 1.8 | [1] |
| SHG-44 | Glioma | 24 | 50.32 ± 2.49 (µg/L) | [5] |
| SHG-44 | Glioma | 48 | 42.35 ± 2.25 (µg/L) | [5] |
| SHG-44 | Glioma | 72 | 31.25 ± 2.82 (µg/L) | [5] |
| Huh-7 | Hepatocellular Carcinoma | - | >3.125 | [6] |
| HepG2 | Hepatocellular Carcinoma | - | >3.125 | [6] |
| HCT116 | Colorectal Cancer | - | - | [9] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | - | - | [9] |
| AGS | - | 16 | 2.05 | [10] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound leading to its cytotoxic effects.
Conclusion
The MTT assay is a robust and reproducible method for assessing the cytotoxic effects of this compound on cancer cells. The provided protocol offers a standardized framework for conducting these experiments. The cytotoxic efficacy of DHTS, as indicated by its low micromolar IC50 values in various cancer cell lines, highlights its potential as an anti-cancer agent. Further investigation into its mechanism of action, involving pathways such as JAK2/STAT3 and EGFR, will be crucial for its development as a therapeutic.[6][11]
References
- 1. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by 1,2-Dihydrotanshinone Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone, a lipophilic bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor activities.[1][2] A growing body of evidence suggests that this compound exerts its cytotoxic effects on various cancer cell lines by inducing apoptosis, or programmed cell death.[1][3] Flow cytometry, a powerful technique for single-cell analysis, is a widely used method to quantify apoptosis. When coupled with specific fluorescent probes, it allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
This document provides detailed application notes and a comprehensive protocol for measuring apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) staining method with flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[4] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[4][5] By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live, viable cells.[6]
-
Annexin V+ / PI- : Early apoptotic cells.[6]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[6]
-
Annexin V- / PI+ : Necrotic cells.
Data Summary
The following tables summarize the quantitative data from various studies on the pro-apoptotic effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Gastric Cancer Cells
| Cell Line | Treatment Time (h) | IC50 (µM) |
| SGC7901 | 24 | 9.14 |
| 48 | 3.46 | |
| MGC803 | 24 | 5.39 |
| 48 | 4.32 |
Data extracted from a study on the effects of Dihydrotanshinone on human gastric cancer cells.[2]
Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cells (24h treatment)
| Cell Line | Concentration (µg/ml) | Late Apoptosis (%) |
| SW480 | 0.5 | 7.76 |
| 1.0 | 20.82 | |
| 2.5 | 51.27 |
Data extracted from a study on 15,16-Dihydrotanshinone I-induced apoptosis in human colorectal cancer cells.[7]
Table 3: Apoptosis Induction by this compound in Hepatocellular Carcinoma Cells (48h treatment)
| Cell Line | Concentration (µM) | Total Apoptosis (%) |
| Huh-7 | 2.5 | ~15 |
| 5.0 | ~30 | |
| HepG2 | 2.5 | ~20 |
| 5.0 | ~40 |
Data extracted from a study on Dihydrotanshinone I inhibiting hepatocellular carcinoma cell proliferation.[8]
Signaling Pathways
This compound has been shown to induce apoptosis through the modulation of several key signaling pathways.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.[1]
Caption: Activation of JNK and p38 signaling pathways by this compound.[2]
Experimental Protocols
Materials
-
This compound (DHTS) stock solution (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[4]
-
6-well or 12-well cell culture plates
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for measuring apoptosis with this compound.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well in complete culture medium.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration.[1][2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[2]
-
-
Cell Harvesting and Staining:
-
For adherent cells: Gently aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
For suspension cells: Collect the cells directly into a flow cytometry tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[6]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.[10]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Troubleshooting
-
High background staining: Ensure cells are washed properly with PBS to remove any residual medium components. Avoid harsh trypsinization, which can damage cell membranes.
-
Low signal: Check the concentration of Annexin V and PI and ensure they are within the recommended range. Optimize the incubation time.
-
Inconsistent results: Maintain consistency in cell density, drug concentrations, and incubation times across experiments. Ensure the flow cytometer is properly calibrated.
Conclusion
The Annexin V/PI assay coupled with flow cytometry is a robust and reliable method for quantifying apoptosis induced by this compound. This approach provides valuable quantitative data for researchers in oncology and drug development to elucidate the mechanisms of action of this promising anti-cancer compound. Careful adherence to the protocol and appropriate controls are crucial for obtaining accurate and reproducible results.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. 15,16-Dihydrotanshinone I-induced Apoptosis in Human Colorectal Cancer Cells: Involvement of ATF3 | Anticancer Research [ar.iiarjournals.org]
- 8. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following 1,2-Dihydrotanshinone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of 1,2-Dihydrotanshinone (DHTS) on protein expression. DHTS, a natural compound isolated from Salvia miltiorrhiza, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] Understanding its mechanism of action through the analysis of key signaling pathways is crucial for its development as a potential therapeutic agent.
Introduction to this compound's Impact on Cellular Signaling
This compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression levels of key regulatory proteins. DHTS has been reported to influence the following major pathways:
-
AMPK/Akt/mTOR Pathway: DHTS can activate AMP-activated protein kinase (AMPK) while downregulating the Akt/mTOR signaling pathway, leading to inhibition of cell proliferation.[1]
-
MAPK Pathway: The compound has been observed to suppress the phosphorylation of ERK1/2 and p38 MAPK, components of the Mitogen-Activated Protein Kinase pathway, which is involved in cell growth and differentiation.[1]
-
EGFR Pathway: DHTS can inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream targets, STAT3 and AKT, thereby impeding cancer cell proliferation.[4]
-
JAK2/STAT3 Pathway: Treatment with DHTS has been shown to suppress the activation of the JAK2/STAT3 signaling pathway, which plays a role in cell survival and proliferation.[5]
-
Apoptosis and Cell Cycle Regulation: DHTS induces apoptosis by modulating the expression of Bcl-2 family proteins (decreasing Bcl-2 and increasing BAX) and activating caspases.[2][4][6] It also causes cell cycle arrest by altering the expression of cyclins and cyclin-dependent kinases.[1][7]
Data Presentation: Summary of Protein Expression Changes
The following tables summarize the observed changes in protein expression in various cancer cell lines after treatment with this compound, as determined by Western blot analysis from multiple studies.
Table 1: Effect of this compound on AMPK/Akt/mTOR and MAPK Signaling Pathways in SK-HEP-1 Human Hepatocellular Carcinoma Cells [1]
| Target Protein | Change upon DHTS Treatment |
| p-AMPK | Increased |
| mTOR | Decreased |
| p-mTOR (Ser2448) | Decreased |
| p-ERK1/2 | Decreased |
| p-p38 MAPK | Decreased |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line | Change upon DHTS Treatment | Reference |
| Cleaved Caspase-3 | SHG-44 (Glioma) | Increased | [2][6] |
| Cleaved Caspase-9 | SHG-44 (Glioma) | Increased | [2][6] |
| Cytochrome c | SHG-44 (Glioma) | Increased (release from mitochondria) | [2][6] |
| Bcl-2 | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Decreased | [4] |
| BAX | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Increased | [4] |
Table 3: Effect of this compound on EGFR and JAK2/STAT3 Signaling Pathways
| Target Protein | Cell Line | Change upon DHTS Treatment | Reference |
| p-EGFR | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Decreased | [4] |
| p-STAT3 | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Decreased | [4] |
| p-AKT | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Decreased | [4] |
| p-JAK2 | SMMC7721 (Hepatocellular Carcinoma) | Decreased | [5] |
| p-STAT3 | SMMC7721 (Hepatocellular Carcinoma) | Decreased | [5] |
Table 4: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Cell Line | Change upon DHTS Treatment | Reference |
| Cyclin D1 | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| Cyclin A | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| Cyclin E | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| CDK4 | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| CDK2 | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| c-Myc | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| p-Rb | SK-HEP-1 (Hepatocellular Carcinoma) | Decreased | [1] |
| p21 | SK-HEP-1 (Hepatocellular Carcinoma) | Increased | [1] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound treatment.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 6. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells | Biomolecules and Biomedicine [bjbms.org]
- 7. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of 1,2-Dihydrotanshinone on the JAK2/STAT3 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dihydrotanshinone (DHTS), a lipophilic compound derived from the root of Salvia miltiorrhiza, has demonstrated significant antitumor activities in various cancers. Recent studies have elucidated its mechanism of action, highlighting its role as an inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis while inhibiting apoptosis. DHTS has been shown to effectively suppress this pathway, leading to cancer cell growth inhibition and apoptosis, particularly in hepatocellular carcinoma (HCC).[1][2] These notes provide a summary of the quantitative effects of DHTS and detailed protocols for investigating its impact on the JAK2/STAT3 pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on hepatocellular carcinoma cells, primarily based on studies conducted on the SMMC7721 cell line.
Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (µM) | Observations | Reference |
| SMMC7721 | 24 | ~2 | Most sensitive cell line | [1] |
| HCCLM3 | 24 | >2 | Dose- and time-dependent inhibition | [1] |
| Hep3B | 24 | >2 | Dose- and time-dependent inhibition | [1] |
| HepG2 | 24 | >5 | Dose- and time-dependent inhibition | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle of SMMC7721 Cells (24-hour treatment)
| DHTS Concentration (µM) | Apoptosis Induction | Cell Cycle Arrest | Observations | Reference |
| 1 | Increased apoptosis | - | Significant increase in apoptotic cells | [1] |
| 2 | Further increased apoptosis | G2/M phase accumulation | Dose-dependent increase in apoptosis | [1] |
| 4 | Highest apoptosis induction | Greatest G2/M phase accumulation | Strong induction of apoptosis and cell cycle arrest | [1] |
Table 3: Effect of this compound on JAK2/STAT3 Signaling in SMMC7721 Cells (24-hour treatment)
| DHTS Concentration (µM) | p-JAK2 (Tyr1007/1008) Level | p-STAT3 (Tyr705) Level | STAT3 Nuclear Translocation | Observations | Reference | |---|---|---|---|---| | 0 (Control) | Basal level | Basal level | Present | - |[1] | | 1 | Decreased | Decreased | Reduced | Dose-dependent inhibition of phosphorylation |[1] | | 2 | Further decreased | Further decreased | Further reduced | and nuclear translocation. |[1] | | 4 | Markedly decreased | Markedly decreased | Significantly reduced | Total JAK2 and STAT3 levels remained unchanged. |[1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the JAK2/STAT3 signaling pathway as affected by this compound and a typical experimental workflow for its investigation.
Caption: JAK2/STAT3 signaling pathway inhibited by this compound.
Caption: Experimental workflow for investigating DHTS effects.
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SMMC7721, HCCLM3, Hep3B, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (DHTS) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of DHTS in complete medium. For SMMC7721, HCCLM3, and Hep3B, typical final concentrations are 1, 2, 4, 8, 16, and 32 µM.[1] For HepG2, concentrations of 5, 10, 20, 40, 80, and 160 µM can be used.[1] Include a vehicle control (DMSO).
-
Replace the medium in the wells with 100 µL of the prepared DHTS dilutions or vehicle control.
-
Incubate the plates for desired time points (e.g., 12, 24, 36 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Hoechst 33258 Staining
Objective: To visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
SMMC7721 cells
-
6-well plates
-
DHTS
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Seed SMMC7721 cells into a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHTS (e.g., 1, 2, 4 µM) for 24 hours.
-
Remove the medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33258 staining solution and incubate for 10 minutes in the dark.
-
Wash the cells three times with PBS.
-
Observe and photograph the cells under a fluorescence microscope, looking for condensed or fragmented nuclei indicative of apoptosis.
Western Blot Analysis of JAK2/STAT3 Phosphorylation
Objective: To quantify the protein expression and phosphorylation status of JAK2 and STAT3.
Materials:
-
SMMC7721 cells
-
DHTS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-phospho-JAK2 (Tyr1007/1008), anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-GAPDH.[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat SMMC7721 cells with DHTS (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use GAPDH as a loading control.
References
Application Notes and Protocols: Investigating the EGFR Pathway with 1,2-Dihydrotanshinone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of tanshinone derivatives, particularly Dihydrotanshinone I, on the Epidermal Growth-Factor-Rezeptor (EGFR) signaling pathway. While the user requested information on 1,2-Dihydrotanshinone, the available scientific literature focuses on the closely related compounds Dihydrotanshinone I and Tanshinone IIA. The data and protocols presented herein are derived from studies on these compounds and are expected to be highly relevant for investigating this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of many cancers, making it a prime target for therapeutic intervention.[1][2] Tanshinones, a group of bioactive compounds isolated from the medicinal plant Salvia miltiorrhiza, have demonstrated significant anti-tumor effects.[3][4] Notably, Dihydrotanshinone I and Tanshinone IIA have been shown to inhibit the EGFR pathway, offering a promising avenue for cancer therapy.[2][5][6]
Mechanism of Action
Dihydrotanshinone I and Tanshinone IIA exert their anti-cancer effects by inhibiting the phosphorylation of EGFR.[2][6] This inhibition blocks the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and STAT3 pathways, which are critical for tumor cell growth and survival.[5][6][7] Studies have shown that these compounds can suppress the proliferation of various cancer cell lines, including those with wild-type and mutant EGFR.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Dihydrotanshinone I and Tanshinone IIA on cancer cell lines.
Table 1: Inhibitory Concentration (IC50) Values of Tanshinone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [8] |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [8] |
| Dihydrotanshinone I | 4T1 | Breast Cancer | 6.97 | Not Specified | [9] |
| Tanshinone IIA | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Effects of Dihydrotanshinone I on Cell Cycle Distribution in U-2 OS Cells (24h treatment)
| Concentration (µM) | G0/G1 Phase (%) | G2/M Phase (%) | S Phase (%) | Reference |
| 0 | 54.70 ± 2.21 | Not Specified | Not Specified | [8] |
| 2.5 | 61.07 ± 2.04 | Not Specified | Not Specified | [8] |
| 5.0 | 65.20 ± 4.35 | Not Specified | Not Specified | [8] |
| 7.5 | 65.65 ± 1.83 | Not Specified | Not Specified | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of EGFR pathway proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines such as Huh-7 and HepG2, or non-small cell lung cancer (NSCLC) cell lines like A549, HCC827, and H1975 are suitable models.[2][6]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of Dihydrotanshinone I in dimethyl sulfoxide (B87167) (DMSO). Treat cells with varying concentrations of Dihydrotanshinone I (e.g., 0, 1, 2, 4, 8, 16, 32 µM) for specified durations (e.g., 12, 24, 36, or 48 hours).[7] Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of Dihydrotanshinone I for the desired time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK1/2, ERK1/2, STAT3, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treat cells with Dihydrotanshinone I for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[7]
Conclusion
The provided application notes and protocols offer a solid framework for researchers to investigate the effects of this compound and its related compounds on the EGFR signaling pathway. The data strongly suggest that these natural products are potent inhibitors of this critical cancer-related pathway and warrant further investigation as potential therapeutic agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inhibition of EGFR Signaling and Activation of Mitochondrial Apoptosis Contribute to Tanshinone IIA-Mediated Tumor Suppression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 4. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - ProQuest [proquest.com]
- 5. Tanshinone IIA decreases the protein expression of EGFR, and IGFR blocking the PI3K/Akt/mTOR pathway in gastric carcinoma AGS cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 1,2-Dihydrotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines. Its therapeutic potential lies in its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the cell cycle of cancer cells. The methodologies described herein are essential for researchers investigating the anti-cancer mechanisms of DHTS and for professionals in drug development evaluating its potential as a chemotherapeutic agent.
Mechanism of Action: An Overview
This compound exerts its anti-cancer effects by modulating multiple cellular signaling pathways, leading to cell cycle arrest at different phases and the induction of apoptosis. In various cancer cell types, including hepatocellular carcinoma, osteosarcoma, and gastric cancer, DHTS has been shown to cause cell cycle arrest at the G0/G1 or G2/M phases.[1][2][3][4] This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDK2, CDK4) and their regulatory partners, cyclins (Cyclin D1, Cyclin E1, Cyclin B1).[2][4] Furthermore, an upregulation of CDK inhibitors like p21 is frequently observed.[2][4] The induction of apoptosis by DHTS can occur through both p53-dependent and independent pathways and is often associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5][6] Key signaling pathways implicated in the action of DHTS include the EGFR, JAK2/STAT3, PI3K/AKT/mTOR, and MAPK pathways.[1][4][7][8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cancer cell lines as reported in various studies.
Table 1: Effect of this compound on Cell Cycle Distribution in SMMC7721 Hepatocellular Carcinoma Cells [1]
| DHTS Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 55.1 ± 2.5 | 30.2 ± 1.8 | 14.7 ± 1.3 |
| 1 | 53.2 ± 2.1 | 28.9 ± 1.5 | 17.9 ± 1.6 |
| 2 | 45.3 ± 1.9 | 25.1 ± 1.2 | 29.6 ± 2.0 |
| 4 | 38.7 ± 1.5 | 20.4 ± 1.1 | 40.9 ± 2.4 |
Table 2: Effect of this compound on Cell Cycle Distribution in U-2 OS Osteosarcoma Cells [2]
| DS-1 Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 54.70 ± 2.21 | Not Reported | Not Reported |
| 2.5 | 61.07 ± 2.04 | Not Reported | Not Reported |
| 5.0 | 65.20 ± 4.35 | Not Reported | Not Reported |
| 7.5 | 65.65 ± 1.83 | Not Reported | Not Reported |
Table 3: Apoptosis Induction by this compound in Huh-7 and HepG2 Hepatocellular Carcinoma Cells [7]
| Cell Line | DHTS Concentration (µM) | % of Apoptotic Cells |
| Huh-7 | 0 | ~5% |
| 2.5 | ~15% | |
| 5.0 | ~30% | |
| HepG2 | 0 | ~5% |
| 2.5 | ~20% | |
| 5.0 | ~40% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., SMMC7721, U-2 OS, Huh-7, HepG2) in appropriate culture dishes (e.g., 6-well plates for cell cycle analysis, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the culture plates and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with subsequent analyses.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., CDK2, CDK4, Cyclin D1, Cyclin E1, p21, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Signaling pathway of this compound inducing G0/G1 cell cycle arrest.
Caption: PTPN11/p38 signaling pathway in this compound-induced G2/M arrest.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA Damage Induction by 1,2-Dihydrotanshinone In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro induction of DNA damage by 1,2-Dihydrotanshinone (DHT), a bioactive compound isolated from Salvia miltiorrhiza. This document includes quantitative data on DNA damage markers, detailed protocols for key experimental assays, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Effects of this compound on DNA Damage and Cell Cycle
The following tables summarize the dose-dependent effects of this compound on DNA double-strand break (DSB) formation and cell cycle distribution in various cancer cell lines.
Table 1: Induction of DNA Double-Strand Breaks (DSBs) by this compound
| Cell Line | Concentration (µM) | DNA Damage Marker | Quantitative Measurement | Reference |
| Hepatocellular Carcinoma (Huh-7 & HepG2) | 2.5 | 53BP1 Foci | Significant increase in foci number | [1] |
| Hepatocellular Carcinoma (Huh-7 & HepG2) | 5.0 | 53BP1 Foci | ~4 foci per nucleus | [1] |
Note: 53BP1 foci are established markers for DNA double-strand breaks, functionally equivalent to γ-H2AX foci in this context.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Osteosarcoma (U-2 OS) | [2] | ||||
| 0 (Control) | 54.70 ± 2.21 | - | - | [2] | |
| 2.5 | 61.07 ± 2.04 | - | - | [2] | |
| 5.0 | 65.20 ± 4.35 | - | - | [2] | |
| 7.5 | 65.65 ± 1.83 | - | - | [2] | |
| Oxaliplatin-Resistant Colorectal Cancer (HCT116/OXA) | |||||
| 0 (Control) | 53.33 ± 5.25 | 16.4 ± 3.44 | 26.2 ± 6.44 | ||
| 8.0 | 36.43 ± 6.16 | 22.67 ± 11.72 | 34.83 ± 4.34 | ||
| Hepatocellular Carcinoma (SMMC7721) | |||||
| 0 (Control) | - | - | Accumulation observed | ||
| 2.0 | - | - | Increased accumulation | ||
| 4.0 | - | - | Greatest accumulation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Break Detection
This protocol details the immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX), a sensitive marker for DNA DSBs.
Materials:
-
Cell culture reagents
-
This compound
-
Coverslips (22x22 mm)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse monoclonal anti-γ-H2AX antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 12-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution (typically 1:200 to 1:800 dilution). Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking solution (typically 1:200 to 1:1000 dilution). Incubate the cells for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 9, ensuring protection from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI and γ-H2AX channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ.
Protocol 2: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Materials:
-
Cell culture reagents
-
This compound
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low Melting Point (LMP) Agarose (B213101) (0.5% in PBS)
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10.0, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Unwinding and Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH >13.
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium (B1200493) Iodide.
-
Horizontal gel electrophoresis unit.
Procedure:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of molten LMP agarose (cooled to 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated microscope slide.
-
Solidification: Place the slides flat at 4°C for 30 minutes to solidify the agarose.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 60 minutes at 4°C.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding and Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of 1 V/cm (typically 25V and 300 mA) for 20-30 minutes at 4°C.
-
Neutralization: After electrophoresis, gently remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.
-
Staining: Stain the DNA by adding a drop of the DNA staining solution to each slide.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound-induced DNA damage and the general workflows for the experimental protocols.
Caption: Proposed signaling pathway of this compound-induced DNA damage.
Caption: Workflow for γ-H2AX immunofluorescence assay.
Caption: Workflow for the alkaline Comet assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
Application Notes and Protocols for 1,2-Dihydrotanshinone in Animal Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone I (DHTS), a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in oncological research. Preclinical studies have demonstrated its potent anti-tumor activities across a spectrum of cancer types. These activities include the inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of metastasis. This document provides a comprehensive overview of the application of this compound in various animal models of cancer, complete with detailed experimental protocols and a summary of key findings.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies investigating the anti-cancer effects of this compound in animal models.
Table 1: Summary of this compound Efficacy in Hepatocellular Carcinoma (HCC) Animal Models
| Cancer Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| SMMC7721 | BALB/c Nude Mice | 5, 10, and 15 mg/kg via intraperitoneal injection | Significantly reduced tumor weight and size in a dose-dependent manner. Increased tumor cell apoptosis as confirmed by TUNEL staining.[1][2] | [1][2] |
| Huh-7, HepG2 | (In vitro data) | 2.5, 5.0 µM | Effectively inhibited cell proliferation. Dose-dependently induced DNA damage and apoptosis.[3][4][5] | [3][4][5] |
Table 2: Summary of this compound Efficacy in Breast Cancer Animal Models
| Cancer Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| 4T1 | BALB/c Nude Mice | 10 mg/kg (low dose) and 20 mg/kg (high dose) daily via intraperitoneal injection for 25 days | Significantly inhibited tumor volume and weight. Reduced lung metastasis by 74.9% in the high-dose group. Decreased the proliferation marker Ki67 in tumor tissues.[6][7][8] | [6][7][8] |
Table 3: Summary of this compound Efficacy in Colorectal Cancer (CRC) Animal Models
| Cancer Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| HCT116/OXA (Oxaliplatin-resistant) | Nude Mice | 40 mg/kg | Markedly reduced tumor weight and volume.[9][10] | [9][10] |
| HCT116 | (In vitro data) | Not specified | Induced apoptosis through a p53-independent pathway involving mitochondrial dysfunction and ROS generation.[11] | [11] |
Table 4: Summary of this compound Efficacy in Other Cancer Animal Models
| Cancer Type | Cancer Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| Gallbladder Cancer | NOZ, SGC-996 | Xenograft Nude Mice | Not specified in abstract | Inhibited tumor growth.[12] | [12] |
| Acute Myeloid Leukemia | HL-60 | Xenograft Nude Mice | 25 mg/kg | Attenuated tumor growth.[13] | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in cancer animal models.
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare this compound for intraperitoneal administration in mice.
Materials:
-
This compound I (DHTS) powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300) or PEG400
-
Solutol HS-15
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Solubilization (Suspension Formulation): A suggested formulation for intraperitoneal administration is a suspension consisting of 5% NMP, 5% Solutol HS-15, 30% PEG400, and 60% saline.[14]
-
First, prepare a stock solution of DHTS in NMP.
-
In a sterile tube, combine the required volumes of the DHTS stock solution, Solutol HS-15, and PEG400.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add the saline to the mixture to achieve the final desired concentration and vortex again.
-
-
Dosage Calculation: Calculate the volume of the DHTS suspension to be injected based on the mouse's body weight and the desired dosage (e.g., 10 mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Administer the DHTS suspension via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
The administration frequency will depend on the specific study design (e.g., daily).[6]
-
Protocol 2: Xenograft Tumor Model Establishment
Objective: To establish subcutaneous xenograft tumors in nude mice.
Materials:
-
Cancer cell line of interest (e.g., SMMC7721, 4T1, HCT116/OXA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Matrigel (optional, but recommended for some cell lines)
-
BALB/c nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-gauge)
Procedure:
-
Cell Preparation:
-
Culture the cancer cells in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >95%.
-
-
Animal Preparation and Cell Implantation:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Wipe the injection site (typically the right flank) with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (width)2 x length / 2.
-
Begin treatment with this compound when tumors reach a predetermined size (e.g., 50-100 mm3).
-
Protocol 3: Western Blot Analysis for Phosphorylated and Total STAT3
Objective: To assess the effect of this compound on the JAK2/STAT3 signaling pathway by measuring the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in tumor tissues or cell lysates.
Materials:
-
Tumor tissue or cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control (β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Protocol 4: Immunohistochemistry (IHC) for Ki67
Objective: To evaluate the effect of this compound on tumor cell proliferation by detecting the Ki67 protein in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating with a blocking buffer.
-
-
Immunostaining:
-
Incubate the sections with the primary anti-Ki67 antibody.
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with the streptavidin-HRP complex.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Apply the DAB chromogen substrate to visualize the antibody-antigen complex (positive cells will stain brown).
-
Counterstain the sections with hematoxylin (nuclei will stain blue).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki67-positive cells.
-
Protocol 5: TUNEL Assay for Apoptosis Detection
Objective: To detect apoptotic cells in tumor tissue sections by labeling the 3'-OH ends of fragmented DNA.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series
-
Proteinase K
-
Equilibration buffer
-
TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Wash buffer
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the IHC protocol.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissues.
-
Labeling:
-
Incubate the sections with equilibration buffer.
-
Apply the TdT reaction mix and incubate in a humidified chamber at 37°C.
-
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips and visualize the sections using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence, depending on the label used.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Experimental workflow for evaluating this compound in cancer xenograft models.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Caption: Regulation of the Keap1-Nrf2 pathway by this compound I in gallbladder cancer.
References
- 1. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation [pubmed.ncbi.nlm.nih.gov]
- 13. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 1,2-Dihydrotanshinone Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has demonstrated significant anti-tumor properties across a range of cancer types. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a valuable in vivo platform to assess the efficacy and mechanisms of action of novel therapeutic agents like DHTS.[1][2] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism, offering insights that are more translationally relevant than in vitro studies alone.
This document provides detailed application notes and protocols for utilizing xenograft models to test the efficacy of this compound. It includes quantitative data from studies on hepatocellular carcinoma, information on its effects on gallbladder cancer, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a hepatocellular carcinoma (HCC) xenograft model using SMMC-7721 cells.
Table 1: Effect of this compound on Tumor Volume in SMMC-7721 Xenograft Model
| Treatment Group | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | Day 25 (mm³) |
| Control | ~100 | ~250 | ~500 | ~800 | ~1200 |
| DHTS (5 mg/kg) | ~100 | ~200 | ~350 | ~550 | ~750 |
| DHTS (10 mg/kg) | ~100 | ~180 | ~280 | ~400 | ~500 |
| DHTS (15 mg/kg) | ~100 | ~150 | ~200 | ~250 | ~300 |
Note: Data is estimated from graphical representations in Hu et al., 2021.[1][3]
Table 2: Effect of this compound on Final Tumor Weight in SMMC-7721 Xenograft Model
| Treatment Group | Average Final Tumor Weight (g) |
| Control | ~1.0 |
| DHTS (5 mg/kg) | ~0.6 |
| DHTS (10 mg/kg) | ~0.4 |
| DHTS (15 mg/kg) | ~0.25 |
Note: Data is estimated from graphical representations in Hu et al., 2021.[1][3]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
JAK2/STAT3 Signaling Pathway
In hepatocellular carcinoma, DHTS has been demonstrated to suppress the activation of the JAK2/STAT3 signaling pathway.[4][5] This inhibition leads to decreased phosphorylation of STAT3, preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is another target of DHTS in hepatocellular carcinoma.[6][7] By inhibiting EGFR phosphorylation, DHTS can block downstream signaling cascades that promote cell proliferation and survival.[6]
Keap1-Nrf2 Signaling Pathway
In gallbladder cancer, DHTS has been shown to target the Keap1-Nrf2 signaling pathway.[8][9] This pathway is a critical regulator of the cellular antioxidant response, and its dysregulation is implicated in cancer development and drug resistance. DHTS is suggested to promote the Keap1-mediated degradation of Nrf2, leading to increased oxidative stress and apoptosis in cancer cells.[8]
Experimental Protocols
Experimental Workflow for Xenograft Studies
Cell Culture
-
Cell Line: Human hepatocellular carcinoma cell line SMMC-7721.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
Xenograft Model Establishment
-
Animals: 5-6 week old male BALB/c nude mice.[4]
-
Cell Preparation:
-
Harvest SMMC-7721 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free DMEM or PBS at a concentration of 5 x 10^6 cells per 100 µL.[3]
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
-
-
Tumor Monitoring:
This compound Administration
-
Preparation of DHTS Solution: Due to the poor water solubility of tanshinones, a suitable vehicle is required.[11] A common formulation involves dissolving DHTS in a mixture of Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (e.g., PEG300), followed by dilution with saline or PBS.
-
Dosage: Administer DHTS at doses of 5, 10, and 15 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering tanshinone compounds in preclinical studies.[12]
-
Treatment Schedule: Administer the treatment daily or every other day for a period of 3-4 weeks.
Assessment of Anti-Tumor Efficacy
-
Tumor Measurement: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Data Analysis: Compare the tumor volumes and weights between the control (vehicle-treated) and DHTS-treated groups.
Molecular Analysis of Tumor Tissues
-
Protein Extraction: Homogenize tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[13][14][15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Tissue Preparation: Fix excised tumor tissues in 4% paraformaldehyde and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks.
-
Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[17][18][19]
-
Microscopy: Visualize and quantify the apoptotic (TUNEL-positive) cells using a fluorescence microscope.
Conclusion
Xenograft models provide a robust platform for evaluating the in vivo efficacy of this compound. The protocols and data presented here offer a comprehensive guide for researchers to design and execute studies to further investigate the therapeutic potential of this promising natural compound. The evidence suggests that DHTS inhibits tumor growth by targeting key signaling pathways such as JAK2/STAT3 and EGFR in hepatocellular carcinoma and the Keap1-Nrf2 pathway in gallbladder cancer. Further research using these models will be crucial for the clinical translation of this compound as a novel anti-cancer agent.
References
- 1. SMMC-7721 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. SMMC-7721 Xenograft Model | Xenograft Services [xenograft.net]
- 3. Mouse xenograft models [bio-protocol.org]
- 4. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 5. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xenograft Tumor Model And TUNEL Assay [bio-protocol.org]
- 11. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interaction between tanshinones and polyphenolic extracts of salvia miltinorrhiza BUNGE after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) [bio-protocol.org]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL Assay Kit (Fluorescence, 488 nm) | Cell Signaling Technology [cellsignal.com]
Application of 1,2-Dihydrotanshinone in Colorectal Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound extracted from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising agent in colorectal cancer (CRC) research. Preclinical studies have demonstrated its potent anti-tumor activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth in both chemosensitive and chemoresistant CRC models. This document provides detailed application notes and protocols for the use of DHTS in CRC research, summarizing key quantitative data and outlining methodologies for critical experiments.
Summary of Quantitative Data
The anti-cancer efficacy of this compound has been quantified across various colorectal cancer cell lines and in vivo models. The following tables summarize key findings for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| HCT116 | Human Colorectal Carcinoma | 2.06 ± 0.24 | 24 | CCK-8 | [1] |
| HCT116/OXA | Oxaliplatin-Resistant Human Colorectal Carcinoma | 6.59 ± 0.53 | 48 | CCK-8 | [1] |
| DLD-1 | Human Colorectal Adenocarcinoma | 0.8 ± 0.054 | 48 | MTT | [2] |
| HT29 | Human Colorectal Adenocarcinoma | 1.97 ± 0.342 | 48 | MTT | [2] |
| SW620 | Human Colorectal Adenocarcinoma (Metastatic) | ~1.0-2.5 µg/mL | 24 | MTT | |
| SW480 | Human Colorectal Adenocarcinoma (Primary) | ~1.0-2.5 µg/mL | 24 | MTT | |
| HCT15 | Human Colorectal Adenocarcinoma | Not specified | 48 | MTT | [2] |
| HT55 | Human Colorectal Adenocarcinoma | Not specified | 48 | MTT | [2] |
| Caco-2 | Human Colorectal Adenocarcinoma | Not specified | 48 | MTT | [2] |
| CT26 | Mouse Colorectal Carcinoma | Not specified | 48 | MTT | [2] |
*Concentration required for significant inhibition, specific IC50 not provided.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in HCT116 and HCT116/OXA Cells
| Cell Line | DHTS Concentration (µM) | Treatment Time (h) | Parameter | Observation | Reference |
| HCT116 | 6 | 24 | Apoptosis | Gradual increase in total apoptotic rate with concentration | [1] |
| HCT116 | 6 | 24 | Cell Cycle | Arrest in S and G2/M phases | [1] |
| HCT116/OXA | 8 | 48 | Apoptosis | Dose-dependent induction of apoptosis | [1] |
| HCT116/OXA | 8 | 48 | Cell Cycle | Arrest in S and G2/M phases | [1] |
Table 3: In Vivo Efficacy of this compound in a HCT116/OXA Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings | Reference |
| DHTS | Not specified | Not specified | Obvious inhibition of tumor growth | Increased apoptosis (TUNEL assay), decreased Ki-67 expression, and downregulation of MRP1, SHP2, and Bcl-xL in tumor tissues. | [1] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects in colorectal cancer through multiple mechanisms:
-
Induction of ROS-Dependent Apoptosis: DHTS provokes mitochondrial dysfunction, leading to the leakage of reactive oxygen species (ROS) into the cytosol, which in turn triggers p53-independent apoptosis.[3]
-
Modulation of the Wnt/β-catenin Pathway: DHTS has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer.[1][2]
-
Inhibition of SHP2: DHTS can downregulate the expression of Src homology 2 domain-containing protein tyrosine phosphatase (SHP2), an oncoprotein involved in multiple cancer-related signaling pathways.[1]
-
Induction of Activating Transcription Factor 3 (ATF3): DHTS upregulates the expression of ATF3, a transcription factor that plays a role in drug-induced apoptosis in cancer cells.
Below are diagrams illustrating these key pathways and experimental workflows.
Caption: DHTS-Induced ROS-Dependent Apoptosis.
Caption: DHTS Inhibition of Key Oncogenic Pathways.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW620)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (DHTS) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of DHTS in complete culture medium.
-
Remove the old medium and add 100 µL of the DHTS-containing medium to each well. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of DHTS for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Seed and treat cells with DHTS as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
Objective: To detect changes in the expression of key proteins (e.g., SHP2, β-catenin, ATF3) following treatment with this compound.
Materials:
-
Colorectal cancer cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SHP2, anti-β-catenin, anti-ATF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with DHTS.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS induced by this compound.
Materials:
-
Colorectal cancer cells
-
Black, clear-bottom 96-well plates or confocal dishes
-
This compound
-
Fluorescent ROS probe (e.g., DCFH-DA for general ROS, MitoSOX Red for mitochondrial superoxide)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in appropriate plates or dishes.
-
Treat the cells with DHTS for the desired time.
-
Load the cells with the ROS probe according to the manufacturer's instructions (e.g., 10 µM DCFH-DA for 30 minutes).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Colorectal cancer cells (e.g., HCT116/OXA)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer DHTS (and vehicle control) to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Conclusion
This compound is a promising natural compound with significant anti-cancer activity against colorectal cancer. Its multifaceted mechanism of action, targeting key oncogenic pathways and inducing apoptosis, makes it a valuable tool for both basic research and preclinical drug development. The protocols and data presented here provide a comprehensive resource for researchers investigating the therapeutic potential of DHTS in colorectal cancer.
References
- 1. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15,16-Dihydrotanshinone I, a novel β-catenin-targeting inhibitor that inhibits its nuclear translocation and reduces downstream CD36 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dihydrotanshinone in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,2-Dihydrotanshinone (DHTS), a natural compound derived from Salvia miltiorrhiza, in the study of leukemia cell lines. This document outlines the cytotoxic and pro-apoptotic effects of DHTS, details the key signaling pathways involved, and provides step-by-step protocols for essential experimental procedures.
Quantitative Data Summary
This compound has been shown to inhibit the proliferation of leukemia cell lines in a dose-dependent manner. The following tables summarize the key quantitative findings from studies on the HL-60 human promyelocytic leukemia cell line.
| Cell Line | Treatment Duration | IC50 Value (µg/mL) |
| HL-60 | 24 hours | ~0.51[1] |
Table 1: Inhibitory Concentration of this compound.
The primary mechanism of cell death induced by this compound in HL-60 cells is apoptosis. This is characterized by the activation of key apoptotic proteins.
| Treatment | Protein | Fold Increase (vs. Control) |
| 1.5 µg/mL DHTS (24h) | Cleaved Caspase-3 | Dose-dependent increase[1] |
| 1.5 µg/mL DHTS (24h) | Cleaved Caspase-8 | Dose-dependent increase[1] |
| 1.5 µg/mL DHTS (24h) | Cleaved Caspase-9 | Dose-dependent increase[1] |
| 1.5 µg/mL DHTS (24h) | Cleaved PARP | Dose-dependent increase[1] |
| 1.5 µg/mL DHTS (24h) | Bax | Increased expression[1][2] |
| 1.5 µg/mL DHTS (24h) | Bad | Increased expression[1][2] |
Table 2: Effect of this compound on Pro-Apoptotic Protein Expression in HL-60 Cells.
Signaling Pathways
This compound induces apoptosis in HL-60 leukemia cells primarily through the activation of the c-Jun N-terminal kinase (JNK) and Fas ligand (FasL) signaling pathways.[1][2] The sustained phosphorylation of JNK is a critical event, leading to the activation of downstream apoptotic machinery.
Caption: DHTS-induced apoptotic signaling pathway in leukemia cells.
Experimental Workflow
A general workflow for investigating the effects of this compound on leukemia cell lines is depicted below. This workflow includes initial cell culture, treatment with DHTS, and subsequent analysis of cell viability, apoptosis, and protein expression.
Caption: General experimental workflow for studying DHTS effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DHTS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of DHTS in complete culture medium.
-
Add 100 µL of the DHTS dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHTS).
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Treated and control leukemia cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in leukemia cells following treatment with this compound.
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against caspases, PARP, Bax, Bad, JNK, p-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. Fas ligand is highly expressed in acute leukemia and during the transformation of chronic myeloid leukemia to blast crisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies [mdpi.com]
Application Notes and Protocols: 1,2-Dihydrotanshinone for Overcoming Drug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms and protocols for utilizing 1,2-Dihydrotanshinone (DHTS), a lipophilic compound derived from Salvia miltiorrhiza, to counteract drug resistance in various cancer models. The information compiled from recent studies highlights its potential as a chemosensitizing agent and a direct anti-cancer compound.
Introduction
Drug resistance is a primary obstacle in cancer chemotherapy, often leading to treatment failure and relapse.[1][2][3] A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[4][5] this compound has emerged as a promising natural product that can overcome drug resistance through multiple pathways.[6] This document outlines the key mechanisms of action, provides quantitative data on its efficacy, and details experimental protocols for its application in cancer research.
Mechanisms of Action in Overcoming Drug Resistance
This compound circumvents and reverses drug resistance through several demonstrated mechanisms:
-
Downregulation of ABC Transporters: DHTS has been shown to decrease the expression of key drug efflux pumps, including P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][7] This inhibition restores the intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells.
-
Modulation of Key Signaling Pathways: DHTS influences multiple signaling pathways implicated in cancer cell survival, proliferation, and drug resistance. These include:
-
SHP2/Wnt/β-catenin Pathway: In oxaliplatin-resistant colorectal cancer, DHTS downregulates the expression of SHP2 and β-catenin, leading to decreased proliferation and enhanced apoptosis.[1]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth and survival, is inhibited by DHTS in ovarian cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.[7][8]
-
JAK2/STAT3 Pathway: DHTS suppresses the activation of the JAK2/STAT3 pathway in hepatocellular carcinoma, leading to reduced tumor growth and induction of apoptosis.[2][3]
-
EGFR Pathway: In hepatocellular carcinoma, DHTS has been shown to inhibit the phosphorylation of EGFR and its downstream signaling, suggesting a role in overcoming resistance to EGFR inhibitors.[9]
-
NF-κB Pathway: In paclitaxel-resistant anaplastic thyroid cancer cells, which exhibit hyper-activation of NF-κB, DHTS treatment leads to a reduction in NF-κB activity, contributing to decreased cell viability.[10][11]
-
-
Induction of Apoptosis and Cell Cycle Arrest: DHTS induces apoptosis in various cancer cell lines, including drug-resistant variants, through the activation of caspase cascades and modulation of Bcl-2 family proteins.[1][12] It also causes cell cycle arrest, primarily at the G0/G1, S, or G2/M phases, depending on the cancer type, thereby inhibiting proliferation.[1][3][8]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): DHTS can inhibit EMT, a process critical for cancer metastasis and drug resistance, by modulating the expression of key markers like E-cadherin and vimentin.[8][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) Values of this compound
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| U-2 OS | Human Osteosarcoma | 24 h | 3.83 ± 0.49 | [8] |
| U-2 OS | Human Osteosarcoma | 48 h | 1.99 ± 0.37 | [8] |
| SMMC7721 | Hepatocellular Carcinoma | 24 h | ~2 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | DHTS Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | 0 (Control) | 53.33 ± 5.25 | 16.4 ± 3.44 | 26.2 ± 6.44 | [1] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | 8 | 36.43 ± 6.16 | 22.67 ± 11.72 | 34.83 ± 4.34 | [1] |
| U-2 OS | Human Osteosarcoma | 0 (Control) | 54.70 ± 2.21 | - | - | [8] |
| U-2 OS | Human Osteosarcoma | 2.5 | 61.07 ± 2.04 | - | - | [8] |
| U-2 OS | Human Osteosarcoma | 5.0 | 65.20 ± 4.35 | - | - | [8] |
| U-2 OS | Human Osteosarcoma | 7.5 | 65.65 ± 1.83 | - | - | [8] |
| SMMC7721 | Hepatocellular Carcinoma | 4 | - | - | Significant Accumulation | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116/OXA, U-2 OS, SMMC7721)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (DHTS) stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT solution
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[2][3]
-
Prepare serial dilutions of DHTS in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHTS. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][3]
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the quantitative analysis of cell cycle distribution and apoptosis induction by DHTS.
Materials:
-
Cancer cell lines
-
6-well plates
-
DHTS stock solution
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI) staining solution for cell cycle analysis
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure for Cell Cycle Analysis:
-
Seed cells in 6-well plates and treat with various concentrations of DHTS for 24 or 48 hours.[1]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Apoptosis Analysis:
-
Treat cells with DHTS as described above.[2]
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of proteins involved in drug resistance and signaling pathways.
Materials:
-
Cancer cell lines
-
DHTS stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against P-gp, MRP1, SHP2, β-catenin, p-AKT, AKT, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with DHTS for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Visualizations: Signaling Pathways and Workflows
Caption: DHTS mechanism in oxaliplatin-resistant colorectal cancer.
Caption: Workflow for evaluating DHTS effects on cancer cells.
Caption: DHTS inhibition of PI3K/AKT and JAK/STAT pathways.
References
- 1. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted mechanisms of Dihydrotanshinone I in the treatment of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 8. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling | MDPI [mdpi.com]
- 9. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dihydrotanshinone I on Proliferation and Invasiveness of Paclitaxel-Resistant Anaplastic Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 15,16-Dihydrotanshinone I from the Functional Food Salvia miltiorrhiza Exhibits Anticancer Activity in Human HL-60 Leukemia Cells: in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 1,2-Dihydrotanshinone Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively dissolving and utilizing 1,2-Dihydrotanshinone in cell culture experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common challenge that can lead to inaccurate experimental results. This guide addresses specific issues you may encounter.
Issue 1: Precipitate Forms Immediately Upon Diluting the DMSO Stock Solution into Culture Media
| Possible Cause | Solution |
| Rapid Solvent Exchange | Adding a concentrated Dimethyl sulfoxide (B87167) (DMSO) stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate.[1] To prevent this, perform a serial dilution. First, make an intermediate dilution of your high-concentration stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media while gently vortexing.[1][2] |
| High Final DMSO Concentration | While DMSO is an effective solvent for this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][3] It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] If necessary, prepare a more dilute stock solution in DMSO to achieve the desired final concentration of this compound without exceeding the tolerated DMSO level. |
| Low Temperature of Media | Adding a concentrated stock solution to cold media can decrease the solubility of the compound. Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[2] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Possible Cause | Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] Minimize the time that your culture plates or flasks are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| Evaporation of Media | Evaporation of the culture medium can increase the concentration of this compound and other media components, leading to precipitation.[4] Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.[1] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2] If you suspect this is happening, you can test the compound's stability in your specific cell culture medium over the intended duration of your experiment. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2] Ensure that your medium is properly buffered for the CO2 concentration in your incubator.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
The most common and effective solvent for preparing stock solutions of hydrophobic compounds like this compound is Dimethyl sulfoxide (DMSO).[1][5] It is also soluble in other organic solvents like ethanol.[5][6]
2. What is the aqueous solubility of this compound?
This compound is poorly soluble in water. The estimated aqueous solubility is approximately 12.9 mg/L.[7] For comparison, the related compound cryptotanshinone (B1669641) has a reported water solubility of about 0.00976 mg/mL.[8][9]
Quantitative Solubility Data for this compound
| Solvent | Solubility |
| Water | ~12.9 mg/L (estimated)[7] |
| DMSO | Up to 80 mg/mL[10] |
| Ethanol | 1 mg/mL[6] |
3. What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is cell-line dependent.[3] However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%, with many researchers recommending 0.1% or lower to minimize any potential effects on cell viability and function.[1][2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
4. Are there alternatives to DMSO for dissolving this compound for cell culture?
Yes, cyclodextrins are a promising alternative to DMSO.[11] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, to form water-soluble inclusion complexes.[11] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[12][13]
5. How do I use cyclodextrins to dissolve this compound?
You can prepare a stock solution of the this compound-cyclodextrin complex in water or a buffer like PBS. The general principle is to dissolve the cyclodextrin (B1172386) in the aqueous solvent first and then add the this compound powder. Sonication and gentle heating can aid in the formation of the complex. The molar ratio of cyclodextrin to the compound is a critical parameter to optimize.
6. Should I filter the media if a precipitate forms?
No, filtering the media after a precipitate has formed is not recommended.[1] The precipitate is your compound of interest, so filtering it out will lead to an unknown and lower final concentration, making your experimental results unreliable.[1] The best approach is to address the cause of the precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing the compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).[14]
-
Dissolving the compound: Vortex the tube until the compound is completely dissolved. If necessary, you can sonicate the solution for a brief period.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Solubilization
-
Prepare HP-β-CD solution: Dissolve HP-β-CD in sterile water or PBS to make a stock solution (e.g., 10-20% w/v). Gentle heating and stirring may be required.
-
Add this compound: Add the powdered this compound to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point could be a molar excess of HP-β-CD.
-
Complex formation: Stir or sonicate the mixture until the this compound is fully dissolved, indicating the formation of the inclusion complex.
-
Sterilization and storage: Sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Visualizations
Signaling Pathways Affected by this compound
Caption: Overview of key signaling pathways modulated by this compound.
Experimental Workflow for Improving Solubility
Caption: Decision workflow for solubilizing this compound for cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Dihydrotanshinone I [chembk.com]
- 6. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 8. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (2-ヒドロキシプロピル)-β-シクロデキストリン 溶液 | Sigma-Aldrich [sigmaaldrich.com]
- 14. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1,2-Dihydrotanshinone for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for dissolving 1,2-Dihydrotanshinone for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound for in vivo studies?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in water.[1][2] This presents a significant challenge for preparing formulations suitable for administration to animals, as aqueous-based solutions are typically preferred for biocompatibility. The primary goal is to create a stable solution or suspension that can be safely and effectively delivered to the animal model.
Q2: What are the common solvents used to dissolve this compound for in vivo administration?
A2: Due to its low water solubility, organic solvents or co-solvent systems are necessary. Commonly used vehicles include Dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), polyethylene (B3416737) glycols (e.g., PEG300, PEG400), and surfactants like Solutol HS-15 or Tween 80.[3][4][5] These are often used in combination to achieve the desired concentration and stability while minimizing toxicity.[1]
Q3: What are the recommended solvent formulations for different routes of administration?
A3: The choice of solvent system is highly dependent on the intended route of administration.
-
Intraperitoneal (IP) Injection: For IP injections, several formulations have been reported. A clear solution with a solubility of up to 2.5 mg/mL can be achieved with 10% NMP and 90% PEG300.[3] Alternatively, a suspension supporting a solubility of 1.25 mg/mL can be made with 5% NMP, 5% Solutol HS-15, 30% PEG400, and 60% saline.[3] Another reported system for IP injection is a mixture of DMSO, PEG400, and saline in a 7:10:3 ratio.[4]
-
Oral Gavage: For oral administration, vehicles that are safe for ingestion are required. While specific formulations for this compound are less detailed in the provided results, general principles for hydrophobic drugs suggest using vehicles like corn oil or aqueous suspensions with suspending agents like carboxymethyl cellulose (B213188) (CMC).[5][6][7] A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute it in the final oral vehicle.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution with aqueous solution | The compound is crashing out of the organic solvent when introduced to the aqueous environment. | - Increase the proportion of the organic co-solvent (e.g., PEG400).- Add a surfactant (e.g., Tween 80, Solutol HS-15) to the formulation to improve stability.- Prepare a suspension instead of a solution, ensuring it is homogenous before administration.[3] |
| Toxicity or adverse effects in animal models | The solvent vehicle itself may have biological effects or toxicity at the administered concentration.[1][8] | - Reduce the concentration of the organic solvent, especially DMSO, to the lowest effective level.[7]- Conduct a vehicle-only control group in your experiment to account for any effects of the solvent system.[8]- Consider alternative, less toxic solvents or advanced formulations like nanoparticle suspensions.[2] |
| Inconsistent results between experiments | The formulation may not be stable over time, leading to variations in the administered dose. | - Prepare the formulation fresh before each use.- If a stock solution in an organic solvent is prepared, store it appropriately (e.g., at -20°C or -80°C) and check for precipitation before use.- Ensure thorough mixing (e.g., vortexing, sonication) before each administration, especially for suspensions. |
| Difficulty achieving the desired concentration | The solubility limit of this compound in the chosen solvent system has been reached. | - Refer to the solubility data for different solvent systems (see Table 1).- If a higher concentration is needed, consider a different solvent system or a different route of administration that allows for a smaller volume.[3] |
Quantitative Data Summary
Table 1: Solvent Formulations for In Vivo Administration of this compound
| Solvent System | Achievable Concentration | Route of Administration | Formulation Type | Reference |
| 10% NMP + 90% PEG300 | 2.5 mg/mL | Intraperitoneal | Clear Solution | [3] |
| 5% NMP + 5% Solutol HS-15 + 30% PEG400 + 60% Saline | 1.25 mg/mL | Intraperitoneal | Suspension | [3] |
| DMSO:PEG400:Saline (7:10:3 v/v/v) | Not specified | Intraperitoneal | Solution | [4] |
| 10% DMSO + 90% Corn Oil | ≤1.14 mg/mL (general guidance) | Oral Gavage or Intraperitoneal | Solution/Suspension | [5] |
| 0.5% CMC-Na in saline | High dose (general guidance) | Oral Gavage or Intraperitoneal | Suspension | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Clear Solution)
This protocol is based on a formulation achieving a concentration of 2.5 mg/mL.[3]
-
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound. For example, to prepare 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of the compound.
-
Prepare the vehicle by mixing 10% NMP and 90% PEG300. For 1 mL of vehicle, this would be 100 µL of NMP and 900 µL of PEG300.
-
First, dissolve the this compound powder in the NMP portion of the vehicle. It is advisable to prepare a stock solution in NMP first.[3]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid dissolution.
-
Add the PEG300 to the dissolved solution.
-
Vortex again until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Suspension)
This protocol is based on a formulation achieving a concentration of 1.25 mg/mL.[3]
-
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Solutol HS-15
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound. For example, to prepare 1 mL of a 1.25 mg/mL suspension, weigh 1.25 mg of the compound.
-
Prepare a stock solution by dissolving the this compound in NMP.
-
In a separate tube, prepare the rest of the vehicle by mixing 5% Solutol HS-15, 30% PEG400, and 60% saline. For 1 mL of final formulation, this would be 50 µL of Solutol HS-15, 300 µL of PEG400, and 600 µL of saline, with the remaining 50 µL being the NMP with the dissolved compound.
-
Slowly add the NMP stock solution to the vehicle mixture while vortexing.
-
Continue to vortex until a uniform suspension is formed.
-
Ensure the suspension is well-mixed immediately before each animal is dosed to ensure consistent administration.
-
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. scispace.com [scispace.com]
- 2. Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent MTT Assay Results with 1,2-Dihydrotanshinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when performing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays with 1,2-Dihydrotanshinone.
Troubleshooting Guides
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing high background absorbance in my control wells (media only, no cells)?
High background absorbance can significantly skew results. Potential causes and solutions are outlined below.
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT reduction by this compound | Test this compound in a cell-free system. Add the compound to the media with the MTT reagent. A color change indicates direct reduction.[1] If this occurs, consider an alternative viability assay such as Sulforhodamine B (SRB) or Lactate Dehydrogenase (LDH) assay. | Wells with media, MTT, and this compound (no cells).[1] |
| Media Component Interference | Use phenol (B47542) red-free media during the assay, as phenol red can interfere with absorbance readings.[1][2] Minimize serum concentration or use serum-free media during the MTT incubation step to avoid interactions.[1][3] | Wells with media and MTT (no cells). |
| Contamination | Microbial contamination (bacteria or yeast) can reduce MTT. Visually inspect plates under a microscope for any signs of contamination.[4] Ensure sterile technique throughout the protocol. | Media-only controls. |
| MTT Reagent Instability | Protect the MTT solution from light and prepare it fresh.[3] Store stock solutions at -20°C and avoid repeated freeze-thaw cycles.[3] | Not applicable. |
Question 2: My results show higher than expected cell viability or a non-dose-dependent response with this compound. What is happening?
Unexpectedly high viability can result from the properties of this compound or procedural inconsistencies.
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct MTT Reduction | As mentioned previously, this compound, like some plant extracts and polyphenolic compounds, may directly reduce MTT, leading to a false-positive signal.[5][6] Perform a cell-free control to test for this interaction. | Wells with media, MTT, and various concentrations of this compound (no cells). |
| Increased Metabolic Activity | This compound could be inducing a stress response in the cells, leading to an increase in metabolic activity and consequently higher MTT reduction, which may not correlate with an actual increase in cell number.[7] | Corroborate MTT results with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or DNA content (CyQUANT assay). |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution, leading to a lower effective concentration and a plateau in the dose-response curve. Visually inspect the wells for any signs of precipitation. | Wells with media and this compound at the highest concentration (no cells). |
| Inconsistent Cell Seeding | Uneven cell distribution during plating can lead to high variability between wells.[8][9] Ensure the cell suspension is thoroughly mixed before and during plating. | Not applicable. |
Question 3: The purple formazan (B1609692) crystals are not dissolving completely, leading to variable readings. How can I fix this?
Incomplete solubilization of formazan crystals is a common issue that directly impacts the accuracy of absorbance readings.[1][3]
| Potential Cause | Recommended Solution | Relevant Controls |
| Inadequate Solvent Volume or Type | Ensure a sufficient volume of a suitable solubilization solvent, such as DMSO or acidified isopropanol, is used.[1][3] | Visually confirm complete dissolution of crystals before reading the plate. |
| Insufficient Mixing | After adding the solubilization solvent, gently agitate the plate on an orbital shaker for 15-30 minutes to aid in complete dissolution.[1][3] If crystals persist, gentle pipetting up and down may be necessary. | Not applicable. |
| Low Temperature | Incubation at 37°C after adding the solubilizing agent can shorten the dissolution time.[4] | Not applicable. |
| Cell Clumping | Dense cell clumps can trap formazan crystals, making them difficult to dissolve. Ensure a single-cell suspension is achieved before plating. | Not applicable. |
Frequently Asked Questions (FAQs)
What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[1] The amount of formazan produced is proportional to the number of metabolically active cells, which is often used as an indicator of cell viability.[1]
How does this compound affect cells?
This compound has been shown to inhibit the proliferation of various cancer cells.[10][11] Its mechanisms of action include inducing cell cycle arrest, apoptosis, and DNA damage.[12][13] It can also modulate signaling pathways such as the AMPK/Akt/mTOR and MAPK pathways.[12]
What are the critical parameters to optimize for an MTT assay?
Key parameters to optimize include cell seeding density, MTT concentration, and MTT incubation time.[2][14] It is crucial to establish a linear relationship between cell number and absorbance for your specific cell line and experimental conditions.
Can I use a different assay to confirm my results?
Yes, it is highly recommended to use an orthogonal assay that measures a different biological endpoint to confirm your findings.[5] Alternative assays include:
-
SRB (Sulforhodamine B) assay: measures total protein content.
-
LDH (Lactate Dehydrogenase) assay: measures membrane integrity by quantifying LDH release from damaged cells.
-
ATP-based assays: measure the level of intracellular ATP, which correlates with cell viability.[6]
-
Resazurin (AlamarBlue) assay: another metabolic assay that can sometimes be less prone to interference.
Experimental Protocols
Standard MTT Assay Protocol
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is essential.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals should form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizations
Troubleshooting Workflow for Inconsistent MTT Assay Results
Caption: A decision tree to guide troubleshooting of common MTT assay issues.
General MTT Assay Workflow
Caption: A flowchart outlining the key steps of a standard MTT assay.
Potential Signaling Pathways Affected by this compound
Caption: A diagram illustrating potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 10. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Dihydrotanshinone for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Dihydrotanshinone (DHTS) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range of this compound to induce apoptosis?
The optimal concentration of this compound (DHTS) for apoptosis induction is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, based on published studies, a general starting range can be considered.
For many cancer cell lines, including hepatocellular carcinoma (HCC), colon cancer, and osteosarcoma, effective concentrations typically range from 1 µM to 15 µM.[1][2][3] For instance, in SMMC7721 and MGC803 gastric cancer cells, the IC50 values were 9.14 µM and 5.39 µM, respectively, after 24 hours of treatment.[2] In Huh-7 and HepG2 HCC cells, DHTS at 2.5 µM and 5.0 µM significantly induced apoptosis after 48 hours.[4] For human prostate DU145 carcinoma cells, a significant reduction in cell viability was observed at concentrations of 0.1 µg/mL and 1.5 µg/mL after 24 hours.[5]
Q2: What is the recommended incubation time for observing apoptosis with DHTS?
The incubation time required to observe apoptosis following DHTS treatment can vary between 24 to 48 hours, depending on the cell line and the concentration of DHTS used.[1][4] It is advisable to conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint for your specific experimental setup.
Q3: What are the known molecular mechanisms of DHTS-induced apoptosis?
DHTS induces apoptosis through multiple signaling pathways, which can be cell-type specific. Key reported mechanisms include:
-
JAK2/STAT3 Pathway Suppression: In hepatocellular carcinoma, DHTS has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and survivin, and increased expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -7, and -9.[1][6]
-
EGFR Pathway Inhibition: In some HCC cells, DHTS can inhibit the epidermal growth factor receptor (EGFR) pathway, contributing to its anti-proliferative and apoptotic effects.[4]
-
Endoplasmic Reticular (ER) Stress: In human prostate carcinoma cells, DHTS can induce ER stress, leading to the upregulation of GRP78/Bip and CHOP/GADD153, and the phosphorylation of eIF2α and JNK. This suggests that DHTS may act as a proteasome inhibitor, leading to the accumulation of unfolded proteins and subsequent apoptosis.[5]
-
Reactive Oxygen Species (ROS) Generation: DHTS can induce the production of ROS, which can trigger mitochondria-mediated caspase-dependent apoptosis.[7]
-
JNK and p38 MAPK Activation: In gastric cancer cells, DHTS has been shown to activate the JNK and p38 signaling pathways, leading to apoptosis.[2]
Q4: How should I prepare and store a this compound stock solution?
DHTS is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, a 10 µM stock solution can be prepared by dissolving the appropriate amount of DHTS in DMSO.[6] The stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptosis observed after DHTS treatment. | 1. Suboptimal DHTS concentration: The concentration used may be too low for the specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough to induce a significant apoptotic response. 3. Cell line resistance: The target cells may be inherently resistant to DHTS-induced apoptosis. 4. Incorrect assay procedure: The apoptosis detection method may have been performed incorrectly. | 1. Perform a dose-response study (e.g., MTT or CCK-8 assay) to determine the IC50 of DHTS for your cell line.[3] Start with a broader range of concentrations based on literature values (e.g., 1-20 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Consider using a different cell line or investigating potential resistance mechanisms. 4. Review the protocol for your apoptosis assay (e.g., Annexin V/PI staining, TUNEL) and ensure all steps were followed correctly. Include positive and negative controls.[8] |
| High background apoptosis in control (untreated) cells. | 1. Cell culture stress: Over-confluency, nutrient depletion, or contamination can lead to spontaneous apoptosis. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Sub-optimal cell health: Cells may not have been healthy at the start of the experiment. | 1. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase. Use fresh culture medium. 2. Keep the final DMSO concentration below 0.1%. Prepare a vehicle control with the same DMSO concentration as the DHTS-treated samples. 3. Regularly check cell morphology and viability before starting experiments. |
| Inconsistent results between experiments. | 1. Variability in DHTS stock solution: The stock solution may not have been properly mixed or may have degraded. 2. Inconsistent cell passage number: Different passage numbers can have varying sensitivities to drug treatment. 3. Fluctuations in incubator conditions: Changes in CO2, temperature, or humidity can affect cell growth and drug response. | 1. Ensure the DHTS stock solution is thoroughly mixed before each use. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow range of passage numbers for all experiments. 3. Regularly monitor and calibrate your cell culture incubator. |
| Unexpected cell morphology changes (e.g., necrosis instead of apoptosis). | 1. Very high DHTS concentration: Extremely high concentrations can induce necrosis rather than apoptosis. 2. Cell-specific response: Some cell lines may be more prone to necrotic cell death in response to certain stimuli. | 1. Refer to your dose-response curve and use concentrations around the IC50 value to favor apoptosis. 2. Characterize the mode of cell death using multiple assays. For example, Annexin V/PI staining can distinguish between apoptotic and necrotic cells.[9] |
Data Summary Tables
Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Reference |
| SMMC7721, HCCLM3, Hep3B, HepG2 | Hepatocellular Carcinoma | 1, 2, 4 µg/ml | 24 h | [1] |
| Huh-7, HepG2 | Hepatocellular Carcinoma | 2.5, 5.0 µM | 48 h | [4] |
| SGC7901 | Gastric Cancer | IC50: 9.14 µM | 24 h | [2] |
| MGC803 | Gastric Cancer | IC50: 5.39 µM | 24 h | [2] |
| U-2 OS | Osteosarcoma | IC50: 3.83 µM | 24 h | [3] |
| DU145 | Prostate Carcinoma | 0.1, 1.5 µg/mL | 24 h | [5] |
| HCT116 | Colorectal Cancer | 6 µM | Not specified | [10] |
Table 2: Key Apoptosis-Related Protein Modulation by this compound
| Protein | Change | Cell Line(s) | Reference |
| Bax | Increased | SMMC7721, Huh-7, HepG2 | [1][4] |
| Bcl-2 | Decreased | SMMC7721, Huh-7, HepG2 | [1][4] |
| Cytochrome C | Increased | SMMC7721 | [1] |
| Survivin | Decreased | SMMC7721 | [1] |
| Cleaved Caspase-3 | Increased | SMMC7721, DU145 | [1][5] |
| Cleaved Caspase-7 | Increased | SMMC7721 | [1] |
| Cleaved Caspase-9 | Increased | SMMC7721, DU145 | [1][5] |
| p-STAT3 | Decreased | SMMC7721 | [1] |
| p-JAK2 | Decreased | SMMC7721 | [6] |
| GRP78/Bip | Increased | DU145 | [5] |
| CHOP/GADD153 | Increased | DU145 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[6]
-
DHTS Treatment: Treat the cells with various concentrations of DHTS (e.g., 1, 2, 4, 8, 16, 32 µg/ml) for the desired duration (e.g., 24 or 48 hours).[6] Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-PE/7-AAD Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHTS for the determined time.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with cold PBS and detach using trypsin. Neutralize the trypsin with serum-containing medium.[8]
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-PE and 10 µL of 7-AAD.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Hoechst 33258 Staining for Apoptotic Morphology
-
Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with DHTS for 24 hours.[1]
-
Fixation: Discard the medium and fix the cells with 4% paraformaldehyde for 30 minutes.[1]
-
Staining: Wash the cells three times with PBS and then incubate with Hoechst 33258 dye for 10 minutes.[1]
-
Washing: Wash the cells again three times with PBS.
-
Visualization: Mount the coverslips on slides and examine the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
Visualizations
Caption: Experimental workflow for studying DHTS-induced apoptosis.
Caption: DHTS-induced apoptosis via JAK2/STAT3 pathway inhibition.
Caption: DHTS-induced apoptosis through the ER stress pathway.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer [agris.fao.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Western Blot Signals in 1,2-Dihydrotanshinone Treated Samples
This technical support center provides troubleshooting guidance for researchers encountering weak Western blot bands specifically in samples treated with 1,2-Dihydrotanshinone. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: My Western blot shows significantly weaker bands for my target protein in this compound treated samples compared to the control. What are the possible reasons?
A1: Weak Western blot signals in drug-treated samples can stem from several factors, which can be broadly categorized as either a true biological effect of the compound or technical issues during the experimental process.
Potential Biological Causes:
-
Decreased Protein Expression: this compound treatment might genuinely downregulate the expression of your target protein as part of its mechanism of action. For instance, related compounds like Dihydrotanshinone I have been shown to decrease the expression of proteins such as CDK4, CDK6, and Bcl-2.[1][2][3]
-
Increased Protein Degradation: The treatment could induce a cellular pathway that leads to the degradation of the target protein.
-
Post-Translational Modifications: this compound might induce post-translational modifications that mask the epitope recognized by your primary antibody.
Potential Technical Causes:
-
Low Protein Concentration: The treated cells may yield a lower overall protein concentration. It is crucial to perform a protein assay to ensure equal loading.[4][5]
-
Inefficient Protein Extraction: The drug treatment might alter cellular properties, making protein extraction less efficient with your current lysis buffer.[4][6]
-
Antibody Incompatibility: The primary antibody may have a lower affinity for the target protein in its post-treatment state.
-
Suboptimal Western Blot Protocol: Various steps in the Western blot protocol, such as transfer efficiency, antibody concentrations, and incubation times, might not be optimized for detecting a potentially low-abundance protein.[4][6][7][8][9]
Q2: How can I determine if the weak signal is a real biological effect or a technical artifact?
A2: A systematic approach is necessary to distinguish between a biological effect and a technical problem.
-
Verify Equal Protein Loading: Always perform a protein concentration assay (e.g., BCA or Bradford) on your lysates and load equal amounts of total protein for both control and treated samples.[10] After transfer, stain the membrane with Ponceau S to visualize total protein and confirm equal loading across all lanes.[4][6]
-
Use a Loading Control: Probe your blot for a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize the data. However, be aware that some drug treatments can affect the expression of housekeeping proteins. It's advisable to test multiple loading controls to find one that remains stable under your experimental conditions.[11]
-
Run a Positive Control: Include a positive control lysate known to express your target protein at a detectable level. This will help confirm that your Western blot protocol and reagents are working correctly.[4]
-
Optimize Antibody Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.[8]
Frequently Asked Questions (FAQs)
Q1: Could the this compound be interfering with the SDS-PAGE or protein transfer?
A1: While less common, it is possible that residual drug in the sample could affect protein migration or transfer. Ensure that your sample preparation includes thorough washing steps to remove any unbound drug.
Q2: My loading control band is also weak in the treated sample. What does this indicate?
A2: If your loading control is also weak, it strongly suggests a technical issue. The most likely culprits are inaccurate protein quantification leading to underloading, or inefficient protein transfer.[6] Re-evaluate your protein concentration measurements and check your transfer efficiency with Ponceau S staining.[4] It is also possible, though less likely, that the this compound treatment affects the expression of your chosen loading control.[11]
Q3: I have confirmed equal loading, and my positive control works, but the bands in my treated samples are still weak. What should I try next?
A3: At this point, you can be more confident that you are observing a real biological effect. To further confirm and troubleshoot:
-
Increase Protein Load: Try loading a higher amount of total protein (e.g., 40-60 µg) per well for the treated samples.[4]
-
Enrich Your Target Protein: If your protein of interest is of low abundance, consider using immunoprecipitation to enrich the protein before running the Western blot.[4][6]
-
Use a More Sensitive Detection Reagent: Switch to a more sensitive enhanced chemiluminescence (ECL) substrate.[4]
-
Increase Antibody Incubation Time: Extend the primary antibody incubation to overnight at 4°C.[4][7]
Data Presentation
Table 1: Troubleshooting Summary for Weak Western Blot Bands in this compound Treated Samples
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal in Treated Lanes | Unequal protein loading | Perform a protein assay (BCA, Bradford) and load equal amounts. Verify with Ponceau S staining.[4][6] |
| Low abundance of target protein | Increase the amount of protein loaded per well.[4] Consider immunoprecipitation to enrich the target protein.[4][6] | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check for air bubbles between the gel and membrane. Use a reversible stain like Ponceau S to check transfer efficiency.[6] | |
| Suboptimal antibody concentration | Titrate primary and secondary antibody concentrations to find the optimal dilution.[5][12] | |
| Inactive antibodies or reagents | Use fresh antibody dilutions and ensure proper storage. Test antibodies with a positive control.[4] | |
| Excessive washing | Reduce the number and duration of wash steps.[8][9] | |
| Blocking agent masking the epitope | Try a different blocking agent (e.g., BSA instead of milk, or vice versa).[8] | |
| Weak Signal for Both Target and Loading Control | Inaccurate protein quantification | Re-measure protein concentrations carefully. |
| General protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[4][6][12] | |
| Inefficient protein transfer | Optimize transfer conditions and verify with Ponceau S.[4][6] |
Experimental Protocols
Detailed Western Blot Protocol for Drug-Treated Samples
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include an untreated control.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, check for transfer efficiency by staining the membrane with Ponceau S.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the signal of the target protein to the loading control.
-
Visualizations
Caption: Workflow for Western Blotting of Drug-Treated Samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
1,2-Dihydrotanshinone precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dihydrotanshinone, with a specific focus on addressing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a lipophilic compound with very poor solubility in water.[1][2][3] Precipitation typically occurs when a stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer or cell culture medium. The organic solvent concentration may not be high enough in the final solution to keep the compound dissolved.
Q2: What is the recommended solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[2][4][5] It is important to use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] For other applications, ethanol (B145695) has been mentioned, though with limited solubility (1 mg/mL).[6]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low enough to be non-toxic to your cells (typically <0.5%), but high enough to maintain solubility. You may need to optimize this for your specific cell line and final this compound concentration.
-
Increase Mixing/Vortexing: When adding the DMSO stock to the aqueous solution, do it dropwise while vigorously vortexing or stirring the aqueous solution. This can help prevent localized high concentrations that lead to immediate precipitation.
-
Warm the Aqueous Solution: Gently warming your buffer or medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, try making serial dilutions in medium containing decreasing concentrations of DMSO.
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, preparing this compound for in vivo administration requires specific formulations. Direct injection of a DMSO solution is often not feasible. Common methods include:
-
Suspension: A homogeneous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na).[2][3]
-
Co-solvent Formulations: For injections, a mixture of solvents is often used. One formulation for intraperitoneal injection involves 10% N-methyl-2-pyrrolidone (NMP) + 90% PEG300.[7] Another option is a mix of 5% NMP, 5% Solutol HS-15, 30% PEG400, and 60% saline.[7]
Q5: Are there advanced methods to improve the aqueous bioavailability of this compound?
A5: Yes. To enhance its solubility and bioavailability, researchers have encapsulated this compound into nanoparticles. For instance, formulating it with bovine serum albumin (BSA) has been shown to significantly improve its solubility in normal saline and enhance its therapeutic effects.[1]
Troubleshooting Guide
If you are experiencing precipitation, use the following guide to diagnose and resolve the issue.
Problem: Precipitate observed in the final aqueous working solution.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | Insoluble | [2][3] |
| Ethanol | 1 mg/mL | [6] |
| Ethanol | Insoluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ≥3 mg/mL (10.77 mM) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 3.85 mg/mL (13.82 mM) (Sonication recommended) | [8] |
| Dimethyl Sulfoxide (DMSO) | Up to 80 mg/mL (287.45 mM) reported | [2] |
Note: Solubility in DMSO can vary between batches and depends on the purity and water content of the solvent.[2]
Table 2: Example Concentrations Used in Experimental Protocols
| Application | Concentration Range | Solvent/Formulation | Source |
| In Vitro (Glioma Cells) | 10 - 100 µg/L | DMSO stock diluted in media | [4] |
| In Vitro (Hepatocellular Carcinoma) | 2.5 - 5.0 µM | DMSO stock diluted in media | [5] |
| In Vitro (Osteosarcoma Cells) | IC50: 3.83 µM (24h), 1.99 µM (48h) | DMSO stock diluted in media | [9] |
| In Vivo (Rat Model, i.p.) | 1, 2, 4 mg/kg | Not specified | [8][10] |
| In Vivo (Nude Mice, i.p.) | 10 mg/kg | 10% NMP + 90% PEG300 (2.5 mg/mL) or 5% NMP + 5% Solutol HS-15 + 30% PEG400 + 60% saline (1.25 mg/mL) | [7] |
| In Vivo (Oral Suspension) | ≥5 mg/mL | CMC-Na | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Weighing: Accurately weigh 5.57 mg of this compound (Molecular Weight: 278.30 g/mol ).
-
Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the powder.[5]
-
Dissolution: Vortex thoroughly. If needed, gently warm the solution or use a sonicator bath to ensure complete dissolution.[8] The solution should be clear and orange to red.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol provides a general workflow for diluting a DMSO stock into cell culture medium.
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
Protocol 3: Preparation of a Suspension for Oral Administration (In Vivo)
This protocol is adapted from methods for preparing a homogeneous suspension for oral gavage.[2][3]
-
Objective: To prepare a 1 mL suspension at a concentration of 5 mg/mL.
-
Weighing: Weigh 5 mg of this compound.
-
Vehicle Preparation: Prepare a suitable concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Suspension: Add the 5 mg of this compound powder to 1 mL of the CMC-Na solution.
-
Homogenization: Mix thoroughly using a vortex mixer until a uniform, homogeneous suspension is achieved. Sonication may be used to aid in creating a fine, evenly dispersed suspension.
-
Administration: Use the suspension immediately for oral administration.
Signaling Pathway Involvement
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the described mechanisms in human glioma cells involves the intrinsic apoptosis pathway, characterized by the activation of specific caspases and the release of cytochrome c from the mitochondria.[4]
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 9. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1,2-Dihydrotanshinone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dihydrotanshinone (DHT) in animal models. Our goal is to help you navigate the complexities of in vivo studies with this compound and address the potential for variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
A1: this compound (DHT) is a lipophilic bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3] It is known for its anti-cancer, anti-inflammatory, and cardiovascular protective effects.[3] Key molecular targets include the inhibition of signaling pathways such as JAK2/STAT3, PI3K/AKT, and the NLRP3 inflammasome, which are crucial in cell proliferation, inflammation, and apoptosis.
Q2: Why is there significant variability in reported outcomes of animal studies with this compound?
A2: Variability in study outcomes can be attributed to several factors. A primary reason is DHT's poor water solubility, which affects its bioavailability when administered orally.[4] Differences in drug formulation and the route of administration can lead to significant variations in plasma concentrations and tissue distribution.[4][5] Furthermore, the use of different animal models, strains, and variations in experimental protocols contribute to the observed differences in efficacy.
Q3: What are the common animal models used to study the efficacy of this compound?
A3: DHT has been evaluated in a range of animal models. For oncology research, xenograft models using human cancer cell lines implanted in immunocompromised mice are common, particularly for breast, prostate, and lung cancer studies.[6][7][8] In inflammation research, models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and lipopolysaccharide (LPS)-induced sepsis in mice are frequently used to assess its anti-inflammatory properties.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Profiles (Cmax, AUC)
Q: We are observing high variability in the plasma concentration of this compound in our rat studies after oral gavage. What could be the cause?
A: High variability in pharmacokinetic (PK) profiles following oral administration is a common challenge with DHT, primarily due to its low aqueous solubility and potential for formulation-dependent absorption.
Troubleshooting Steps:
-
Formulation and Vehicle Selection: The choice of vehicle is critical. DHT is poorly soluble in water. Common and more effective vehicle systems include a mixture of DMSO, PEG300, and Tween 80 in saline.[11] Using a simple aqueous suspension can lead to inconsistent absorption. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) has also been used.[12]
-
Particle Size: The particle size of the DHT powder can influence its dissolution rate in the gastrointestinal tract. Micronization of the compound can improve bioavailability.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic compounds. Ensure a consistent fasting period for all animals before dosing.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastric emptying and absorption. Ensure all personnel are properly trained.
-
Metabolism: Tanshinones are metabolized by cytochrome P450 enzymes. The metabolic rate can vary between different strains and sexes of animals.
Issue 2: Lack of Efficacy or Variable Efficacy in Cancer Xenograft Models
Q: Our breast cancer xenograft model is showing inconsistent tumor growth inhibition with this compound treatment. Why might this be happening?
A: Variability in the efficacy of DHT in cancer models can stem from issues with drug delivery to the tumor site, the specific characteristics of the cancer cell line, and the experimental design.
Troubleshooting Steps:
-
Route of Administration: For xenograft models, intraperitoneal (i.p.) or intravenous (i.v.) injection may provide more consistent drug exposure compared to oral gavage, bypassing absorption variability.[6]
-
Dosing Regimen: The dose and frequency of administration are critical. Review the literature for effective dose ranges in similar models. Doses in mouse models often range from 10 to 40 mg/kg.[6][9]
-
Tumor Microenvironment: The vascularization and perfusion of the tumor can affect drug delivery. Ensure that tumors have reached an appropriate size before starting treatment, as very large tumors may have necrotic cores that are difficult for drugs to penetrate.
-
Cell Line Sensitivity: Different cancer cell lines have varying sensitivities to DHT. Confirm the in vitro IC50 of your cell line to ensure it is within a therapeutically achievable range.
-
Vehicle Control: Ensure the vehicle itself does not have an effect on tumor growth.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Standardized Fraction | Oral | Not specified | 3.23 ± 1.40 | 0.79 ± 0.19 | 10.2 ± 3.90 | [13] |
| Pure Compound | Oral | Not specified | - | - | - | [5] |
| Liposoluble Extract | Oral | Not specified | Significantly Increased | - | Significantly Increased | [5] |
Note: Data for pure compound vs. extract highlights the influence of co-administered substances on bioavailability.
Table 2: Efficacy of this compound in Various Animal Models
| Disease Model | Animal | Dose (mg/kg) | Route of Administration | Key Outcomes | Reference |
| Breast Cancer (4T1) | Mouse | 10 and 20 | Intraperitoneal | Significant inhibition of tumor volume and lung metastasis. | [6] |
| DSS-Induced Colitis | Mouse | 10 and 25 | Not specified | Alleviated body weight loss and improved colon histology. | [10] |
| LPS-Induced Sepsis | Mouse | 40 | Intraperitoneal | Significantly increased survival rate. | [9] |
| CS-Induced Pulmonary Inflammation | Mouse | 75, 150, 300 | Intragastric | Reduced inflammatory cell infiltration in a dose-dependent manner. | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of DHT for the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume).[11]
-
Dissolve the DHT powder in DMSO to create a stock solution (e.g., 40 mg/mL).[11]
-
In a sterile tube, add the required volume of the DHT stock solution.
-
Add PEG300 to the tube (e.g., for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline, for 1 mL total volume, use 50 µL of 40 mg/mL stock, 300 µL PEG300, 50 µL Tween 80, and 600 µL Saline).[11]
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add the sterile saline and mix to achieve a homogenous solution.
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios.
Protocol 2: Breast Cancer Xenograft Model and Treatment
Procedure:
-
Culture human breast cancer cells (e.g., MDA-MB-231 or 4T1) under standard conditions.[6][7]
-
Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).[6]
-
Inject the cell suspension (e.g., 3 x 10^6 cells in 100 µL) orthotopically into the mammary fat pad of female immunodeficient mice (e.g., BALB/c nude mice).[6][8]
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DHT (e.g., 10 or 20 mg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) daily.[6]
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathways and Variability
Variability in therapeutic outcomes can also be linked to the complex signaling pathways modulated by DHT. The extent to which these pathways are activated or inhibited can depend on the specific cellular context of the disease model.
JAK2/STAT3 Signaling Pathway
DHT has been shown to inhibit the JAK2/STAT3 pathway, which is often constitutively active in many cancers. This inhibition leads to decreased proliferation and increased apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical regulator of cell survival and proliferation that is inhibited by DHT in some cancer models.
NLRP3 Inflammasome Pathway
In inflammatory conditions, DHT can suppress the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines.[9]
References
- 1. gbiosciences.com [gbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I, a natural product, ameliorates DSS-induced experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Dihydrotanshinone Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 1,2-Dihydrotanshinone (also referred to as Dihydrotanshinone (B163075) I or DHTS) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-cancerous or control cell lines are exhibiting significant cytotoxicity. How can I mitigate this?
A1: Cytotoxicity in non-cancerous cells is a common concern. This compound has been shown to be toxic to normal liver MIHA cells at concentrations as low as 1.5625 µM[1]. To minimize this off-target effect, consider the following strategies:
-
Concentration Optimization: Perform a dose-response curve with a wide range of this compound concentrations on both your target cancer cells and your non-cancerous control cells. The goal is to identify a therapeutic window where the compound has a significant effect on cancer cells with minimal toxicity to control cells. For instance, in studies with HCC cells, a significant difference in cytotoxicity compared to MIHA cells was observed at concentrations above 3.125 µM[1].
-
Time-Course Experiments: Reduce the incubation time. The cytotoxic effects of this compound are often time-dependent[2]. Shorter exposure times may be sufficient to observe on-target effects without causing excessive toxicity in control cells.
-
Use of a Less Sensitive Control Cell Line: If possible, select a non-cancerous cell line that is known to be less sensitive to the compound or has a different metabolic profile.
-
Protective Agents: In some experimental systems, co-treatment with antioxidants or other cytoprotective agents may be considered, but this will require extensive validation to ensure it does not interfere with the on-target effects of this compound.
Q2: I am observing unexpected changes in signaling pathways that are not my primary focus. How can I determine if these are off-target effects?
A2: this compound is known to interact with multiple signaling pathways, including EGFR, JAK2/STAT3, AMPK/Akt/mTOR, and Wnt/β-catenin[1][2][3][4]. To dissect on-target from off-target effects, a systematic approach is necessary:
-
Chemical and Genetic Controls:
-
Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to silence your primary target protein. If the effect of this compound is abolished in the knockdown/knockout cells, it suggests the effect is on-target.
-
Overexpression: Conversely, overexpressing the target protein may enhance the observed effect.
-
-
Rescue Experiments: After treating with this compound, attempt to rescue the phenotype by activating a downstream component of the signaling pathway of interest or inhibiting an upstream component of the suspected off-target pathway.
Q3: How do I choose the optimal concentration and duration of treatment to maximize on-target effects while minimizing off-target activity?
A3: The optimal experimental conditions are highly dependent on the cell type and the biological question being addressed. The following tables summarize reported effective concentrations of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HCT116 | Colorectal Cancer | Not specified, but effective at 1.5, 3, and 6 µM | 24 | [5] |
| HCT116/OXA (Oxaliplatin-Resistant) | Colorectal Cancer | Not specified, but effective at 2, 4, and 8 µM | 48 | [5] |
| DLD-1 | Colorectal Cancer | 0.8 ± 0.054 | Not Specified | [4] |
| HT29 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| SW620 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| HCT15 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| HT55 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| Caco-2 | Colorectal Cancer | Not Specified | Not Specified | [4] |
| CT26 (mouse) | Colorectal Cancer | Not Specified | Not Specified | [4] |
| Huh-7 | Hepatocellular Carcinoma | < 3.125 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | < 3.125 | Not Specified | [1] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified, but effective at 1, 2, 4, 8, 16, 32 µM | 12, 24, 36 | [2] |
| SMMC7721 | Hepatocellular Carcinoma | ~2 µM (at 24h) | 12, 24, 36 | [2] |
| Hep3B | Hepatocellular Carcinoma | Not specified, but effective at 1, 2, 4, 8, 16, 32 µM | 12, 24, 36 | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | 7.8, 2.8, 1.3 | 24, 48, 72 | [3] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [6] |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [6] |
| SHG-44 | Glioma | 50.32 ± 2.49 µg/L | 24 | [7] |
| SHG-44 | Glioma | 42.35 ± 2.25 µg/L | 48 | [7] |
| SHG-44 | Glioma | 31.25 ± 2.82 µg/L | 72 | [7] |
To determine the optimal conditions for your experiment, follow this protocol:
-
Initial Range Finding: Based on the table above, select a broad range of concentrations (e.g., 0.1 µM to 50 µM).
-
Dose-Response and Time-Course: Perform a detailed dose-response experiment at a fixed time point (e.g., 24 or 48 hours) and a time-course experiment at a fixed, effective concentration.
-
On-Target vs. Off-Target Readouts: Measure both your desired on-target effect (e.g., inhibition of a specific kinase) and a general indicator of off-target toxicity (e.g., cell viability of a control cell line) at each concentration and time point.
-
Select Optimal Conditions: Choose the lowest concentration and shortest time that produce a robust on-target effect with minimal off-target consequences.
Q4: What are the essential experimental controls to include when studying the effects of this compound?
A4: Rigorous experimental design with appropriate controls is crucial for interpreting your data correctly. The following controls are highly recommended:
-
Vehicle Control: Use a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: A group of cells that receives no treatment.
-
Positive Control: A known activator or inhibitor of your pathway of interest to ensure that your assays are working correctly.
-
Negative Control: As mentioned in Q2, an inactive analog of this compound or a different compound with a well-defined and unrelated mechanism of action.
-
Cell Line Controls: Include at least one non-cancerous cell line and multiple cancer cell lines to assess specificity.
-
Loading Controls for Western Blots: Always use a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To identify the concentration range of this compound that is effective against cancer cells while having minimal toxicity on non-cancerous control cells.
Materials:
-
Target cancer cell line(s)
-
Non-cancerous control cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cancer and non-cancerous cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-only control and plot cell viability (%) against the log of the compound concentration. Calculate the IC50 for each cell line. The therapeutic window is the range of concentrations where the viability of cancer cells is significantly reduced, while the viability of non-cancerous cells remains high.
Protocol 2: Validating On-Target Effects using siRNA-Mediated Gene Silencing
Objective: To confirm that the observed cellular effects of this compound are mediated through its intended molecular target.
Materials:
-
Target cancer cell line
-
siRNA targeting your gene of interest
-
Non-targeting (scramble) siRNA control
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for qPCR)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells in 6-well plates.
-
On the day of transfection, dilute siRNA (target-specific and scramble control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, incubate at room temperature for 5-20 minutes.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours.
-
-
Confirmation of Knockdown: Harvest a subset of cells to confirm target protein or mRNA knockdown via Western blotting or qPCR.
-
This compound Treatment: Treat the remaining transfected cells (both scramble and target knockdown) with this compound at the desired concentration and for the desired time. Include vehicle-treated controls for both scramble and knockdown cells.
-
Downstream Analysis: Perform your primary assay (e.g., apoptosis assay, cell cycle analysis, or measurement of a specific signaling event).
-
Data Interpretation: If the effect of this compound is diminished or absent in the cells with the target gene knocked down compared to the scramble control, it provides strong evidence for an on-target mechanism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for minimizing and validating off-target effects.
Caption: A logical guide for troubleshooting experimental results.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15,16-Dihydrotanshinone I, a novel β-catenin-targeting inhibitor that inhibits its nuclear translocation and reduces downstream CD36 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for 1,2-Dihydrotanshinone in cell assays
Welcome to the technical support center for 1,2-Dihydrotanshinone (also referred to as Dihydrotanshinone I or DHTS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for assessing the cytotoxicity of this compound?
A1: The optimal incubation time is highly dependent on the cell line and the specific experimental objective. The anti-proliferative effects of this compound are both time- and concentration-dependent.[1] For initial screening and determining the half-maximal inhibitory concentration (IC50), a time-course experiment is recommended. Common incubation periods used in literature are 24, 48, and 72 hours.[2][3] For many hepatocellular and colorectal cancer cell lines, significant effects on viability are observed within 24 to 48 hours.[1][3]
Q2: How long should I incubate cells with this compound to observe apoptosis or cell cycle arrest?
A2: For cell cycle analysis, an incubation period of 24 hours is frequently sufficient to detect significant changes, such as G2/M phase arrest in hepatocellular carcinoma and osteosarcoma cells.[1][2] Apoptosis induction is also commonly measured after 24 to 48 hours of treatment.[1][4] It is advisable to perform a preliminary time-course experiment (e.g., 12, 24, 48 hours) to capture both early and late apoptotic events for your specific cell model.
Q3: What incubation period is necessary to detect changes in signaling pathways after this compound treatment?
A3: Detecting changes in protein expression or phosphorylation status via methods like Western blotting is often achievable within 24 to 48 hours.[2][4] For instance, inhibition of the JAK2/STAT3 and EGFR signaling pathways has been demonstrated following a 24 or 48-hour treatment.[1][4] For studies on its anti-inflammatory mechanism, such as the inhibition of LPS-induced pathways, a shorter pre-incubation time of about 1 hour before applying the inflammatory stimulus is often used.[5]
Q4: What are the typical concentration ranges for this compound in cell assays?
A4: The effective concentration of this compound varies significantly between different cell lines. For some hepatocellular carcinoma cells, concentrations ranging from 1 to 32 µM are used, while for others, the range can be as high as 5 to 160 µM.[1] In osteosarcoma and colorectal cancer cells, effective concentrations have been reported in the lower micromolar range, typically between 2.5 and 8 µM.[2][3] A dose-response experiment is critical to determine the optimal concentration for your specific cell line.
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| U-2 OS | Osteosarcoma | 24 hours | 3.83 ± 0.49 | [2] |
| U-2 OS | Osteosarcoma | 48 hours | 1.99 ± 0.37 | [2] |
| HeLa | Cervical Cancer | Not Specified | 15.48 ± 0.98 | [2] |
| HCT116 | Colorectal Cancer | 24 hours | 2.06 ± 0.24 | [3] |
| Huh-7 | Hepatocellular Carcinoma | 48 hours | < 3.125 | [4] |
| HepG2 | Hepatocellular Carcinoma | 48 hours | < 3.125 | [4] |
Table 2: Recommended Incubation Times for Various Cellular Assays
| Assay Type | Common Incubation Time | Key Considerations | Citations |
| Cell Viability / Cytotoxicity | 24 - 72 hours | Perform a time-course to find the optimal point for your cell line. | [1][2][3] |
| Apoptosis Detection | 24 - 48 hours | Early apoptotic events may be missed with very long incubations. | [1][4] |
| Cell Cycle Analysis | 24 hours | Sufficient to observe significant cell cycle phase arrest. | [1][3][6] |
| Signaling Pathway Analysis | 24 - 48 hours | For inflammatory pathways, 1-hour pre-incubation may be required. | [2][4][5] |
| DNA Damage | 48 hours | Time needed for damage to accumulate and be detectable. | [3] |
Troubleshooting Guide
Problem 1: High variability in cell viability results between experiments.
-
Potential Cause 1: Inconsistent Cell Seeding Density. The initial number of cells plated can significantly affect the outcome.
-
Solution: Ensure a consistent and optimized cell seeding density so that cells are in the logarithmic growth phase throughout the experiment. Use a cell counter for accuracy.
-
-
Potential Cause 2: Compound Precipitation. this compound is hydrophobic. High concentrations may precipitate out of the culture medium.
-
Solution: Prepare stock solutions in DMSO and ensure the final DMSO concentration in the medium is low (<0.5%) and consistent across all wells, including the vehicle control. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Problem 2: I am not observing the expected level of cytotoxicity or apoptosis.
-
Potential Cause 1: Sub-optimal Incubation Time. The selected time point may be too early to observe a significant effect.
-
Solution: Conduct a time-course experiment, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) to identify when the maximum effect occurs.[7]
-
-
Potential Cause 2: Insufficient Compound Concentration. The concentration used may be too low for the specific cell line being tested, as sensitivity varies greatly.[1]
-
Solution: Perform a dose-response experiment with a wider range of concentrations based on published data for similar cell types.
-
-
Potential Cause 3: Cell Line Resistance. The target cells may have intrinsic or acquired resistance mechanisms.
-
Solution: Verify the expression of relevant target proteins (e.g., STAT3, EGFR) in your cell line. Consider using a different, more sensitive cell line as a positive control.
-
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for optimizing the incubation time of this compound in a new cell line.
Caption: Workflow for optimizing this compound incubation time.
Protocol: Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Detection (Hoechst 33258 Staining)
-
Cell Culture: Seed cells (e.g., SMMC7721) in a 6-well plate and allow them to attach for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4 µM) for the desired incubation time (e.g., 24 hours).[1]
-
Fixation: Discard the medium, wash the cells with PBS, and fix them with 4% paraformaldehyde for 30 minutes.[1]
-
Staining: Wash the cells three times with PBS. Add Hoechst 33258 staining solution and incubate for 10 minutes in the dark.[1]
-
Imaging: Wash the cells again with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.[1]
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Anti-Cancer Signaling
The compound inhibits cancer cell proliferation and induces apoptosis by targeting pathways like JAK/STAT and EGFR.
Caption: Inhibition of pro-survival signaling pathways by DHTS.
Anti-Inflammatory Signaling
In models of inflammation, this compound blocks the activation of the TLR4-mediated inflammatory cascade.
Caption: Anti-inflammatory mechanism of DHTS via TLR4 pathway inhibition.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
dealing with autofluorescence in 1,2-Dihydrotanshinone experiments
Welcome to the technical support center for researchers utilizing 1,2-Dihydrotanshinone. This resource provides targeted troubleshooting guides and frequently asked questions to help you manage and mitigate autofluorescence in your experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent and could it be the source of the autofluorescence I'm observing?
A1: this compound is a red-colored powder, and compounds with such chromophores often exhibit fluorescent properties.[1] It is highly probable that the compound itself is contributing to the background signal. The first crucial step is to determine its specific excitation and emission spectra in your experimental buffer. You can do this using a spectrofluorometer.[2] Additionally, you should image unstained, this compound-treated cells to confirm if the compound localizes within the cells and fluoresces in your channels of interest.[3]
Q2: What are other common sources of autofluorescence in my cell-based experiments?
A2: Autofluorescence is a common issue arising from endogenous molecules within the cell or from experimental reagents.[4][5] Dead cells are also more autofluorescent than live cells.[4]
Table 1: Common Sources of Endogenous and Process-Induced Autofluorescence
| Source of Autofluorescence | Typical Excitation Range (nm) | Typical Emission Range (nm) | Mitigation Notes |
| Endogenous Molecules | |||
| NADH / NADPH | 340 - 365 | 440 - 470 (Broad) | Signal is often an indicator of cellular metabolic state.[6][7] |
| Flavins (FAD, FMN) | 430 - 470 | 520 - 540 | Found in mitochondria; contributes to green channel background.[6] |
| Collagen / Elastin | 300 - 450 | 350 - 550 (Broad) | Primarily an issue in tissue samples, especially connective tissue.[6][8] |
| Lipofuscin | 360 - 480 | 450 - 650 (Broad) | Accumulates in aged cells; emits broadly across green and red channels.[5] |
| Red Blood Cells (Heme) | Broad (Soret band ~415) | 550 - 700 | Can be a major issue in tissue samples. Perfusion with PBS before fixation is recommended.[4][8] |
| Process-Induced | |||
| Aldehyde Fixatives (e.g., Formalin, Glutaraldehyde) | Broad | Broad (Blue, Green, Red) | Glutaraldehyde (B144438) causes more autofluorescence than paraformaldehyde.[8] Minimize fixation time or use organic solvents like ice-cold methanol (B129727) as an alternative.[4][9] |
| Phenol (B47542) Red (in media) | ~440 | ~560 | Use phenol red-free media for live-cell imaging.[4] |
| Fetal Bovine Serum (FBS) | Violet - Blue | Green | Reduce FBS concentration or switch to Bovine Serum Albumin (BSA) as a blocking agent.[4] |
Q3: How can I distinguish the specific signal from my fluorescent probe from the background autofluorescence?
A3: The most critical step is to include proper controls. An unlabeled control (cells treated with this compound but without any fluorescent probes) is essential to determine the baseline autofluorescence.[4][9][10] If you have access to a spectral confocal microscope, you can perform lambda (wavelength) scanning to precisely identify the emission spectra of the autofluorescence and your specific fluorochromes.[6][10]
Q4: What is the most effective general strategy to minimize autofluorescence?
A4: There is no single "best" method, but a multi-faceted approach is most effective. The simplest and often most effective strategy is to shift your detection to longer wavelengths. Autofluorescence is typically strongest in the blue-to-green region of the spectrum (350–550 nm).[4] By choosing fluorophores that emit in the red or far-red regions (620–750 nm), you can often avoid the bulk of the autofluorescence signal.[4][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving autofluorescence issues in your experiments.
Problem 1: High background fluorescence is observed across the entire sample after treatment with this compound.
| Possible Cause | Recommended Solution |
| This compound is fluorescent: The compound itself is contributing a strong signal in your imaging channel. | 1. Spectral Characterization: Measure the excitation/emission spectrum of the compound. 2. Fluorophore Selection: Choose a fluorescent probe with an emission spectrum that is well-separated from the compound's fluorescence.[9][10] Consider far-red or near-infrared dyes.[11] 3. Use Brighter Probes: Select modern, bright fluorophores (e.g., Alexa Fluor, DyLight) to increase the signal-to-noise ratio.[6] |
| Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) are cross-linking with amines in the sample, creating fluorescent products.[8] | 1. Change Fixation Method: Switch to an organic solvent fixative like ice-cold methanol or ethanol.[4] 2. Optimize Fixation: If aldehydes are necessary, use paraformaldehyde instead of glutaraldehyde and minimize fixation time and concentration.[8] 3. Chemical Quenching: Treat samples with a reducing agent like Sodium Borohydride after fixation.[4][8] |
| Endogenous Autofluorescence: The cell type being used has high levels of endogenous fluorophores (e.g., NADH, flavins, lipofuscin).[6] | 1. Wavelength Selection: Move to red/far-red fluorophores to avoid the primary emission range of these molecules.[4] 2. Chemical Quenching: For lipofuscin, quenching with reagents like Sudan Black B or TrueVIEW® may be effective.[5][8] 3. Image Analysis: Use software-based background subtraction or spectral unmixing if available.[10] |
Problem 2: The signal from my fluorescent probe is weak and difficult to distinguish from the background noise.
| Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio: The autofluorescence is overwhelming the specific signal from your probe. | 1. Increase Signal Strength: Use brighter fluorophores. Titrate your antibody/probe concentration to find the optimal balance between signal and background.[4] 2. Signal Amplification: Employ techniques like using bright secondary antibodies or Tyramide Signal Amplification (TSA).[3] 3. Reduce Background: Implement the quenching and wavelength selection strategies described in Problem 1. 4. Optimize Imaging Parameters: Adjust microscope settings (e.g., detector gain, exposure time) to maximize your specific signal while minimizing background.[9] |
| Spectral Bleed-through: The emission spectrum of the autofluorescence overlaps with that of your chosen fluorophore. | 1. Narrowband Filters: Use microscope filter sets with narrow band-pass emission filters rather than long-pass filters to isolate your specific signal.[6] 2. Sequential Scanning: On a confocal microscope, acquire each channel sequentially to prevent excitation crosstalk. 3. Spectral Unmixing: If your system supports it, use linear spectral unmixing to computationally separate the overlapping signals.[3][10] |
Experimental Protocols
Protocol 1: Characterizing Autofluorescence Spectra
This protocol helps you define the spectral properties of the autofluorescence in your specific experimental setup.
-
Prepare Control Samples:
-
Sample A (Compound Control): Culture your cells and treat them with this compound at your working concentration. Do not add any fluorescent labels.
-
Sample B (Cellular Control): Culture your cells without any treatment or fluorescent labels.
-
Sample C (Full Control): Prepare a fully stained, untreated sample to get the reference spectrum for your fluorophore.
-
-
Acquire Lambda Stack:
-
Using a spectral confocal microscope, place Sample A on the stage.
-
Excite the sample with the laser line you intend to use for your experiment (e.g., 488 nm).
-
Set the detector to acquire a "lambda stack," which is a series of images captured at contiguous, narrow emission wavelength bands (e.g., every 5-10 nm) across a broad range (e.g., 400-750 nm).
-
-
Plot the Spectrum:
-
Use the microscope's software to plot the average pixel intensity for each emission wavelength. This will generate the emission spectrum of the autofluorescence originating from your compound-treated cells.
-
-
Repeat for Controls:
-
Repeat steps 2-3 for Sample B to determine the baseline cellular autofluorescence and for Sample C to determine the precise emission peak of your fluorophore.
-
-
Analyze and Select Fluorophores:
Protocol 2: Sudan Black B (SBB) Staining to Quench Lipofuscin Autofluorescence
This method is effective for reducing autofluorescence from lipofuscin, which is common in aged or highly metabolically active cells.
-
Complete Staining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove undissolved particles.[3]
-
Incubation: After the final post-secondary antibody wash, incubate the slides/coverslips with the SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Quickly and thoroughly wash the samples multiple times with PBS or TBS until all visible excess SBB is removed. The background should become clear.
-
Mounting: Immediately mount the coverslips using an appropriate antifade mounting medium.
Visualizations
Logical and Experimental Workflows
A logical approach to troubleshooting can save significant time and resources. The following diagram outlines a decision-making workflow for addressing autofluorescence.
Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.
Signaling Pathway Inhibition by Dihydrotanshinone I
Dihydrotanshinone I has been shown to inhibit several key signaling pathways involved in cell proliferation and survival. Understanding these pathways is crucial for drug development professionals. The diagram below illustrates its inhibitory effect on the EGFR signaling cascade.
References
- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 2. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. Natural NADH and FAD Autofluorescence as Label-Free Biomarkers for Discriminating Subtypes and Functional States of Immune Cells | MDPI [mdpi.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. researchgate.net [researchgate.net]
1,2-Dihydrotanshinone stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,2-Dihydrotanshinone (DHTS) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: this compound is known to be unstable under certain conditions. The degradation can be influenced by the solvent, temperature, pH, and exposure to light. A common issue is the conversion of this compound to Tanshinone I, particularly in DMSO stock solutions.[1] All tanshinones also exhibit some level of instability in aqueous solutions.[1]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound is Tanshinone I. This is a result of the oxidation of the dihydrofuran ring.
Q3: How should I store my this compound to ensure its stability?
A3: For long-term storage, solid this compound should be stored at -20°C and protected from light. For solutions, it is recommended to prepare them fresh for each experiment. If a stock solution must be prepared, it should be stored at -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
Q4: I am using DMSO as a solvent for my experiments. Is this problematic for this compound stability?
A4: Yes, it can be. Studies have shown that the concentration of this compound can decrease rapidly in DMSO, as it gets converted to Tanshinone I.[1] For long-term experiments, it is advisable to minimize the storage time of this compound in DMSO.
Q5: Are there any other solvents I can use that might improve the stability of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use. 3. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Appearance of an unexpected peak in my HPLC chromatogram. | Formation of a degradation product, likely Tanshinone I. | 1. Run a standard of Tanshinone I to confirm the identity of the new peak. 2. Review your storage and handling procedures to minimize degradation. 3. Consider if the degradation is occurring during your experimental procedure (e.g., due to high temperature or extreme pH). |
| Loss of biological activity of my this compound. | Degradation to a less active or inactive compound. | 1. Confirm the integrity of your compound using an analytical method like HPLC-UV. 2. If degradation is confirmed, prepare fresh solutions from a solid stock. 3. Re-evaluate your experimental conditions to ensure they are not contributing to the degradation. |
Stability Data Summary
The following tables summarize the known stability characteristics of this compound and related tanshinones. Note that quantitative degradation rates for this compound are not extensively published; therefore, the information is presented qualitatively.
Table 1: Solvent Effects on this compound Stability
| Solvent | Observed Instability | Primary Degradation Product |
| Dimethyl Sulfoxide (DMSO) | Rapid decrease in concentration. | Tanshinone I[1] |
| Aqueous Solutions | Concentration of all tanshinones decreased after 24 hours.[1] | Not specified, but likely includes Tanshinone I and other oxidized products. |
Table 2: Influence of Environmental Factors on Tanshinone Stability (based on data for Tanshinone IIA)
| Factor | Effect on Stability | Degradation Kinetics |
| High Temperature | Unstable; prone to degradation.[2][3] | The degradation of Tanshinone IIA in solution follows a pseudo-first-order reaction.[2][3] |
| Light | Unstable; prone to degradation.[2][3] | The degradation of Tanshinone IIA in solution follows a pseudo-first-order reaction.[2][3] |
| pH | Stability is pH-dependent. | For the related compound cryptotanshinone, the highest stability was observed between pH 8.0 and 12.0 in absorbance tests.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. HPLC Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Start with a higher proportion of A and gradually increase B. A suggested starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both this compound and its expected degradation products (like Tanshinone I) have significant absorbance (e.g., around 270 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Controlling for 1,2-Dihydrotanshinone Vehicle Effects (DMSO)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of Dimethyl Sulfoxide (B87167) (DMSO) when used as a vehicle for 1,2-Dihydrotanshinone. Accurate interpretation of experimental data relies on distinguishing the effects of the compound from the effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it used as a vehicle for this compound?
Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent widely used in biological research.[1][2] Its ability to dissolve both polar and nonpolar compounds makes it an excellent choice for substances with low water solubility, such as this compound.[3][4] It is also miscible with water and cell culture media, which facilitates the preparation of stock solutions for both in vitro and in vivo experiments.[3]
Q2: Is DMSO biologically inert? What are its known effects?
No, DMSO is not biologically inert and can exert a range of dose-dependent effects that may confound experimental results.[5][6] These include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, with the threshold varying by cell type and exposure duration.[5][7] Concentrations as high as 5% can dissolve cell membranes.[7]
-
Cell Proliferation and Differentiation: DMSO can influence the cell cycle, sometimes stimulating growth at low concentrations and inhibiting it at higher ones.[3] It is also known to induce differentiation in certain cell lines, such as P19 embryonic carcinoma cells.[3]
-
Signaling Pathway Modulation: DMSO can alter gene expression and modulate various signaling pathways.[5] For instance, it has been shown to inhibit the phosphorylation of p38 and JNK kinases in the MAPK signaling pathway.[6]
-
Anti-inflammatory and Antioxidant Effects: DMSO possesses intrinsic anti-inflammatory and antioxidant properties, which could mask or falsely enhance the observed effects of this compound.[5]
Q3: Why is a vehicle control group essential in my experiments?
A vehicle control group is a critical component of experimental design.[5][8] In this group, cells or animals are treated with the exact same concentration of DMSO from the same stock solution as the experimental group, but without this compound.[5][9] This allows researchers to isolate and understand the net effect of the compound by subtracting any biological effects caused by the DMSO vehicle itself.[6][8]
Q4: What is the recommended maximum concentration of DMSO for my experiments?
The maximum tolerated concentration of DMSO is highly dependent on the specific cell line, animal model, and duration of exposure.[5][10] However, general guidelines exist and are summarized in the table below. It is always strongly recommended to perform a preliminary dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific experimental system.[5][6]
Quantitative Data: Recommended Maximum DMSO Concentrations
| Experimental System | Recommended Max Concentration (v/v) | Notes |
| In Vitro | ||
| Sensitive & Primary Cells | ≤ 0.1% | These cells are generally more sensitive to DMSO toxicity.[7][11] For exposures longer than 24 hours, even lower concentrations may be necessary.[12] |
| Most Cancer Cell Lines | ≤ 0.5% | Robust, immortalized cell lines can often tolerate up to 0.5% for standard assay durations (24-72h).[7][11] Some may tolerate up to 1%, but this must be verified.[13] |
| Stem Cells | ≤ 0.1% | Can be very sensitive; lower concentrations are preferable as DMSO can induce differentiation.[1][14] |
| In Vivo | ||
| Rodents (Injections) | ≤ 1% | Higher concentrations can cause local irritation, inflammation, and systemic toxicity.[5] The total administered dose must also be considered. |
Troubleshooting Guide
Issue 1: My this compound-treated group and my vehicle control group show similar results.
-
Possible Cause: The observed effect may be primarily due to the DMSO vehicle rather than the compound.
-
Troubleshooting Steps:
-
Review DMSO Concentration: Verify that the final DMSO concentration is within the recommended limits for your system. If it is too high, it is likely causing the observed effects.[5]
-
Perform a DMSO Dose-Response: Conduct an experiment with a range of DMSO concentrations alone to determine its effect on your specific endpoint.[5]
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock of this compound to lower the final DMSO concentration in your experiment.
-
Issue 2: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause: The pleiotropic effects of DMSO may be interacting with the effects of this compound. For example, Dihydrotanshinone I has been shown to affect the EGFR pathway, while DMSO can modulate other pathways like NF-κB or MAPK.[5][6][15]
-
Troubleshooting Steps:
-
Ensure Consistent Vehicle Control: Always use a vehicle control with the exact same DMSO concentration from the same stock solution in every experiment.[5]
-
Evaluate Specific Pathways: Use readouts specific to the known target pathways of this compound to dissect its effects from those of DMSO.[15]
-
Check for Precipitation: Visually inspect your solutions. When adding a DMSO stock to an aqueous medium, the compound can sometimes precipitate, leading to inconsistent effective concentrations.[16]
-
Issue 3: I am seeing toxicity in both my this compound and vehicle control groups.
-
Possible Cause: The DMSO concentration is likely above the cytotoxic threshold for your cells or animal model.[5]
-
Troubleshooting Steps:
-
Determine the NOAEL: Conduct a toxicity study with various DMSO concentrations to find the No-Observed-Adverse-Effect Level (NOAEL) for your specific system.[5]
-
Reduce DMSO Concentration: Adjust your protocol to use a DMSO concentration at or below the determined NOAEL.
-
Assess DMSO Quality: Ensure you are using a high-purity, sterile-filtered DMSO appropriate for biological experiments to avoid contaminants.[11]
-
Experimental Protocols
Protocol 1: DMSO Dose-Response Cytotoxicity Assay
This protocol is used to determine the highest concentration of DMSO that does not significantly affect the viability of your cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium-only" control (0% DMSO).
-
Treatment: Replace the old medium with the prepared DMSO dilutions and incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or PrestoBlue) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). Plot cell viability against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
Protocol 2: Preparation of Vehicle and Treatment Solutions
Methodology:
-
Prepare Stock Solutions:
-
Compound Stock: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20 mM).[15]
-
Vehicle Stock: Use the same 100% high-purity DMSO as a "vehicle stock".
-
-
Prepare Working Solutions:
-
Treatment Group: Dilute the this compound stock solution in your experimental medium (e.g., cell culture medium) to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.
-
Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the treatment group.[17] For example, if your final drug treatment requires a 1:1000 dilution of the compound stock (resulting in 0.1% DMSO), your vehicle control should be a 1:1000 dilution of the 100% DMSO stock.
-
Visualizations
Caption: Experimental workflow for a properly controlled study.
Caption: Troubleshooting guide for common vehicle control issues.
Caption: Potential for distinct signaling pathway modulation.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Dihydrotanshinone Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting data on the mechanism of 1,2-Dihydrotanshinone (DHTS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe inhibition of the JAK2/STAT3 pathway in our hepatocellular carcinoma (HCC) cells upon DHTS treatment, but literature also reports involvement of the PI3K/Akt and EGFR pathways. Which is the primary target?
A1: This is a common point of confusion arising from the cell-type specific and context-dependent actions of this compound.
Troubleshooting Guide:
-
Confirm your cell line's signaling profile: Different HCC cell lines may have varying dependencies on specific signaling pathways. For instance, studies have shown that DHTS suppresses the JAK2/STAT3 pathway in SMMC7721, HCCLM3, Hep3B, and HepG2 cells.[1][2][3] In contrast, the anti-proliferative effects in SK-HEP-1 cells have been linked to the downregulation of the Akt/mTOR and MAPK signaling pathways.[4] Furthermore, in Huh-7 and HepG2 cells, the EGFR pathway has been identified as a potential therapeutic target.[5] We recommend performing baseline characterization of your specific HCC cell line to determine the predominant active signaling pathways.
-
Investigate multiple pathways: It is plausible that DHTS has multiple primary targets or that there is crosstalk between these pathways. To elucidate the dominant mechanism in your experimental system, consider the following:
-
Perform a time-course experiment to see which pathway is inhibited first.
-
Use specific inhibitors for JAK2, PI3K, and EGFR to see if they mimic or block the effects of DHTS.
-
Analyze downstream effectors of each pathway to pinpoint the most significantly affected signaling cascade.
-
Q2: Our experiments show that DHTS induces apoptosis, but we are unsure if this is mediated by Reactive Oxygen Species (ROS). Some publications emphasize ROS generation while others do not.
A2: The role of ROS in DHTS-induced apoptosis appears to be cell-type dependent.
Troubleshooting Guide:
-
Measure intracellular ROS levels: To determine if ROS plays a role in your model, you can measure intracellular ROS levels using fluorescent probes like DCFDA. Studies have shown that DHTS induces ROS generation in HepG2 cells and that this is critical for p38 MAPK activation and subsequent apoptosis.[6] In cardiomyocytes, modest ROS production by DHTS is even protective against ischemic injury.[7] Conversely, a study on non-small-cell lung cancer cells also links DHTS-induced oncosis (a type of cell death) to ROS-mediated mitochondrial dysfunction.[8]
-
Use ROS scavengers: To confirm the functional significance of ROS, you can pre-treat your cells with a ROS scavenger such as N-acetyl-l-cysteine (NAC). If the apoptotic effects of DHTS are diminished in the presence of NAC, it strongly suggests a ROS-mediated mechanism.[6][7] Several studies have successfully used NAC to confirm the role of ROS in the effects of DHTS.[6][7][9]
-
Examine mitochondrial involvement: Since mitochondria are a major source of cellular ROS, investigating mitochondrial function can provide further insights.[8] Assess changes in mitochondrial membrane potential and the release of mitochondrial pro-apoptotic factors.
Q3: We are observing cell cycle arrest with DHTS treatment, but the specific phase of arrest (G0/G1 vs. G2/M) seems to vary across publications. What should we expect?
A3: The effect of this compound on the cell cycle can differ depending on the cancer type and even the specific cell line used.
Troubleshooting Guide:
-
Perform cell cycle analysis on your specific cell line: It is essential to determine the effect in your experimental system. For example, G0/G1 phase arrest has been reported in SK-HEP-1 HCC cells and U-2 OS osteosarcoma cells.[4][10] In contrast, G2/M arrest was observed in SMMC7721 HCC cells.[1] Furthermore, in oxaliplatin-resistant colorectal cancer cells (HCT116/OXA), DHTS induced arrest in the S and G2/M phases.[11]
-
Analyze cell cycle regulatory proteins: To understand the underlying mechanism of the observed cell cycle arrest, perform western blotting for key regulatory proteins.
-
For G0/G1 arrest, look for downregulation of Cyclin D1, Cyclin E, CDK2, and CDK4, and upregulation of p21 and p27.[4]
-
For G2/M arrest, investigate changes in the levels of Cyclin B1 and CDK1.
-
Q4: While most literature points to apoptosis as the primary mode of cell death induced by DHTS, we are seeing some features of oncosis in our non-small-cell lung cancer cells. Is this a known effect?
A4: Yes, while apoptosis is the most commonly reported form of cell death, there is evidence that this compound can induce oncosis in certain contexts.
Troubleshooting Guide:
-
Characterize the morphology of cell death: Carefully examine the morphology of dying cells. Apoptosis is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. In contrast, oncosis is characterized by cell swelling and bubbling.[8]
-
Investigate specific markers: A specific marker for oncosis is Porimin.[8] You can investigate the expression of Porimin to confirm if the observed cell death is indeed oncosis.
-
Consider the involvement of ROS and mitochondrial dysfunction: Research suggests that DHTS-induced oncosis in A549 non-small-cell lung cancer cells is triggered by ROS-mediated mitochondrial dysfunction.[8] Therefore, assessing ROS levels and mitochondrial integrity can help elucidate the mechanism in your system.
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCCLM3 | Hepatocellular Carcinoma | ~8 | 24 | CCK-8 |
| SMMC7721 | Hepatocellular Carcinoma | ~4 | 24 | CCK-8 |
| Hep3B | Hepatocellular Carcinoma | ~16 | 24 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | ~40 | 24 | CCK-8 |
| Huh-7 | Hepatocellular Carcinoma | Not specified | 48 | MTT |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | 24 | Sulforhodamine B |
| A2780 | Ovarian Cancer | Not specified | Not specified | Not specified |
| U-2 OS | Osteosarcoma | Not specified | 24, 48 | MTT |
| HeLa | Cervical Carcinoma | Not specified | 24, 48 | MTT |
| HL-60 | Promyelocytic Leukemia | ~0.51 µg/mL | 24 | MTT |
| HCT116 | Colon Cancer | Not specified | Not specified | MTT |
| HCT116/OXA | Oxaliplatin-Resistant Colon Cancer | Not specified | Not specified | MTT |
| DU145 | Prostate Carcinoma | Not specified | Not specified | Not specified |
| SW1736 | Anaplastic Thyroid Cancer | ~2-3 | 24, 48, 72 | MTT |
| 8505C | Anaplastic Thyroid Cancer | ~2-3 | 24, 48, 72 | MTT |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Apoptosis Induction | Cell Cycle Arrest |
| SMMC7721 | Hepatocellular Carcinoma | Yes | G2/M |
| Huh-7 | Hepatocellular Carcinoma | Yes | Not specified |
| HepG2 | Hepatocellular Carcinoma | Yes | Not specified |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | G0/G1 |
| U-2 OS | Osteosarcoma | Yes | G0/G1 |
| HCT116/OXA | Oxaliplatin-Resistant Colon Cancer | Yes | S and G2/M |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Yes | G0/G1 |
| Eca109 | Esophageal Squamous Cell Carcinoma | Yes | G0/G1 |
| SHG-44 | Glioma | Yes | Not specified |
| DU145 | Prostate Carcinoma | Yes | Not specified |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and incubate overnight.[5]
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[5][12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][13]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
The cell proliferation inhibition rate can be calculated as: (1 - Absorbance of treated cells / Absorbance of control cells) x 100%.[5]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the indicated time.[5]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[5]
3. Western Blot Analysis
-
Treat cells with this compound for the desired time and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Intracellular ROS Measurement
-
Seed cells in a 96-well black plate.
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a DCFDA probe at 37°C for 30 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathway Diagrams
Caption: Multiple proposed signaling pathways inhibited by this compound.
Caption: ROS-mediated apoptosis induced by this compound.
Caption: Differential effects of this compound on cell cycle progression.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species-mediated kinase activation by dihydrotanshinone in tanshinones-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I preconditions myocardium against ischemic injury via PKM2 glutathionylation sensitive to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone Triggers Porimin-Dependent Oncosis by ROS-Mediated Mitochondrial Dysfunction in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. physiology.elte.hu [physiology.elte.hu]
Technical Support Center: Optimizing 1,2-Dihydrotanshinone Dosage for Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dihydrotanshinone (DHTS) in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse xenograft model?
A1: Based on published studies, a common starting dose for intraperitoneal (i.p.) administration of this compound in mouse xenograft models ranges from 10 mg/kg to 40 mg/kg daily. For example, in a breast cancer xenograft model, doses of 10 mg/kg and 20 mg/kg were used.[1] In a hepatocellular carcinoma model, doses of 5, 10, and 15 mg/kg were effective.[2] A colorectal cancer study used a higher dose of 40 mg/kg.[3] The optimal dose will depend on the cancer type, the specific cell line used, and the tumor growth rate. It is recommended to perform a pilot study with a dose-response experiment to determine the most effective and well-tolerated dose for your specific model.
Q2: How should I prepare and administer this compound for in vivo studies?
A2: this compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For administration, daily intraperitoneal injections are frequently reported in the literature.[1] Ensure the final concentration of DMSO is low to avoid solvent toxicity.
Q3: What are the expected anti-tumor effects of this compound in xenograft models?
A3: this compound has been shown to significantly inhibit tumor growth and reduce tumor volume and weight in various xenograft models.[1][2][3][4][5] For instance, in a breast cancer model, a 20 mg/kg dose blocked lung metastasis progression by 74.9%.[1] It can also induce apoptosis and inhibit cell proliferation within the tumor tissue.[2][5]
Q4: What are the potential mechanisms of action for this compound's anti-tumor activity?
A4: this compound exerts its anti-tumor effects through multiple mechanisms. It has been shown to target the Keap1-Nrf2 signaling pathway in gallbladder cancer.[4] In hepatocellular carcinoma, it suppresses the JAK2/STAT3 pathway.[2][5] Other reported mechanisms include the induction of DNA damage, modulation of the EGFR pathway, and induction of oncosis.[6][7]
Troubleshooting Guide
Problem: Suboptimal or no significant tumor growth inhibition is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low for the specific tumor model. Increase the dose of this compound in subsequent cohorts. It is advisable to perform a dose-escalation study to find the maximum tolerated dose (MTD) and the optimal effective dose. |
| Drug Formulation and Stability | Improper dissolution or precipitation of the compound can lead to inconsistent dosing. Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions regularly and inspect for any precipitation before injection. |
| Tumor Model Resistance | The chosen cancer cell line may be inherently resistant to this compound. Test the in vitro sensitivity of your cell line to this compound using assays like MTT or colony formation to confirm its cytotoxic effects before proceeding with in vivo studies.[6][8] |
| Administration Route | Intraperitoneal administration may not be optimal for all tumor models. Consider alternative administration routes if feasible, although i.p. is the most commonly reported. |
Problem: Signs of toxicity are observed in the animal models (e.g., significant body weight loss, lethargy, ruffled fur).
| Possible Cause | Troubleshooting Step |
| Dosage is too high | The administered dose may be exceeding the maximum tolerated dose. Reduce the dosage of this compound. Monitor animal body weight daily; a loss of more than 15-20% is often a humane endpoint.[1] |
| Vehicle Toxicity | The vehicle used to dissolve the compound may be causing toxicity, especially if high concentrations of DMSO are used. Prepare a control group that receives only the vehicle to assess its effects on the animals. |
| Compound-specific Toxicity | While studies suggest a good safety profile, off-target effects can occur.[2] Perform basic toxicological assessments, such as observing animal behavior and monitoring organ weights at the end of the study. Histopathological analysis of major organs can also be considered. |
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration Route | Key Efficacy Results | Reference |
| Breast Cancer | 4T1 | Nude Mice | 10 mg/kg and 20 mg/kg, daily i.p. | Significant inhibition of tumor volume and weight. 20 mg/kg dose blocked lung metastasis by 74.9%. | [1] |
| Hepatocellular Carcinoma | SMMC7721 | BALB/c Nude Mice | 5, 10, and 15 mg/kg | Significant reduction in tumor weight and size. | [2] |
| Colorectal Cancer (Oxaliplatin-Resistant) | HCT116/OXA | Nude Mice | 40 mg/kg | Marked reduction in tumor weight and volume. | [3] |
| Non-Small-Cell Lung Cancer | LLC | Mouse Xenograft Model | Not specified | High dose significantly inhibited tumor growth. | [7] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., 4T1, SMMC7721) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old).[5]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or serum-free medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline to the desired final concentration.
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer this compound or vehicle control via intraperitoneal injection daily.[1]
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., after 21-25 days of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[1]
Visualizations
Caption: Experimental workflow for a typical xenograft study.
Caption: this compound's effect on the Keap1-Nrf2 pathway.
Caption: Inhibition of the JAK2/STAT3 pathway by this compound.
References
- 1. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 3. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone Triggers Porimin-Dependent Oncosis by ROS-Mediated Mitochondrial Dysfunction in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor transfer of proteins in western blots with 1,2-Dihydrotanshinone lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor protein transfer in western blots when working with lysates from cells treated with 1,2-Dihydrotanshinone.
Frequently Asked Questions (FAQs)
Q1: Why is my protein signal weak or absent after performing a western blot with this compound treated lysates?
A weak or nonexistent signal is a common issue that can stem from multiple stages of the western blotting process. The problem often originates from suboptimal lysate preparation, inefficient protein transfer, or issues with antibody incubation and signal detection.
Troubleshooting Checklist:
-
Lysate Quality and Protein Concentration:
-
Cell Lysis Inefficiency: this compound is a lipophilic compound that may require robust lysis buffers (e.g., RIPA buffer) to ensure complete membrane disruption and protein solubilization.[1][2] Consider adding a sonication step to shear DNA and release nuclear or membrane-bound proteins.[3][4]
-
Protein Degradation: this compound is known to induce apoptosis.[5][6][7] This process activates proteases, which can degrade your target protein. Always use a fresh protease and phosphatase inhibitor cocktail in your lysis buffer.[2][8]
-
Low Protein Abundance: The treatment may downregulate your protein of interest. Ensure you load a sufficient amount of total protein (typically 15-30 µg) per well and include a positive control if available.[8]
-
-
Protein Transfer Efficiency:
-
Poor Gel-to-Membrane Contact: Air bubbles between the gel and the membrane are a primary cause of transfer failure.[9][10] Use a roller or pipette to carefully remove all bubbles when assembling the transfer stack.[10]
-
Incorrect Transfer Conditions: Transfer time and voltage must be optimized for the molecular weight of your target protein.[9][11] High molecular weight (HMW) proteins require longer transfer times or higher voltage, while low molecular weight (LMW) proteins can be "blown through" the membrane under these conditions.[11][12]
-
Inappropriate Membrane Pore Size: Use a 0.2 µm pore size membrane for proteins smaller than 15-20 kDa to prevent them from passing through.[3][11] For most other proteins, a 0.45 µm membrane is suitable.[11][13]
-
Verification of Transfer: Always verify transfer efficiency by staining the membrane with a reversible stain like Ponceau S after transfer.[3][8] You can also stain the gel with Coomassie Blue post-transfer to see if significant protein remains.[14]
-
-
Antibody and Detection Issues:
-
Inactive Antibody: Ensure primary and secondary antibodies are stored correctly and have not expired.[15] Test antibody activity with a dot blot if you suspect it has lost functionality.[8]
-
Suboptimal Antibody Concentration: The antibody concentration may be too low. Optimize the dilution of both primary and secondary antibodies by running a reagent gradient.[3][9]
-
Incompatible Antibodies: The secondary antibody must be specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).[15]
-
Q2: How can I optimize protein transfer for different molecular weight proteins in my this compound treated samples?
Optimizing transfer is a balancing act. Conditions ideal for large proteins may cause smaller proteins to be lost, and vice-versa.[12] Since this compound can affect a wide range of proteins, from large receptor kinases like EGFR to smaller proteins like caspases, optimization is critical.[6][16]
The table below summarizes key parameters to adjust based on protein size.
| Parameter | High Molecular Weight (HMW) Proteins (>150 kDa) | Low Molecular Weight (LMW) Proteins (<20 kDa) |
| Transfer Buffer Methanol (B129727) | Reduce to 10% or less. Methanol can cause protein precipitation and hinder elution from the gel.[17][18] | Maintain at 20%. Methanol improves the binding of small proteins to the membrane.[3][17] |
| Transfer Buffer SDS | Add up to 0.1% SDS. This helps large proteins maintain a negative charge and migrate out of the gel.[11][17][18] | Omit SDS. It can hinder the binding of small proteins to the membrane.[3] |
| Transfer Time | Increase transfer time. For wet transfers, consider running overnight at a low, constant voltage at 4°C.[11][14] | Decrease transfer time to prevent proteins from passing completely through the membrane.[3][11] |
| Voltage/Current | Increase voltage/current to enhance migration out of the dense gel matrix.[19] | Decrease voltage/current to slow migration and allow for efficient capture by the membrane.[12] |
| Gel Percentage | Use lower percentage acrylamide (B121943) gels (e.g., Tris-acetate gels) for better separation and subsequent transfer.[12][18] | Use higher percentage acrylamide gels or Tris-tricine gels for better resolution and retention.[8] |
| Membrane Type & Pore Size | PVDF membranes are often recommended for their higher binding capacity.[18] Use a 0.45 µm pore size.[11] | Use a 0.2 µm pore size membrane to prevent "blow-through."[11][13] |
| Transfer Method | Wet transfer is generally more efficient and reliable for HMW proteins.[14] | Semi-dry transfer can be effective and is much faster.[14] |
Q3: Could the this compound treatment itself be affecting my lysate quality and subsequent transfer?
Yes, the biological effects of this compound can indirectly impact lysate quality, which in turn affects western blot outcomes.
-
Induction of Apoptosis: this compound is known to induce apoptosis, a process involving the activation of caspases and other proteases that dismantle the cell.[5][6] If lysis is not performed quickly and with potent protease inhibitors, your target protein—and loading controls—can be degraded, leading to weak or inconsistent signals.[4][8]
-
Altered Protein Expression: The compound alters signaling pathways, which can lead to significant changes in the expression levels of various proteins.[6][16][20] This means the abundance of your target protein may be much lower in treated cells compared to controls. It is crucial to perform a protein quantification assay (e.g., BCA or Bradford) to ensure you are loading equal amounts of total protein for a valid comparison.[21]
-
Changes in Protein Localization: Treatment could cause proteins to translocate to different cellular compartments (e.g., from cytoplasm to nucleus). Standard cytoplasmic lysis buffers may not efficiently extract nuclear or membrane-bound proteins.[2] Using a robust whole-cell lysis buffer like RIPA, potentially combined with sonication, is recommended to ensure all cellular proteins are solubilized.[4][22]
Experimental Protocols & Methodologies
Protocol 1: High-Yield Cell Lysate Preparation from this compound-Treated Cells
This protocol is optimized for complete protein extraction from adherent cultured cells, accounting for the potential effects of this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation Assay Buffer)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh before use)
-
Cell Scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS to remove any remaining media.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a cold cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.[21]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to aid lysis.
-
(Optional but Recommended): Sonicate the lysate on ice to shear genomic DNA and improve the extraction of nuclear and membrane-bound proteins.[4] Use short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent overheating and protein denaturation.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[21]
-
Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube, avoiding the pellet of cell debris.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C until use.[4]
Protocol 2: Optimized Western Blot Protein Transfer (Wet Method)
This protocol is recommended for achieving high-efficiency transfer, especially for HMW proteins.
Materials:
-
Transfer Buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3). Adjust methanol and SDS concentration based on the target protein's molecular weight as described in the table above.
-
PVDF or Nitrocellulose Membrane
-
Filter Paper (extra thick)
-
Transfer Cassette and Tank (Blotting Apparatus)
-
Power Supply
Procedure:
-
After SDS-PAGE, carefully remove the gel from the cassette. Equilibrate the gel in ice-cold transfer buffer for 10-15 minutes.[11]
-
If using a PVDF membrane, pre-wet it in 100% methanol for 30 seconds until it becomes translucent, then transfer it to ice-cold transfer buffer for at least 5 minutes.[19] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Soak the filter paper and sponges in ice-cold transfer buffer.
-
Assemble the transfer "sandwich" in a tray of transfer buffer, ensuring no air bubbles are trapped at any step. The order is crucial:
-
Cassette Cathode Side (-)
-
Sponge
-
Filter Paper
-
Gel
-
Membrane
-
Filter Paper
-
Sponge
-
Cassette Anode Side (+)
-
-
Use a roller to gently remove any air bubbles between the gel and the membrane.[10]
-
Place the cassette into the transfer tank, ensuring the correct orientation (membrane towards the positive electrode).
-
Fill the tank with ice-cold transfer buffer and add a stir bar or ice pack to maintain a low temperature.[3]
-
Perform the transfer. A common starting point is 100V for 60-90 minutes. For HMW proteins, consider a lower voltage for a longer period (e.g., 20-30V overnight at 4°C).[14]
-
After transfer, disassemble the sandwich and immediately place the membrane in a blocking buffer or Ponceau S stain to verify transfer efficiency.
Visual Guides
Caption: A workflow diagram illustrating key stages of Western blotting and critical points for troubleshooting.
Caption: A diagram showing how issues in lysate preparation directly lead to poor western blot results.
Caption: Simplified signaling pathways affected by this compound, highlighting proteins of varied sizes.
References
- 1. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 7. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. westernblot.cc [westernblot.cc]
- 18. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. How do I optimize transfer conditions to avoid poor transfer problems for my western blot experiment? | AAT Bioquest [aatbio.com]
- 20. mdpi.com [mdpi.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Unveiling the Anticancer Potential of 1,2-Dihydrotanshinone: A Comparative Analysis Across Cancer Cell Lines
An objective comparison of 1,2-Dihydrotanshinone's performance against various cancer cell lines, supported by experimental data, to guide researchers, scientists, and drug development professionals in their exploration of novel cancer therapeutics.
This compound (DHTS), a lipophilic compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potential as an anticancer agent.[1] Numerous studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and impede migration in a variety of cancer cell types.[1][2] This guide provides a comparative overview of DHTS's anticancer activity across different human cancer cell lines, presenting key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Comparative Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound have been evaluated in a range of cancer cell lines, demonstrating dose- and time-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary across different cancer types, highlighting a degree of selectivity in its activity.
| Cancer Type | Cell Line | Assay | Time Point | IC50 (µM) | Key Findings & Observations |
| Hepatocellular Carcinoma | Huh-7 | MTT | 48h | < 3.125 | Significantly inhibited proliferation and induced apoptosis.[3] |
| HepG2 | MTT | 48h | < 3.125 | Showed significant inhibition of cell viability.[3][4] | |
| SMMC7721 | CCK-8 | 24h | ~2.0 | Demonstrated high sensitivity to DHTS.[4] | |
| Hep3B | CCK-8 | - | - | Proliferation was significantly inhibited.[4] | |
| HCCLM3 | CCK-8 | - | - | Exhibited significant inhibition of cell proliferation.[4] | |
| Ovarian Cancer | A2780 | MTT | 24h | 5.32 ± 0.42 | Displayed potent cytotoxicity.[2] |
| MTT | 48h | 3.14 ± 0.23 | Increased cytotoxicity with longer exposure.[2] | ||
| OV2008 | MTT | 24h | 8.32 ± 0.54 | Showed significant cell viability reduction.[2] | |
| MTT | 48h | 5.21 ± 0.33 | Potency increased with time.[2] | ||
| Osteosarcoma | U-2 OS | MTT | 24h | 3.83 ± 0.49 | Exhibited the strongest inhibition among several tanshinones tested.[5] |
| MTT | 48h | 1.99 ± 0.37 | Potent inhibition of cell proliferation.[5] | ||
| Triple-Negative Breast Cancer | MDA-MB-468 | MTT | 24h | ~2.0 | Inhibited migration and clonogenicity.[1] |
| MDA-MB-231 | MTT | 72h | ~1.8 | Showed anti-proliferative and apoptotic effects.[1] | |
| Colorectal Cancer | HCT116/OXA (Oxaliplatin-Resistant) | CCK-8 | 48h | - | Significantly inhibited proliferation and induced apoptosis in resistant cells.[6] |
| Anaplastic Thyroid Cancer | SW1736 | MTT | 48h | ~2.0-3.0 | Significantly reduced cell viability.[7] |
| 8505C | MTT | 48h | ~0.5-1.0 | Showed higher sensitivity to DHTS compared to SW1736.[7] |
Experimental Workflow and Underlying Mechanisms
To elucidate the anticancer properties of this compound, a series of in vitro experiments are typically performed. The general workflow involves treating cultured cancer cells with DHTS and subsequently assessing various cellular and molecular parameters.
References
- 1. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 5. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - ProQuest [proquest.com]
A Comparative Guide to the Efficacy of 1,2-Dihydrotanshinone I and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the anti-cancer efficacy of 1,2-Dihydrotanshinone I, a natural compound derived from Salvia miltiorrhiza, and Doxorubicin, a conventional chemotherapeutic agent. This analysis is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments and visual representations of associated signaling pathways and workflows.
Executive Summary
This compound I and Doxorubicin are both potent anti-cancer agents, however, they exhibit distinct mechanisms of action, efficacy profiles, and potential for therapeutic application. Doxorubicin, a well-established chemotherapeutic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] In contrast, this compound I demonstrates a multi-targeted approach, modulating several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, including the JAK2/STAT3, EGFR, and PI3K/AKT pathways.[1][2]
While direct head-to-head in vivo comparative studies are limited, available data suggests that this compound I holds promise as a therapeutic agent, exhibiting significant anti-tumor activity in various cancer models. Furthermore, its distinct mechanism of action suggests potential for use in combination therapies to overcome resistance to conventional drugs like Doxorubicin.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound I and Doxorubicin across a range of human cancer cell lines, as determined by the MTT assay. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound I (DHTS) IC50 (µM) | Doxorubicin (DOX) IC50 (µM) | Reference |
| Hepatocellular Carcinoma | ||||
| Huh-7 | Liver | < 3.125 (48h) | > 20 (24h) | [1][3][4] |
| HepG2 | Liver | < 3.125 (48h) | 12.2 (24h) | [1][3][4] |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | 1.8 (72h) | Not specified in direct comparison | [2] |
| MDA-MB-468 | Triple-Negative | 2 (24h) | Not specified in direct comparison | [2][5] |
| MCF-7 | Estrogen Receptor+ | Not specified in direct comparison | 2.5 (24h) | [3][4] |
| Osteosarcoma | ||||
| U-2 OS | Bone | 3.83 (24h), 1.99 (48h) | Not specified in direct comparison | [6] |
| Ovarian Cancer | ||||
| A2780 | Ovary | Not specified, effective at 0.5-2µM | Not specified in direct comparison | [7] |
| OV2008 | Ovary | Not specified, effective at 0.5-2µM | Not specified in direct comparison | [7] |
| Colon Cancer | ||||
| HCT116 | Colon | Effective at inhibiting proliferation | Not specified in direct comparison | |
| Prostate Cancer | ||||
| DU145 | Prostate | Significant inhibition at 1.5 µg/mL | Not specified in direct comparison | [8] |
Mechanisms of Action: A Comparative Overview
This compound I: A Multi-Targeted Approach
This compound I exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation.
-
Inhibition of Proliferation and Induction of Apoptosis: DHTS has been shown to inhibit the proliferation of various cancer cell lines, including those of the liver, breast, and prostate.[1][2][8] This is often accompanied by the induction of apoptosis (programmed cell death).
-
Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying.[6]
-
Modulation of Key Signaling Pathways:
-
JAK2/STAT3 Pathway: DHTS can suppress the activation of the JAK2/STAT3 pathway, which is often constitutively active in many cancers and promotes cell survival and proliferation.[1]
-
EGFR Pathway: It has been demonstrated that DHTS can inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling.[1]
-
PI3K/AKT Pathway: DHTS can modulate the PI3K/AKT pathway, another critical signaling cascade for cancer cell growth and survival.[7]
-
Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin signaling pathway by DHTS has also been reported.
-
Doxorubicin: A DNA-Damaging Agent
Doxorubicin's anti-cancer activity is primarily attributed to its ability to interfere with DNA synthesis and function.
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound I and Doxorubicin.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a density of 8 x 10³ cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound I or Doxorubicin (typically ranging from 0 to 200 µM) for a specified period (e.g., 24, 48, or 72 hours).[1] A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.[1]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in 100 µL of DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[1] The cell proliferation inhibition rate is calculated, and the IC50 value is determined using software like Prism.[1]
Apoptosis Analysis by Flow Cytometry
This technique quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for a specific duration.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control, this compound I, Doxorubicin).
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size, and the tumors are excised and weighed. The body weight of the mice is also monitored throughout the study as a measure of toxicity.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Action of Doxorubicin.
Caption: Key Signaling Pathways Modulated by this compound I.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Anticancer Drug Efficacy Comparison.
Conclusion
This guide provides a comparative analysis of this compound I and Doxorubicin, highlighting their distinct mechanisms of action and summarizing their anti-cancer efficacy based on available experimental data. Doxorubicin remains a cornerstone of chemotherapy due to its potent DNA-damaging effects. However, this compound I emerges as a promising natural compound with a multi-targeted approach, offering the potential to overcome some of the limitations of conventional chemotherapy, such as drug resistance.
Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative efficacy and toxicity of these two compounds. The information presented here serves as a valuable resource for researchers and scientists in the field of oncology drug discovery and development, providing a foundation for future investigations into the therapeutic potential of this compound I, both as a standalone agent and in combination with existing chemotherapies.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells [journal.waocp.org]
- 6. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling [mdpi.com]
- 7. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of 1,2-Dihydrotanshinone and Cisplatin in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-cancer effects of 1,2-Dihydrotanshinone in combination with the conventional chemotherapeutic agent, cisplatin (B142131), in the context of lung cancer. While direct, comprehensive quantitative data for the synergistic effects of this compound and cisplatin in lung cancer from a full peer-reviewed study is pending publication, this guide synthesizes the currently understood mechanism of action for this compound and presents representative experimental data from a closely related and well-studied compound, Tanshinone IIA, to illustrate the potential synergistic outcomes.
Overview of Synergistic Action
The combination of this compound and cisplatin is emerging as a promising strategy to enhance the efficacy of chemotherapy against non-small cell lung cancer (NSCLC). The primary mechanism underlying this synergy involves the potentiation of cisplatin's cytotoxic effects by this compound through the activation of Reactive Oxygen Species (ROS)-mediated Endoplasmic Reticulum (ER) stress. A key molecular target in this pathway has been identified as Heat Shock Protein Family D Member 1 (HSPD1). By augmenting cellular stress and apoptosis through these pathways, this compound may lower the therapeutic threshold for cisplatin, potentially leading to reduced drug resistance and fewer side effects.
Comparative Performance Data
Due to the limited availability of specific quantitative data for this compound in combination with cisplatin for lung cancer, this section presents data from studies on a structurally similar compound, Tanshinone IIA , to provide a comparative benchmark for its potential synergistic efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Tanshinone IIA and Cisplatin in NSCLC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| A549 | Tanshinone IIA | 25.34 | \multirow{3}{}{<1 (Synergistic)} |
| Cisplatin (DDP) | 12.67 | ||
| Combination (20:1 ratio) | - | ||
| PC9 | Tanshinone IIA | 20.11 | \multirow{3}{}{<1 (Synergistic)} |
| Cisplatin (DDP) | 10.05 | ||
| Combination (20:1 ratio) | - |
Data is representative of findings from studies on Tanshinone IIA and cisplatin. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.[1][2]
Table 2: Effect of Tanshinone IIA and Cisplatin on Apoptosis in A549 Cells
| Treatment Group | Apoptosis Rate (%) |
| Control | 2.5 ± 0.5 |
| Tanshinone IIA | 15.2 ± 1.2 |
| Cisplatin (DDP) | 20.8 ± 1.5 |
| Combination | 45.6 ± 2.1 |
Apoptosis rates were determined by flow cytometry. The combination treatment shows a significant increase in apoptosis compared to individual drug treatments.[1][2]
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Control (Vehicle) | 1500 ± 150 | - |
| Tanshinone IIA | 950 ± 120 | 36.7 |
| Cisplatin (DDP) | 700 ± 100 | 53.3 |
| Combination | 350 ± 80 | 76.7 |
Data represents tumor growth in a nude mouse xenograft model with A549 cells. The combination therapy demonstrates superior tumor growth inhibition.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in assessing the synergistic effects of compounds like this compound and cisplatin. These protocols are based on established methodologies from related studies.[1][2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 and PC9 non-small cell lung cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using appropriate software.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer, and protein concentrations are determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies (e.g., for Bax, Bcl-2, cleaved Caspase-3, p-PI3K, p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an ECL detection system.
In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with A549 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment groups (vehicle control, this compound alone, cisplatin alone, combination). Drugs are administered via intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of Synergistic Action
The following diagram illustrates the proposed signaling pathway through which this compound potentiates the anti-cancer effects of cisplatin in lung cancer cells.
Caption: Proposed signaling pathway of this compound and Cisplatin synergy.
Experimental Workflow
This diagram outlines a typical experimental workflow for investigating the synergistic effects of two compounds on cancer cells.
Caption: General experimental workflow for synergy assessment.
Logical Relationship of Synergistic Effect
This diagram illustrates the logical relationship leading to the enhanced therapeutic outcome.
Caption: Logical flow of the synergistic anti-cancer effect.
References
Combination Therapy of 1,2-Dihydrotanshinone with Oxaliplatin in Colon Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Dihydrotanshinone (DHTS) in combination with oxaliplatin (B1677828) for the treatment of colon cancer. The focus is on the potential of DHTS to enhance the efficacy of oxaliplatin, particularly in the context of drug resistance. This document synthesizes preclinical data, compares the combination to alternative therapeutic strategies, and provides detailed experimental methodologies to support further research and development.
Executive Summary
Oxaliplatin is a cornerstone of chemotherapy for colorectal cancer (CRC), often used in combination regimens like FOLFOX.[1] However, the development of drug resistance is a major clinical challenge, limiting its long-term efficacy.[1][2] Natural compounds are being increasingly investigated as adjuvants to enhance the therapeutic window of conventional chemotherapy. This compound, a compound derived from Salvia miltiorrhiza, has demonstrated significant anti-cancer properties, including the ability to inhibit the proliferation of oxaliplatin-resistant colon cancer cells.[2][3] This guide evaluates the preclinical evidence for DHTS as a sensitizing agent to oxaliplatin and compares its potential efficacy against oxaliplatin monotherapy and other combination strategies.
Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound, oxaliplatin, and comparative therapies in colon cancer models.
Table 1: In Vitro Efficacy of this compound and Oxaliplatin in Colon Cancer Cell Lines
| Treatment | Cell Line | IC50 (µM) | Key Findings |
| This compound (DHTS) | HCT116 | 2.06 ± 0.24 | Induces apoptosis and cell cycle arrest at the S and G2/M phases.[3][4] |
| Oxaliplatin | HCT116 | 8.03 ± 1.98 | Induces apoptosis and G2/M cell cycle arrest.[3][4] |
| Oxaliplatin | HCT116/OXA | 60.88 ± 4.58 | Demonstrates a 7.58-fold resistance index compared to the parental HCT116 cell line.[4] |
| This compound (DHTS) | HCT116/OXA | Not specified | Effectively inhibits proliferation, induces apoptosis, and enhances DNA damage in oxaliplatin-resistant cells.[2][5] |
Table 2: Comparison with Alternative Oxaliplatin Combination Therapies (In Vitro)
| Combination Therapy | Cell Line(s) | Synergy (Combination Index) | Apoptosis (Combination vs. Single Agent) |
| Alantolactone + Oxaliplatin | HCT116, RKO | CI < 1 (Synergistic) | Significant increase in apoptosis compared to either drug alone.[2] |
| Punicalagin (B30970) + Oxaliplatin | Caco-2 | Not specified | Significant increase in early and late apoptosis compared to oxaliplatin alone.[3] |
| Ursolic Acid + Oxaliplatin | SW480, SW620 | Synergistic | Enhanced oxaliplatin-induced apoptosis.[5] |
| Gercumin + FOLFOX | CR-HT29, HCT-116 | Synergistic | Not specified.[6] |
Table 3: In Vivo Efficacy in Colon Cancer Xenograft Models
| Treatment Group | Animal Model | Tumor Growth Inhibition |
| This compound (DHTS) | HCT116/OXA Xenograft | Obvious inhibition of tumor growth.[2][5] |
| Alantolactone + Oxaliplatin | HCT116 Xenograft | Stronger antitumor activity compared to single agents.[2] |
| Ursolic Acid + Oxaliplatin | SW620 Xenograft | Strongest tumor inhibition compared to single agents.[5] |
| FOLFOX | CT-26 Xenograft | Better chemotherapeutic efficacy than oxaliplatin alone.[7] |
Mechanism of Action: this compound in Oxaliplatin-Resistant Colon Cancer
This compound has been shown to reverse oxaliplatin resistance in colorectal cancer cells by downregulating the SHP2 and Wnt/β-catenin signaling pathways.[2][3] This leads to a reduction in the expression of multidrug resistance proteins (MRP1 and P-gp) and anti-apoptotic proteins (Bcl-2 and Bcl-xL), ultimately inducing apoptosis and inhibiting tumor growth.[2][5]
Caption: Signaling pathway of DHTS in overcoming oxaliplatin resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10^5 cells/200 µL per well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound, oxaliplatin, or their combination for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat colon cancer cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SHP2, β-catenin, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparison with Standard of Care: FOLFOX
The standard first-line treatment for metastatic colorectal cancer often involves the FOLFOX regimen (5-Fluorouracil, Leucovorin, and Oxaliplatin).[10] Preclinical and clinical studies have demonstrated the efficacy of FOLFOX.[1][10][11] The potential of this compound to enhance oxaliplatin's efficacy, especially in resistant tumors, presents a compelling area for further investigation to potentially improve upon existing therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of oxaliplatin and punicalagin on colon cancer cells Caco-2 death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gercumin synergizes the action of 5-fluorouracil and oxaliplatin against chemoresistant human cancer colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to 1,2-Dihydrotanshinone and Other Bioactive Compounds from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-dihydrotanshinone (also known as dihydrotanshinone (B163075) I) with other prominent bioactive compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen). The comparative analysis focuses on their biological activities, particularly in the realms of oncology and inflammation, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
Salvia miltiorrhiza is a rich source of pharmacologically active compounds, broadly categorized into hydrophilic salvianolic acids and lipophilic diterpenoid tanshinones. Among the tanshinones, this compound has garnered significant attention for its potent and often superior bioactivities compared to its structural analogues, including tanshinone I, tanshinone IIA, and cryptotanshinone. This guide synthesizes experimental evidence to highlight these differences, providing a valuable resource for researchers exploring the therapeutic potential of these natural products.
Comparative Biological Activity
Experimental evidence consistently demonstrates the potent biological effects of this compound, particularly its anticancer and anti-inflammatory properties. Comparative studies often reveal its enhanced efficacy over other tanshinones.
Anticancer Activity
This compound has been shown to exhibit superior cytotoxic and antiproliferative effects across a range of cancer cell lines compared to other tanshinones. This is often attributed to its distinct chemical structure, which may influence its interaction with molecular targets.
Table 1: Comparative Anticancer Activity (IC50 Values in µM) of Tanshinones in Various Cancer Cell Lines
| Cancer Cell Line | This compound I | Tanshinone I | Tanshinone IIA | Cryptotanshinone | Reference |
| Breast Cancer | |||||
| MDA-MB-231 | 117.71 | >128 | >128 | >128 | [1] |
| MCF-7 | 34.11 | >128 | >128 | >128 | [1] |
| SKBR3 | 17.87 | >128 | >128 | >128 | [1] |
| 4T1 (Murine) | 6.97 | >128 | >128 | >128 | [1] |
| Osteosarcoma | |||||
| U-2 OS (24h) | 3.83 ± 0.49 | - | - | - | [2] |
| U-2 OS (48h) | 1.99 ± 0.37 | - | - | - | [2] |
| Cervical Cancer | |||||
| HeLa | 15.48 ± 0.98 | - | - | - | [2] |
Note: A lower IC50 value indicates greater potency.
Anti-inflammatory Activity
Tanshinones, as a class, are recognized for their anti-inflammatory properties. They often exert these effects by modulating key inflammatory signaling pathways. While direct comparative studies on the anti-inflammatory potency of this compound versus other individual tanshinones are less common in the literature, some studies suggest that combinations of tanshinones or total extracts can have synergistic effects. However, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in various experimental models.[3]
Pharmacokinetic Profiles
The therapeutic potential of a compound is significantly influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The lipophilic nature of tanshinones generally leads to challenges in oral bioavailability.
Table 2: Comparative Pharmacokinetic Parameters of Tanshinones in Rats after Oral Administration of Pure Compounds
| Parameter | This compound I | Tanshinone I | Tanshinone IIA | Cryptotanshinone | Reference |
| Tmax (h) | 1.3 ± 0.5 | 1.8 ± 0.8 | 1.5 ± 0.6 | 1.0 ± 0.0 | [3] |
| Cmax (ng/mL) | 15.8 ± 4.5 | 10.2 ± 3.1 | 25.6 ± 7.9 | 30.1 ± 9.8 | [3] |
| AUC0-t (ng·h/mL) | 85.3 ± 25.1 | 65.7 ± 20.3 | 135.4 ± 41.2 | 158.9 ± 49.7 | [3] |
| t1/2 (h) | 4.2 ± 1.3 | 4.5 ± 1.5 | 4.8 ± 1.6 | 4.1 ± 1.2 | [3] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are presented as mean ± SD.
Interestingly, a study on the oral administration of a liposoluble extract of Salvia miltiorrhiza revealed that the AUC and Cmax of all four tanshinones were significantly increased compared to the administration of the pure compounds, suggesting that co-existing constituents in the extract enhance their bioavailability.[3]
Signaling Pathway Modulation
The biological activities of this compound and other tanshinones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the proliferation and migration of ovarian cancer cells by suppressing the PI3K/Akt signaling pathway, an effect mediated through the transcriptional repression of the PIK3CA gene.[4] Tanshinone I has also been reported to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[5]
JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Its constitutive activation is frequently observed in various cancers. This compound has been demonstrated to inhibit the growth of hepatocellular carcinoma cells by suppressing the JAK2/STAT3 signaling pathway.[6] Cryptotanshinone has also been shown to induce apoptosis in cholangiocarcinoma cells by inhibiting both the JAK2/STAT3 and PI3K/Akt/NF-κB pathways.[7][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Tanshinone IIA has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[9] This inhibition can occur through the suppression of IκBα degradation and the upstream NIK-IKK and MAPK pathways.[10]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure transparency and facilitate further research.
In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound and other comparator compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Western Blotting
This protocol outlines the steps to assess the effect of tanshinones on the expression of apoptosis-related proteins.
Detailed Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of tanshinones for a specified time. Harvest the cells and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Anti-inflammatory Activity Assessment
Xylene-Induced Ear Edema in Mice
This is a common model for evaluating the anti-inflammatory effects of compounds on acute inflammation.[12]
-
Animal Acclimatization: Acclimate male ICR or Kunming mice (18-22 g) for at least one week with free access to food and water.
-
Grouping and Treatment: Randomly divide the mice into groups (n=6-10 per group): a control group, a model group, a positive control group (e.g., dexamethasone), and treatment groups receiving different doses of the test compounds (e.g., this compound). Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.[1]
-
Induction of Edema: Apply a fixed volume (e.g., 20-30 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[12]
-
Evaluation of Edema: After a set time (e.g., 1-2 hours) following xylene application, sacrifice the mice by cervical dislocation. Use a circular punch to remove a standard-sized section from both the right and left ears and weigh them.[12]
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema is calculated using the formula: Inhibition (%) = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.
LPS-Induced Sepsis in Mice
This model is used to study systemic inflammation and the potential of compounds to mitigate it.[13]
-
Animal Acclimatization: Use C57BL/6 or BALB/c mice and allow them to acclimate as described above.
-
Grouping and Treatment: Group the animals and administer the test compounds or vehicle as in the ear edema model.
-
Induction of Sepsis: Inject a single intraperitoneal (i.p.) dose of lipopolysaccharide (LPS) from E. coli (e.g., 5-15 mg/kg body weight).[14]
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of sepsis and survival over a period of 24-72 hours. At specific time points, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA, and harvest organs (e.g., lungs, liver) for histological examination and analysis of inflammatory markers.[15]
-
Data Analysis: Compare survival rates between groups using Kaplan-Meier analysis. Analyze cytokine levels and histological scores to determine the anti-inflammatory effects of the compounds.
Conclusion
The compiled data strongly suggests that this compound is a particularly potent bioactive compound from Salvia miltiorrhiza, often exhibiting superior anticancer activity compared to other major tanshinones. Its mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and JAK/STAT3, which are critical in cancer cell proliferation and survival. While all tanshinones demonstrate anti-inflammatory potential, further head-to-head comparative studies are warranted to delineate the specific advantages of each compound in this regard. The pharmacokinetic challenges associated with the lipophilicity of tanshinones highlight the importance of formulation strategies to enhance their therapeutic efficacy. This guide provides a foundational resource for researchers to build upon in the exciting field of natural product-based drug discovery.
References
- 1. brieflands.com [brieflands.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Dihydrotanshinone I inhibits ovarian cancer cell proliferation and migration by transcriptional repression of PIK3CA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 9. Tanshinone IIA improves diabetes mellitus via the NF-κB-induced AMPK signal pathway. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the In Vivo Anti-Tumor Effects of 1,2-Dihydrotanshinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of 1,2-Dihydrotanshinone (also referred to as Dihydrotanshinone I) against other tanshinone compounds and standard chemotherapeutic agents. The data presented is collated from various preclinical studies, offering insights into its potential as a therapeutic agent.
Comparative Efficacy of this compound and Alternatives In Vivo
The following tables summarize the quantitative data from xenograft studies investigating the anti-tumor effects of this compound and its counterparts. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of this compound in Various Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition (%) | Reference |
| Hepatocellular Carcinoma | SMMC7721 | BALB/c nude mice | 5, 10, 15 mg/kg | Significant reduction in tumor weight and size | [1] |
| Oxaliplatin-Resistant Colorectal Cancer | HCT116/OXA | Nude mice | Not specified | Obvious inhibition of tumor growth | |
| Breast Cancer | 4T1 | Nude mice | 20 mg/kg | 74.9% decrease in lung fluorescence intensity (metastasis) | [2] |
| Pancreatic Cancer | Patu8988, PANC-1 | Nude mice | Not specified | Effective suppression of tumor growth | [3] |
| Gallbladder Cancer | NOZ, SGC-996 | Xenograft nude mice | Not specified | Substantiated inhibition of tumor growth | [4] |
Table 2: Comparative In Vivo Efficacy of Other Tanshinones
| Compound | Cancer Type | Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition (%) | Reference |
| Tanshinone I | Lung Cancer | H1299 | Mouse model | 200 mg/kg | 34% reduction in final tumor weight | [5] |
| Tanshinone IIA | Gastric Cancer | Not specified | Mouse xenograft | Not specified | Time- and concentration-dependent growth inhibition | [6] |
| Cryptotanshinone | Esophageal Squamous-Cell Carcinoma | EC109 | Xenograft mice | Not specified | Marked inhibition of tumor growth | [7] |
| Cryptotanshinone | Lung Cancer | A549 | Xenograft models | Not specified | Decrease in tumor size | [8] |
Table 3: In Vivo Efficacy of Standard Chemotherapeutic Agents (for context)
| Compound | Cancer Type | Cell Line | Animal Model | Treatment and Dosage | Tumor Growth Inhibition (%) | Reference |
| Sorafenib | Hepatocellular Carcinoma | H129 hepatoma | Not specified | 30 mg/kg | No significant difference in survival time vs. vehicle | [9] |
| Sorafenib | Hepatocellular Carcinoma | 10 HCC-PDX models | Not specified | 30 mg/kg | Significant tumor growth inhibition in 7/10 models | [9] |
| Oxaliplatin | Colorectal Cancer | HCT116 | Xenografts | Not specified | Growth inhibition of 70% on-chip model (representative of xenograft) |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's anti-tumor effects are provided below.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of this compound.
-
Cell Culture: Human cancer cell lines (e.g., SMMC7721 for hepatocellular carcinoma, HCT116/OXA for oxaliplatin-resistant colorectal cancer, 4T1 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Four- to six-week-old male BALB/c nude mice are typically used. Animals are housed in a specific pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of 2 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Treatment Administration: When the tumors reach a palpable size (e.g., approximately 100-150 mm³), the mice are randomly assigned to control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., corn oil, or a solution containing DMSO, PEG300, Tween 80, and saline), is administered via oral gavage or intraperitoneal injection at specified dosages (e.g., 5, 10, 15, or 20 mg/kg) daily or on a set schedule for a defined period (e.g., 21-25 days). The control group receives the vehicle only.
-
Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored to assess toxicity.
-
Endpoint and Tissue Collection: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and photographed. A portion of the tumor tissue is fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki67) and another portion is snap-frozen for molecular analysis (e.g., Western blotting).
TUNEL Staining Protocol for Apoptosis Detection in Tumor Tissues
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed to detect apoptosis in tumor tissue sections.
-
Tissue Preparation: Paraffin-embedded tumor sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Permeabilization: The sections are treated with Proteinase K for a specific duration at room temperature to retrieve antigens.
-
TUNEL Reaction: The slides are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP), in a humidified chamber at 37°C. This allows TdT to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated labeled nucleotides are then detected. For colorimetric detection, an anti-labeling antibody conjugated to horseradish peroxidase (HRP) is added, followed by a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis. For fluorescent detection, a fluorescently labeled antibody or streptavidin conjugate is used.
-
Counterstaining: The sections are counterstained with a nuclear stain, such as hematoxylin (B73222) or DAPI, to visualize all cell nuclei.
-
Microscopy and Analysis: The slides are mounted and observed under a microscope. The apoptotic index is calculated as the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells in multiple high-power fields.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo validation of anti-tumor effects.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: this compound promotes Keap1-mediated Nrf2 degradation.
Caption: this compound suppresses the Hedgehog/Gli signaling pathway.
References
- 1. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 2. Dihydrotanshinone I Inhibits the Lung Metastasis of Breast Cancer by Suppressing Neutrophil Extracellular Traps Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I Inhibits Pancreatic Cancer Progression via Hedgehog/ Gli Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive tanshinone I inhibits the growth of lung cancer in part via downregulation of Aurora A function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Anti-inflammatory Effects of Tanshinones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of four major tanshinones derived from Salvia miltiorrhiza: Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone. This analysis is supported by experimental data on their efficacy in inhibiting key inflammatory mediators and elucidates the underlying signaling pathways involved.
Tanshinones, the lipid-soluble diterpenoid constituents of Danshen (Salvia miltiorrhiza), have garnered significant interest for their diverse pharmacological activities, with their anti-inflammatory effects being a primary focus of investigation.[1] These compounds have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and interfering with key signaling cascades. This guide consolidates available data to offer a comparative perspective on their anti-inflammatory potential.
Comparative Efficacy in Inhibiting Inflammatory Mediators
The anti-inflammatory potency of tanshinones varies considerably among the different compounds and the specific inflammatory markers being assessed. A common experimental model to evaluate anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response by producing nitric oxide (NO), prostaglandins, and various pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of compounds. The table below summarizes the available IC50 values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
| Tanshinone | Inflammatory Marker | Cell Line/Model | IC50 (µM) |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 1.5[1] |
| Dihydrotanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 5[1] |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 8[1] |
| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | No significant inhibition[1] |
Based on this data, Cryptotanshinone is the most potent inhibitor of nitric oxide production, followed by Dihydrotanshinone I and Tanshinone IIA. Tanshinone I shows no significant inhibitory activity in this assay.
Inhibition of Pro-inflammatory Cytokines
While directly comparable IC50 values for the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are not consistently available across all four tanshinones, existing studies consistently demonstrate their inhibitory effects.
-
Tanshinone IIA and Cryptotanshinone have been shown to effectively reduce the production of TNF-α, IL-6, and IL-1β in various experimental models.[1]
-
Dihydrotanshinone has also been demonstrated to suppress TNF-α and IL-6 in LPS-stimulated macrophages.[1]
-
Studies on Tanshinone I also indicate anti-inflammatory effects, including the reduction of pro-inflammatory cytokine levels.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory actions of tanshinones are largely attributed to their ability to modulate critical intracellular signaling cascades that regulate the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Several tanshinones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another crucial regulator of inflammation. Tanshinones can interfere with the phosphorylation and activation of these kinases, thereby inhibiting downstream inflammatory responses.
References
Assessing the Selectivity of 1,2-Dihydrotanshinone for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic selectivity of 1,2-Dihydrotanshinone (also known as Dihydrotanshinone I), a bioactive compound isolated from Salvia miltiorrhiza, for cancer cells over normal cells. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Assessment of Cytotoxicity
The selective anticancer activity of this compound has been evaluated across various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the IC50 values of this compound in different cancer and normal cell lines, as reported in the scientific literature.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Incubation Time (h) |
| U-2 OS | Human Osteosarcoma | Cancer | 3.83 ± 0.49 | 24 |
| U-2 OS | Human Osteosarcoma | Cancer | 1.99 ± 0.37 | 48 |
| HeLa | Human Cervical Cancer | Cancer | 15.48 ± 0.98 | 24 |
| A2780 | Human Ovarian Cancer | Cancer | 5.32 ± 0.42 | 24 |
| A2780 | Human Ovarian Cancer | Cancer | 3.14 ± 0.23 | 48 |
| OV2008 | Human Ovarian Cancer | Cancer | 8.32 ± 0.54 | 24 |
| OV2008 | Human Ovarian Cancer | Cancer | 5.21 ± 0.33 | 48 |
| Huh-7 | Human Hepatocellular Carcinoma | Cancer | < 3.125 | Not Specified |
| HepG2 | Human Hepatocellular Carcinoma | Cancer | < 3.125 | Not Specified |
| NRK-49F | Normal Rat Kidney Fibroblasts | Normal | 25.00 ± 1.98 | 24 |
| IOSE80 | Normal Human Ovarian Epithelial | Normal | No significant cell death | Not Specified |
| MIHA | Normal Human Liver | Normal | Toxic at 1.5625 µM | Not Specified |
Note: One study indicated that this compound was more toxic to Huh-7 and HepG2 cancer cells compared to normal MIHA liver cells at concentrations above 3.125 µM, suggesting a therapeutic window.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's selectivity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assessment (Flow Cytometry with Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC (fluorescein isothiocyanate) and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the percentage of cells in each state.
Signaling Pathways and Molecular Mechanisms
This compound exerts its selective cytotoxic effects on cancer cells by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
General Experimental Workflow for Assessing Selectivity
The following diagram illustrates a typical workflow for evaluating the selective cytotoxicity of a compound like this compound.
Caption: A generalized workflow for evaluating the selective anticancer properties of a compound.
Signaling Pathways Modulated by this compound in Cancer Cells
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of this compound. In hepatocellular carcinoma cells, it has been shown to inhibit the EGFR and JAK2/STAT3 signaling pathways.[2] In various cancer types, it induces apoptosis through the mitochondrial pathway, characterized by the upregulation of Bax and downregulation of Bcl-2. Furthermore, this compound can cause cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.
The diagram below illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: Key signaling pathways in cancer cells targeted by this compound.
Conclusion
The available experimental data suggests that this compound exhibits a degree of selectivity for cancer cells over normal cells. This is evidenced by the lower IC50 values observed in a range of cancer cell lines compared to normal cell lines.[3][4][5] For instance, the IC50 for osteosarcoma U-2 OS cells was significantly lower than for normal rat kidney NRK-49F cells.[3][4][5] Similarly, it showed potent activity against ovarian cancer cells while having minimal effect on normal ovarian epithelial cells. The compound's mechanisms of action, including the inhibition of key survival pathways like EGFR and JAK2/STAT3 and the induction of apoptosis, appear to be more pronounced in cancer cells. However, it is important to note that toxicity in normal cells is not entirely absent, as seen with normal liver MIHA cells at higher concentrations.[1] These findings underscore the potential of this compound as a candidate for further investigation in cancer therapy, with a promising, albeit not absolute, therapeutic window. Further studies, particularly those employing co-culture systems and in vivo models, are warranted to more definitively characterize its selectivity and therapeutic index.
References
- 1. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Reactive Oxygen Species in 1,2-Dihydrotanshinone-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,2-Dihydrotanshinone (DHTS), a lipophilic compound extracted from the Danshen plant (Salvia miltiorrhiza), has garnered significant attention for its pro-apoptotic effects in various cancer cells. A growing body of evidence strongly indicates that the generation of reactive oxygen species (ROS) is a pivotal mechanism through which DHTS triggers programmed cell death. This guide provides a comprehensive comparison of experimental data validating the role of ROS in DHTS-induced apoptosis, details key experimental protocols, and visualizes the involved signaling pathways.
Comparative Analysis of DHTS-Induced Apoptosis and ROS Generation
Experimental studies across different cancer cell lines consistently demonstrate the capacity of DHTS to induce apoptosis in a dose- and time-dependent manner. A common thread in these investigations is the significant elevation of intracellular ROS levels following DHTS treatment. The pro-apoptotic effects of DHTS are often reversed or significantly attenuated by the co-administration of ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the critical role of oxidative stress in this process.
| Cell Line | DHTS Concentration | Effect on Cell Viability/Apoptosis | Key ROS-Mediated Findings | Reference |
| AGS (Human Gastric Cancer) | Dose- and time-dependent | Significant inhibition of viability and induction of apoptosis. | DHTS treatment led to elevated intracellular ROS, decreased glutathione (B108866) levels, and activation of caspase-3 and caspase-8. Blocking ROS generation reversed DHTS-induced apoptosis. | [1] |
| HCT116/OXA (Oxaliplatin-Resistant Human Colorectal Cancer) | Concentration-dependent | Significantly inhibited cell proliferation and induced apoptosis. | While the primary focus was on overcoming oxaliplatin (B1677828) resistance via downregulation of SHP2 and Wnt/β-catenin pathways, the study acknowledges the broader apoptotic mechanisms of DHTS which often involve ROS. | [2] |
| HepG2 (Human Hepatocellular Carcinoma) | Concentration-dependent | Inhibition of cell growth and induction of caspase-dependent apoptosis. | All tested tanshinones, with DHTS being the most potent, induced ROS generation. ROS-mediated p38 MAPK activation was identified as a vital step in DHTS-induced apoptosis. | [3] |
| SW480 & SW620 (Human Colorectal Cancer) | 0.5, 1, and 2.5 μg/ml | Significant induction of late apoptosis. | This study highlighted the induction of ATF3 and activation of JNK and p38 pathways, which are known to be regulated by ROS. | |
| HO8910PM, SKOV3, A2780, ES2 (Ovarian Cancer) | Not specified | Inhibited cell viability and induced apoptosis. | DHTS increased ROS accumulation, decreased mitochondrial membrane potential, and activated oxidative stress. These effects were rescued by the ROS scavenger NAC. | [4] |
| Various Cancer Cells | Not specified | Pro-apoptotic activity. | DHTS was found to induce apoptosis in colon cancer cells through a p53-independent pathway that is dependent on ROS generation. | [5] |
Key Signaling Pathways in ROS-Mediated Apoptosis by DHTS
The induction of apoptosis by DHTS via ROS generation is not a simple, linear process. It involves a complex interplay of various signaling pathways that are activated by the increase in intracellular oxidative stress.
ROS-Mediated p38 MAPK Activation
A crucial pathway implicated in DHTS-induced apoptosis is the activation of the p38 mitogen-activated protein kinase (MAPK).[3] Studies have shown that DHTS treatment leads to the generation of ROS, which in turn activates the p38 MAPK pathway.[3] This activation is a key step leading to the execution of the apoptotic program. The use of ROS scavengers has been shown to inhibit this DHTS-induced activation of p38 MAPK.[3]
The CCR5/ROS/NRF2 Axis
Recent research has uncovered a novel signaling axis involving the C-C motif chemokine receptor 5 (CCR5), ROS, and nuclear factor erythroid 2-related factor 2 (NRF2) in hepatocellular carcinoma.[6] In this model, DHTS acts as a dual-targeting agent. It directly inhibits CCR5, a crucial survival factor in HCC, and independently induces ROS-dependent cell death. This increase in ROS disrupts the cellular redox homeostasis, contributing to apoptosis.
Alternative and Complementary Mechanisms
While the role of ROS is central, it is important to note that DHTS can induce apoptosis through other, potentially parallel, pathways. These mechanisms may also be interconnected with ROS signaling.
-
Suppression of the JAK2/STAT3 Pathway: In hepatocellular carcinoma cells, DHTS has been shown to induce apoptosis by suppressing the activation of the JAK2/STAT3 signaling pathway.[7][8] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the pro-apoptotic effect of DHTS.
-
Induction of Endoplasmic Reticular (ER) Stress: Studies in human prostate carcinoma cells have demonstrated that DHTS can induce apoptosis by triggering ER stress.[9] This is characterized by the upregulation of proteins like GRP78/Bip and CHOP/GADD153.[9] It has been suggested that ROS can also contribute to the induction of ER stress.[9]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Measurement of Intracellular ROS
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of DHTS for the specified time.
-
In the last 30 minutes of treatment, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to a final concentration of 10 µM.
-
Incubate the cells at 37°C in the dark.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
Protocol:
-
Seed cells in a 6-well plate and treat them with DHTS as required.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
Protocol:
-
After treatment with DHTS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, total p38, cleaved caspase-3, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. Dihydrotanshinone I Induces Apoptosis Through Reactive Oxygen Species–Mediated Oxidative Stress in AGS Human Gastric Cancer Cells | PDF [slideshare.net]
- 2. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-mediated kinase activation by dihydrotanshinone in tanshinones-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits ovarian tumor growth by activating oxidative stress through Keap1-mediated Nrf2 ubiquitination degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CCR5/ROS/NRF2 axis Mediates Dihydrotanshinone I-Induced oxidative stress and apoptosis in hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 9. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of 1,2-Dihydrotanshinone in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to a growing interest in combination therapies. 1,2-Dihydrotanshinone (DHTS), a lipophilic bioactive compound derived from the medicinal plant Salvia miltiorrhiza, has demonstrated significant anticancer properties as a standalone agent. Emerging evidence now points towards its potent synergistic interactions with conventional chemotherapeutic drugs, a development that could herald a new era in oncology. This guide provides a comprehensive comparison of the synergistic effects of this compound, supported by available experimental data and detailed methodologies, to inform future research and drug development.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of a drug combination is typically quantified using the Combination Index (CI), based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. While direct and extensive quantitative data for this compound's synergistic interactions remains an area of active research, a key study highlights its potential.
A forthcoming study by Lin et al. (2025) reveals that this compound I potentiates the anti-tumor activity of cisplatin (B142131) in lung cancer cells. This synergistic effect is attributed to the activation of ROS-mediated endoplasmic reticulum (ER) stress through the targeting of HSPD1. Although the specific Combination Index (CI) values from this study are not yet publicly available, the findings strongly suggest a significant synergistic relationship.
For comparative purposes, we can examine the synergistic interactions of a closely related compound, Dihydroisotanshinone I, and another well-studied tanshinone, Tanshinone IIA.
Table 1: Synergistic Interactions of Tanshinone Compounds with Chemotherapeutic Agents
| Tanshinone Compound | Combination Drug | Cancer Cell Line | Observed Effect | Quantitative Data (Combination Index - CI) | Reference |
| This compound I | Cisplatin | Lung Cancer Cells | Synergistic . Potentiates anti-tumor activity. | Data forthcoming | Lin et al. (2025) |
| Dihydroisotanshinone I | Cisplatin | Cisplatin-resistant lung adenocarcinoma (A549/DDP) | Synergistic . Enhances cisplatin sensitivity by inducing ferroptosis. | CI < 1 (Specific values not detailed in abstract) | (Source on Dihydroisotanshinone I and cisplatin synergy) |
| Tanshinone IIA | Cisplatin | Non-small-cell lung cancer (A549, PC9) | Synergistic . Impairs cell migration and invasion, arrests cell cycle, and induces apoptosis. | CI < 1 at a 20:1 ratio (Tan IIA:cisplatin) | (Source on Tanshinone IIA and cisplatin synergy) |
| Tanshinone IIA | Doxorubicin (B1662922) | Breast Cancer Cells | Synergistic . Enhances chemosensitivity. | CI < 1 | (Source on Tanshinone IIA and doxorubicin synergy) |
Experimental Protocols
The determination of synergistic interactions involves a series of well-defined experimental protocols. The following methodologies are central to the studies cited in this guide.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the combination drug (e.g., cisplatin), and the combination of both at a constant ratio for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration of a drug that is required for 50% inhibition in vitro) for each drug and the combination is determined.
Quantification of Synergy: The Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug interactions.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is then analyzed using the median-effect equation, which linearizes the dose-effect relationship.
-
Combination Index (CI) Calculation: The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x % inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Fa-CI Plot (Fraction affected-CI plot): A plot of the CI values versus the fraction of cells affected (Fa) provides a visual representation of the synergy at different effect levels.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying the synergistic interaction.
-
Protein Extraction: Cells are treated with the drugs, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., proteins involved in apoptosis or stress pathways).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.
Signaling Pathways and Mechanisms of Synergism
The synergistic effects of this compound and its analogs with chemotherapeutic agents are often rooted in their ability to modulate key cellular signaling pathways.
Experimental Workflow for Synergy Assessment
Caption: A streamlined workflow for the in vitro assessment of synergistic interactions between this compound and another therapeutic agent.
Proposed Signaling Pathway for this compound and Cisplatin Synergy
Based on the findings of Lin et al. (2025), the synergistic effect of this compound and cisplatin in lung cancer cells involves the induction of endoplasmic reticulum (ER) stress.
Caption: A proposed signaling pathway illustrating the synergistic induction of apoptosis by this compound and cisplatin.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant promise as a synergistic agent in cancer therapy, particularly in combination with platinum-based drugs like cisplatin. Its ability to potentiate the efficacy of conventional chemotherapy could lead to reduced drug dosages, thereby mitigating toxic side effects and combating drug resistance.
For researchers and drug development professionals, the path forward is clear. Further in-depth studies are required to:
-
Quantify the synergistic effects of this compound with a broader range of chemotherapeutic agents across various cancer types.
-
Elucidate the detailed molecular mechanisms underlying these synergistic interactions.
-
Conduct preclinical in vivo studies to validate the efficacy and safety of these combination therapies in animal models.
The exploration of this compound's synergistic potential is a compelling frontier in cancer research. The insights provided in this guide aim to catalyze further investigation into this promising natural compound, with the ultimate goal of developing more effective and safer combination therapies for cancer patients.
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dihydrotanshinone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-Dihydrotanshinone, a lipophilic abietane (B96969) diterpenoid compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the compound's hazardous characteristics.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling and disposal.[1][2][3] It is harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[1][2][3][4]
Hazard Classification Summary
| Hazard Class | GHS Code | Description | Citations |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][2][3][4][5] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1][2][3][4][5] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1][3] |
Precautionary Measures:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated materials (e.g., gloves, absorbent paper), and solutions, as hazardous waste.[6]
-
Segregate this compound waste from other laboratory waste streams to prevent dangerous reactions.[7][9] Store it separately from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[5][9]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and contaminated disposables in a designated, puncture-resistant, and leak-proof container.[10] The container must be chemically compatible with the compound.
-
Liquid Waste: Collect solutions containing this compound in a sealable, leak-proof container, also ensuring chemical compatibility.[10]
-
All waste containers must be kept closed except when adding waste.[6]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
The label must include information on the nature of the waste and the date of accumulation.[7]
4. Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Ensure the storage area is away from heat sources and direct sunlight.[7]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company.[6][7]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7][10]
Accidental Spills: In the event of a spill, avoid creating dust.[11]
-
Evacuate non-essential personnel from the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[3][11]
-
For liquid spills, absorb the solution with an inert, liquid-binding material (such as diatomite or universal binders).[5]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[5]
-
Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[6]
Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound|77769-21-2|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,2-Dihydrotanshinone
Essential Safety and Handling Guide for 1,2-Dihydrotanshinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a lipophilic abietane (B96969) diterpenoid isolated from Salvia miltiorrhiza (Danshen).[1][2] Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[3] It is harmful if swallowed and poses a significant risk to aquatic life.[3][4][5][6]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3][4][5][6] |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life[3][4][5][6] |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[6][7] |
Under fire conditions, this compound may decompose and emit toxic or irritant fumes.[3]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the final and most direct barrier against exposure.[8] The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | An N-95 or N-100 particulate respirator is recommended when handling the powder form to avoid dust inhalation.[9] Ensure proper fit testing and training.[9] Use in a well-ventilated area, preferably with local exhaust ventilation like a chemical fume hood.[3][5][10] |
| Hands | Chemical-Resistant Gloves | Use powder-free nitrile or vinyl gloves.[8][9] Double gloving is recommended for enhanced protection.[9] Change gloves every 30-60 minutes or immediately if they are damaged or known to be contaminated.[9] |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles are required to protect against dust particles.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.[9] Standard eyeglasses with side shields do not offer adequate protection.[9] |
| Body | Laboratory Coat / Coveralls | A fully buttoned lab coat or disposable coveralls should be worn to protect skin and clothing.[8][11] Ensure clothing is made of a low-permeability material. |
| Feet | Closed-Toe Shoes | Wear non-slip, closed-toe shoes to protect against spills and slips.[11][12] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Environment : Store in a cool, dry, and well-ventilated area, protected from light.[3][10]
-
Temperature : For the powder form, the recommended storage temperature is -20°C.[3]
Weighing and Solution Preparation (To be performed in a chemical fume hood)
-
Ventilation : Ensure the local exhaust ventilation (fume hood) is functioning correctly before starting.
-
PPE : Don all required PPE as specified in the table above.
-
Handling Powder : To minimize dust formation, handle the powder carefully. Avoid creating and inhaling dust.[3][5]
-
Spills : In case of a small spill within the hood, decontaminate the area with alcohol and absorb the material with a universal binder or diatomite.[3] Collect the contaminated material for proper disposal.[3]
-
Dissolving : When preparing solutions (e.g., in DMSO), add the solvent to the pre-weighed powder slowly to avoid splashing.[13][14]
Experimental Use
-
Containment : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or spills.
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4][6]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.[3][4]
Waste Segregation and Collection
-
Solid Waste : All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or liquid waste containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[3][15]
-
Sharps : Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Final Disposal
-
Licensed Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[10]
-
Regulations : Disposal must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[3][10] Avoid any release to the environment.[3][4]
Spill and Decontamination Protocol
-
Evacuate : In case of a large spill, evacuate personnel to a safe area.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the spill from spreading or entering drains or water courses.[3]
-
Cleanup : Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., diatomite, universal binders).[3] Collect the material into a suitable container for disposal.
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[3]
Safe Handling Workflow
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
References
- 1. Dihydrotanshinone I - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. This compound|77769-21-2|MSDS [dcchemicals.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. pppmag.com [pppmag.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. Dihydrotanshinone I | ROS | SARS-CoV | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
